molecular formula C8H7N3O5<br>(NO2)2 C6H2(CH3) CONH2<br>C8H7N3O5 B000635 Dinitolmide CAS No. 148-01-6

Dinitolmide

Cat. No.: B000635
CAS No.: 148-01-6
M. Wt: 225.16 g/mol
InChI Key: ZEFNOZRLAWVAQF-UHFFFAOYSA-N
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Description

Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials.
Dinitolmide is a dinitrotoluene.
Dinitolmide is a fodder additive for prophylaxis against coccidiosis infections in poultry.
DINITOLMIDE is a small molecule drug with a maximum clinical trial phase of II.
A coccidiostat for poultry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3,5-dinitrobenzamide
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InChI

InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
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InChI Key

ZEFNOZRLAWVAQF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
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DSSTOX Substance ID

DTXSID6042521
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Molecular Weight

225.16 g/mol
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Physical Description

Yellowish, crystalline solid. Mp: 177 °C. Very slightly soluble in water. Soluble in acetone, acetonitrile, and dimethylformamide. Used as an anti-parasite drug for poultry. Store in a cool, ventilated place, away from acute fire hazards and easily oxidized materials., Yellowish, crystalline solid; [NIOSH], Solid, YELLOW CRYSTALLINE POWDER., Yellowish, crystalline solid.
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Solubility

Slight (NIOSH, 2023), Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethyl formamide, Soluble in dioxane, 1 mg/mL, Solubility in water: poor, Slight
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Vapor Pressure

0.00000007 [mmHg], 6.78X10-8 mm Hg at 25 °C /Estimated/
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Color/Form

Crystals from dilute alcohol, Yellowish, crystalline solid, Yellowish solid or needles from aqueous ethanol

CAS No.

148-01-6
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Melting Point

351 °F (NIOSH, 2023), 181 °C, 351 °F
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Foundational & Exploratory

Dinitolmide's Mechanism of Action Against Eimeria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitolmide (3,5-dinitro-o-toluamide), a synthetic anticoccidial agent, has been a tool in the management of coccidiosis in poultry for decades. Its efficacy against various Eimeria species is well-documented, yet a detailed, publicly available technical guide on its precise mechanism of action has been lacking. This document provides a comprehensive overview of the current understanding of how dinitolmide exerts its anticoccidial effects, drawing on available research on Eimeria and the closely related apicomplexan parasite, Toxoplasma gondii. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the drug's impact on the parasite's life cycle and cellular integrity.

Primary Antiparasitic Action and Target Stages

Dinitolmide's primary mechanism of action is the disruption of the early stages of the Eimeria life cycle. It is most effective against the first-generation merozoites and schizonts, thereby inhibiting the parasite's growth and replication before significant damage to the host's intestinal lining can occur.[1] Additionally, dinitolmide has been shown to have an inhibitory effect on the sporulation of oocysts, further reducing the contamination of the environment with infective parasites.[1]

Ultrastructural and Morphological Effects on Eimeria

Electron microscopy studies have revealed that dinitolmide induces significant ultrastructural changes in the macrogametes and early oocysts of Eimeria species. The most pronounced effect is on the development of the wall-forming bodies (WFB), which are essential for the formation of the resilient oocyst wall.

Specifically, dinitolmide causes:

  • Abnormal WFB Development: Treatment with dinitolmide leads to the formation of an abnormally large number of small wall-forming bodies, particularly Type 2 (WFB II).[2][3]

  • Incomplete WFB II Development: The development of WFB II is incomplete, rendering them unable to participate effectively in the formation of the oocyst wall.[3]

  • Delayed and Abnormal Oocyst Wall Formation: This disruption of WFB development results in a delay in oocyst production and the formation of an abnormal oocyst wall.[2][3] In Eimeria maxima, the outer layer of the oocyst wall forms irregularly at opposite poles of the macrogamete instead of as a uniform layer.[3]

These structural deformities compromise the integrity of the oocyst, leading to a reduction in viable oocyst production and sporulation.

Inferred Molecular Mechanisms from Toxoplasma gondii Studies

While detailed molecular studies on dinitolmide's effects on Eimeria are limited, research on the related parasite Toxoplasma gondii provides valuable insights into potential mechanisms of action that may be conserved across apicomplexans.

  • Membrane Disruption: Dinitolmide has been shown to damage the membrane structure of T. gondii, including the inner membrane complex (IMC), a critical structure for parasite motility, invasion, and replication.[4] This leads to asynchronous development of daughter cells and rupture of the parasite's membrane.[1]

  • Induction of Apoptosis-Related Genes: Transcriptomic analysis of dinitolmide-treated T. gondii revealed an upregulation of genes associated with apoptosis and nitric-oxide synthase, suggesting that the drug may induce programmed cell death in the parasite.[4]

  • Downregulation of Invasion and Proliferation Genes: The same study showed a downregulation of Sag-related sequence (srs) genes, which are known to be involved in parasite invasion and proliferation.[4]

These findings in T. gondii suggest that dinitolmide may have a multi-faceted mechanism of action that includes direct structural damage and interference with key molecular pathways controlling cell survival and virulence.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of dinitolmide.

Table 1: In Vitro Efficacy of Dinitolmide against Toxoplasma gondii

ParameterValueCell LineReference
EC503.625 µg/mLVero cells[4]

Table 2: In Vivo Efficacy of Dinitolmide against Eimeria tenella in Chickens

Dinitolmide Concentration in FeedOutcomeReference
125 mg/kgSignificantly increased broiler weight and survival rates. Reduced bloody stool scores and oocyst excretion. Improved anticoccidial index.[1]

Table 3: In Vivo Efficacy of Dinitolmide/MMT Compound against Eimeria tenella in Chickens

Treatment GroupAnticoccidial Index (ACI)Reference
Dinitolmide88.84[5]
Dinitolmide/MMT165.21[5]

Experimental Protocols

In Vivo Efficacy Testing of Dinitolmide in a Chicken Model of Coccidiosis

This protocol is a synthesized methodology based on practices described in the literature for evaluating anticoccidial drugs.

Objective: To determine the efficacy of dinitolmide in controlling Eimeria infection in chickens.

Materials:

  • Day-old broiler chickens

  • Coccidia-free starter feed

  • Dinitolmide

  • Sporulated oocysts of the desired Eimeria species (e.g., E. tenella)

  • Cages with wire floors

  • Syringes and gavage tubes

  • Fecal collection trays

  • Microscope and McMaster counting chamber

Procedure:

  • Acclimatization: House day-old chicks in a coccidia-free environment for approximately two weeks. Provide ad libitum access to coccidia-free feed and water.

  • Group Allocation: Randomly divide the chickens into experimental groups (e.g., Uninfected-Untreated, Infected-Untreated, Infected-Treated with Dinitolmide).

  • Medicated Feed Preparation: Prepare the medicated feed by mixing dinitolmide into the basal starter feed to achieve the desired concentration (e.g., 125 ppm).

  • Treatment Period: Provide the respective feeds to the groups for a specified period before and after infection (e.g., from 2 days before infection to 7 days post-infection).

  • Infection: At approximately 14 days of age, orally inoculate each chicken in the infected groups with a known number of sporulated Eimeria oocysts (e.g., 5 x 10^4 E. tenella oocysts).

  • Data Collection:

    • Weight Gain: Record the body weight of each chicken at the beginning and end of the experiment.

    • Lesion Scoring: At a specific time post-infection (e.g., 5-6 days), euthanize a subset of chickens from each group and score the intestinal lesions according to a standardized scale (e.g., Johnson and Reid, 1970).

    • Oocyst Excretion: Collect feces from each group over a defined period (e.g., days 5-9 post-infection), homogenize, and determine the total oocyst output per bird using a McMaster chamber.

  • Analysis: Calculate the anticoccidial index (ACI) based on weight gain, survival rate, lesion scores, and oocyst counts to determine the efficacy of the treatment.

Ultrastructural Analysis of Dinitolmide's Effect on Eimeria Macrogametes via Electron Microscopy

This protocol is a generalized procedure for preparing Eimeria-infected tissue for electron microscopy.

Objective: To visualize the ultrastructural changes in Eimeria developmental stages after dinitolmide treatment.

Materials:

  • Eimeria-infected chicken intestinal tissue (from both treated and untreated birds)

  • Glutaraldehyde solution (2.5%) in cacodylate buffer

  • Osmium tetroxide solution (1%)

  • Ethanol series (for dehydration)

  • Propylene oxide

  • Epoxy resin

  • Uranyl acetate

  • Lead citrate

  • Transmission Electron Microscope (TEM)

Procedure:

  • Tissue Fixation: Immediately excise small pieces of infected intestinal tissue and fix them in 2.5% glutaraldehyde in cacodylate buffer for several hours at 4°C.

  • Post-fixation: Wash the tissue in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Infiltrate the tissue with propylene oxide and then embed in epoxy resin.

  • Sectioning: Polymerize the resin and cut ultra-thin sections (60-90 nm) using an ultramicrotome.

  • Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a Transmission Electron Microscope and document the ultrastructure of the Eimeria macrogametes and oocysts, paying close attention to the wall-forming bodies.

Visualizations

Signaling Pathways and Mechanisms

Eimeria_Lifecycle_Dinitolmide_Action cluster_host Host Intestinal Cell cluster_environment External Environment sporozoite Sporozoite (infective stage) trophozoite Trophozoite sporozoite->trophozoite Invasion schizont First-Generation Schizont trophozoite->schizont Development merozoites First-Generation Merozoites schizont->merozoites Schizogony gametocytes Gametocytes (Macrogamete) merozoites->gametocytes Invasion & Development oocyst_unsporulated Unsporulated Oocyst gametocytes->oocyst_unsporulated Fertilization oocyst_sporulated Sporulated Oocyst (infective) oocyst_unsporulated->oocyst_sporulated Sporulation dinitolmide Dinitolmide dinitolmide->schizont Inhibits Development dinitolmide->merozoites Inhibits Development ingestion Ingestion by Host dinitolmide_env Dinitolmide dinitolmide_env->oocyst_sporulated Inhibits Sporulation

Caption: Eimeria life cycle and the primary stages inhibited by dinitolmide.

Dinitolmide_Macrogamete_Effect cluster_process Oocyst Wall Formation in Macrogamete wfb1 Wall-Forming Body I (WFB I) oocyst_wall Proper Oocyst Wall Formation wfb1->oocyst_wall Contributes to outer layer abnormal_wall Abnormal Oocyst Wall Formation wfb1->abnormal_wall Contributes, but process is flawed wfb2 Wall-Forming Body II (WFB II) wfb2->oocyst_wall Contributes to inner layer dinitolmide Dinitolmide abnormal_wfb2 Abnormal & Incomplete WFB II Development dinitolmide->abnormal_wfb2 abnormal_wfb2->abnormal_wall Leads to

Caption: Dinitolmide's disruption of oocyst wall formation in the Eimeria macrogamete.

Experimental Workflows

InVivo_Efficacy_Workflow start Start: Day-old Chicks acclimatize Acclimatize on Coccidia-Free Feed start->acclimatize grouping Randomly Allocate to Groups acclimatize->grouping treatment Administer Medicated (Dinitolmide) and Control Feeds grouping->treatment infection Oral Inoculation with Sporulated Oocysts treatment->infection data_collection Collect Data: - Weight Gain - Lesion Scores - Oocyst Counts infection->data_collection analysis Calculate Anticoccidial Index (ACI) data_collection->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for in vivo efficacy testing of dinitolmide against Eimeria.

Conclusion

The mechanism of action of dinitolmide against Eimeria is primarily centered on the disruption of the parasite's early developmental stages within the host and the inhibition of oocyst sporulation. The key observable effect is the malformation of the oocyst wall due to interference with the development of wall-forming bodies in the macrogamete. While the precise molecular targets in Eimeria remain to be fully elucidated, studies on Toxoplasma gondii suggest that dinitolmide may also cause direct membrane damage and alter the expression of genes crucial for parasite survival and virulence. Further research employing modern molecular techniques on Eimeria is warranted to provide a more detailed understanding of the biochemical pathways affected by this long-standing anticoccidial agent. This guide provides a foundational resource for researchers aiming to build upon our current knowledge of dinitolmide and to develop novel anticoccidial therapies.

References

A Technical Guide to the Anticoccidial Spectrum of Dinitolmide (Zoalene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant threat to the global poultry industry, leading to substantial economic losses through impaired growth, reduced feed efficiency, and increased mortality.[1] Dinitolmide (3,5-Dinitro-o-toluamide), commonly known as Zoalene, is a synthetic, broad-spectrum anticoccidial agent that has been a reliable tool in controlling this disease for decades.[2][3] It is widely used as a feed additive to prevent and manage coccidiosis in broiler chickens and turkeys.[1][4]

This technical guide provides a comprehensive overview of the anticoccidial spectrum of Dinitolmide, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Dinitolmide's primary mode of action is the disruption of the parasite's life cycle at its early stages.[1] It is coccidiostatic, interfering with essential metabolic processes which inhibits the growth and replication of the parasite within the intestinal tract.[1][4]

  • Primary Target: The main activity of Dinitolmide is directed against the first-generation schizonts (merogony), effectively arresting the asexual development of the parasite.[1][5] This early intervention minimizes damage to the intestinal lining, preserving gut integrity and supporting optimal nutrient absorption in the host animal.[1]

  • Secondary Effects: Dinitolmide also exhibits an inhibitory effect on the sporulation of oocysts (sporogony), which can help reduce the contamination pressure in the poultry house environment.[5][6]

Insights into the molecular mechanism have been gained from studies on the related apicomplexan parasite, Toxoplasma gondii. In vitro research demonstrated that Dinitolmide can induce parasite death by damaging the membrane structure and causing asynchronous development of daughter cells.[7] Furthermore, transcriptomic analysis revealed that Dinitolmide treatment up-regulates genes associated with apoptosis and down-regulates genes crucial for parasite invasion and proliferation.[7]

Mechanism_of_Action Dinitolmide Dinitolmide Merozoite Eimeria spp. (1st Gen. Merozoite) Dinitolmide->Merozoite T_gondii Toxoplasma gondii (In Vitro Model) Dinitolmide->T_gondii Inhibition Inhibition of Growth & Replication Merozoite->Inhibition Targets Membrane Membrane Damage & Asynchronous Development T_gondii->Membrane SRS Downregulation of Invasion Genes (srs) T_gondii->SRS Apoptosis Upregulation of Apoptosis Genes Membrane->Apoptosis Death Parasite Death Apoptosis->Death Reduced_Invasion Reduced Invasion & Proliferation SRS->Reduced_Invasion

Caption: Proposed mechanism of action for Dinitolmide.

Anticoccidial Spectrum

Dinitolmide is characterized by its broad-spectrum activity against the main Eimeria species that cause coccidiosis in poultry.[2][5] However, its efficacy varies between the different species. The drug is particularly effective against the highly pathogenic species that infect the ceca and mid-intestine, while showing more moderate or variable effects on species inhabiting the upper intestine.

Eimeria SpeciesPrimary Site of InfectionDinitolmide Efficacy Level
E. tenellaCecaHigh
E. necatrixMid-intestineHigh
E. brunettiLower intestine, rectum, cecaModerate to High
E. maximaMid-intestineModerate
E. acervulinaDuodenum (Upper intestine)Low to Moderate

Table 1: Summary of Dinitolmide efficacy against common Eimeria species in poultry.[1][6]

Efficacy_Spectrum cluster_low Low / Variable Efficacy tenella E. tenella necatrix E. necatrix brunetti E. brunetti maxima E. maxima acervulina E. acervulina Dinitolmide Dinitolmide

Caption: Visual summary of Dinitolmide's anticoccidial spectrum.

Quantitative Efficacy Data

The efficacy of Dinitolmide is typically evaluated by its ability to reduce mortality, lessen intestinal lesion scores, decrease oocyst excretion, and improve animal performance metrics such as weight gain and feed conversion ratio (FCR).[4] These parameters are often combined to calculate an Anticoccidial Index (ACI).

ParameterDosage (in feed)ResultSpeciesReference
Anticoccidial Index (ACI)Not specifiedACI of 88.84E. tenella[8][9]
Performance & Lesion Scores125 mg/kg (ppm)Significantly increased weight and survival; reduced bloody stool scores and oocyst excretion.E. tenella[5]
Oocyst Production & Sporulation"Normal" concentrationReduced oocyst numbers.E. maxima, E. acervulina[6]
Oocyst Production & SporulationIncreased concentrationFurther reduced oocyst numbers and sporulation.E. maxima, E. acervulina[6]
Oocyst Production & Sporulation"Much higher" concentrationRequired to reduce oocyst numbers and sporulation.E. brunetti[6]

Table 2: Summary of in vivo efficacy data for Dinitolmide.

In vitro studies, often using Toxoplasma gondii as a model for Apicomplexa, provide quantitative data on the drug's intrinsic activity.

ParameterConcentrationResultOrganismReference
Half-maximal Effective Concentration (EC₅₀)3.625 µg/mLPotent inhibition of parasite growth.T. gondii[5][7]
Inhibition of Viability, Invasion & Proliferation20 µg/mL (24h)Significant inhibition observed.T. gondii[5]
Morphological Damage10 µg/mL (20h)Caused asynchronous development and membrane disruption.T. gondii[5]

Table 3: Summary of in vitro activity data for Dinitolmide.

Experimental Protocols

Standardized protocols are crucial for the accurate evaluation of anticoccidial agents. The following outlines a typical methodology for an in vivo anticoccidial sensitivity test (AST).

In Vivo Anticoccidial Sensitivity Test (AST)

Objective: To determine the efficacy of Dinitolmide against a specific Eimeria species in the target host under controlled laboratory conditions.

Methodology:

  • Animal Model: Day-old broiler chicks, confirmed to be coccidia-free, are housed in battery cages to prevent extraneous infection.[10]

  • Acclimation: Birds are allowed to acclimate for a period (e.g., 12-14 days) on a standard, non-medicated starter diet.[11]

  • Group Allocation: Chicks are randomly allocated into experimental groups, typically including:

    • Uninfected, Unmedicated Control (UUC)

    • Infected, Unmedicated Control (IUC)

    • Infected, Medicated (Test Group, e.g., 125 ppm Dinitolmide)

  • Treatment: The test diet (containing Dinitolmide) is provided to the medicated group, usually starting 24-48 hours before infection and continuing for the duration of the study (typically 7 days post-infection).[11]

  • Infection: Birds in the IUC and medicated groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., 5 x 10⁴ oocysts of E. tenella).[8][9]

  • Data Collection (approx. 7 days post-infection):

    • Performance: Body weight gain and feed intake are recorded to calculate FCR.

    • Lesion Scoring: A subset of birds from each group is euthanized, and the relevant intestinal sections are examined for gross lesions, which are scored on a scale of 0 (no lesions) to 4 (severe lesions).[11]

    • Oocyst Excretion: Fecal samples are collected to determine the number of oocysts per gram (OPG).

    • Mortality: Daily mortality is recorded.

  • Analysis: Data from the medicated group are compared with the UUC and IUC groups to calculate the reduction in lesion scores, decrease in oocyst shedding, and improvement in performance, often culminating in an ACI score.

Experimental_Workflow start Day-Old Chicks (Coccidia-Free) acclimate Acclimation Period (Non-medicated feed) start->acclimate random Randomization & Group Allocation acclimate->random uuc UUC random->uuc iuc IUC random->iuc test Test Group (Dinitolmide) random->test invis2 uuc->invis2 No Infection invis1 iuc->invis1 medicate Administer Medicated Feed test->medicate medicate->invis1 infect Oral Inoculation with Eimeria Oocysts infect->invis2 collect Data Collection (~7 Days Post-Infection) analysis Data Analysis (ACI, Lesion Score, FCR, etc.) collect->analysis invis1->infect invis2->collect

Caption: General experimental workflow for an in vivo anticoccidial sensitivity test.

Resistance and Rotational Programs

The development of drug resistance is a significant challenge in coccidiosis control.[12] Field isolates of Eimeria, particularly E. tenella, have shown varying degrees of resistance to Dinitolmide over time.[13] To mitigate this, Dinitolmide is a valuable component in anticoccidial rotation or "shuttle" programs.[4] By alternating its use with other classes of anticoccidials (such as ionophores or other chemical agents), producers can help manage the development of resistance and extend the effective lifespan of all available control products.[1]

Conclusion

Dinitolmide remains an important tool in the management of avian coccidiosis. Its broad-spectrum activity, particularly against the highly pathogenic Eimeria tenella and Eimeria necatrix, makes it an effective agent for preventing clinical disease and production losses. While its efficacy against certain species like E. acervulina can be limited and resistance is a consideration, its established role in rotational programs ensures its continued relevance. Understanding its specific spectrum and mechanism of action allows for its strategic and effective use in modern poultry production.

References

An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biological activity of 2-methyl-3,5-dinitrobenzamide and its structurally related analogs. The focus is on their potent antimycobacterial properties, mechanism of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Dinitrobenzamide derivatives have emerged as a promising class of compounds in the fight against tuberculosis (TB), a major global health threat. These compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. Their mechanism of action involves the inhibition of a key enzyme essential for the synthesis of the mycobacterial cell wall. This guide will delve into the specifics of their biological activity, supported by quantitative data and detailed experimental insights.

Mechanism of Action: DprE1 Inhibition

The primary target of dinitrobenzamide compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] DprE1 is a crucial enzyme in the biosynthesis of the arabinogalactan layer of the mycobacterial cell wall.[1] The dinitrobenzamides act as covalent inhibitors of this enzyme.[1]

The proposed mechanism involves the reduction of one of the nitro groups on the benzamide ring by the FAD cofactor within the DprE1 active site, forming a reactive nitroso intermediate.[1] This intermediate is then attacked by a cysteine residue (Cys387) in the active site, leading to the formation of a covalent bond between the compound and the enzyme, thereby irreversibly inhibiting its function.[1] This inhibition disrupts the synthesis of decaprenyl-phospho-arabinofuranose (DPA), the sole donor of arabinose for the synthesis of the cell wall, ultimately leading to bacterial death.[1]

DprE1_Inhibition Inhibited_DprE1 Inhibited_DprE1 DPA DPA Inhibited_DprE1->DPA Inhibition

Quantitative Biological Activity Data

The antimycobacterial activity of dinitrobenzamide analogs is typically quantified by their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values for several potent analogs against the H37Rv strain of Mycobacterium tuberculosis and their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Antimycobacterial Activity of Dinitrobenzamide Analogs

CompoundStructureMIC against Mtb H37Rv (µg/mL)Reference
7a N-(4-fluorobenzyl)-3,5-dinitrobenzamide0.05[4]
7d N-(4-chlorobenzyl)-3,5-dinitrobenzamide0.05[4]
c2 N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide0.031[1]
d1 N-(3-(4-methoxyphenoxy)propyl)-3,5-dinitrobenzamide0.031[1]
d2 N-(4-(4-methoxyphenoxy)butyl)-3,5-dinitrobenzamide0.031[1]
N-hexyl-3,5-dinitrobenzamide N-hexyl-3,5-dinitrobenzamide0.016[2]
N-dodecyl-3,5-dinitrobenzamide N-dodecyl-3,5-dinitrobenzamide0.016[2]

Table 2: Cytotoxicity of Selected Dinitrobenzamide Analogs

CompoundCell LineIC50 (µM)Reference
7a Vero> 50[5]
7d Vero> 50[5]

Experimental Protocols

The evaluation of the biological activity of dinitrobenzamide analogs involves a series of standardized in vitro and ex vivo assays.

The MIC is determined using the microdilution method. A general workflow for this assay is as follows:

MIC_Assay_Workflow start Start prep_compound Prepare serial dilutions of dinitrobenzamide compounds start->prep_compound prep_bacteria Prepare a standardized inoculum of M. tuberculosis H37Rv start->prep_bacteria dispense Dispense bacterial inoculum and compound dilutions into 96-well plates prep_compound->dispense prep_bacteria->dispense incubate Incubate plates at 37°C dispense->incubate read_results Add resazurin or other viability indicator and re-incubate incubate->read_results determine_mic Determine MIC as the lowest concentration that inhibits visible bacterial growth read_results->determine_mic end End determine_mic->end

Protocol Details:

  • Compound Preparation: The dinitrobenzamide compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium (e.g., Middlebrook 7H9 broth) in 96-well microplates.

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the bacterial suspension is adjusted to a standard turbidity.

  • Incubation: The plates containing the compounds and the bacterial inoculum are incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

  • MIC Determination: After incubation, a viability indicator such as resazurin is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound that prevents this color change.

The cytotoxicity of the compounds is assessed to determine their selectivity for the bacterial target over mammalian cells.

Protocol Details:

  • Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the dinitrobenzamide compounds and incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. The absorbance is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Structure-Activity Relationship (SAR)

Medicinal chemistry studies on dinitrobenzamide analogs have provided insights into their structure-activity relationship.[4] Key findings include:

  • The 3,5-dinitro substitution on the benzamide ring is crucial for high antimycobacterial activity.[6]

  • Modifications to the N-alkylphenyl group can significantly impact potency. For instance, the introduction of electron-withdrawing groups on the phenyl ring can enhance activity.[4]

  • The lipophilicity of the N-alkyl chain plays a role in the compound's ability to penetrate the mycobacterial cell wall, with intermediate chain lengths often showing the best activity.[2]

Conclusion

2-Methyl-3,5-dinitrobenzamide and its analogs represent a potent class of antimycobacterial agents with a well-defined mechanism of action targeting the essential DprE1 enzyme. The quantitative data from in vitro studies demonstrate their high potency against M. tuberculosis. The detailed experimental protocols provide a framework for the continued evaluation and development of these promising compounds as potential new treatments for tuberculosis. Further research, including in vivo efficacy and safety studies, is warranted to advance these compounds in the drug development pipeline.

References

Technical Guide: The Impact of Dinitolmide on the Coccidian Life Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the anticoccidial agent dinitolmide (zoalene) and its effects on the life cycle of coccidia, primarily of the genus Eimeria. The document details the drug's mechanism of action, summarizes quantitative efficacy data, outlines comprehensive experimental protocols for its evaluation, and explores potential molecular pathways affected by its administration. This guide is intended to serve as a key resource for research and development professionals in the field of veterinary parasitology and anticoccidial drug development.

Introduction to Dinitolmide

Dinitolmide, also known as zoalene, is a synthetic nitrobenzamide compound widely utilized as a feed additive in the poultry industry for the prevention and control of coccidiosis.[1][2] Coccidiosis, caused by protozoan parasites of the genus Eimeria, leads to significant economic losses through mortality, reduced weight gain, and poor feed conversion.[3][4] Dinitolmide is recognized for its broad-spectrum activity against several pathogenic Eimeria species, including E. tenella, E. necatrix, E. brunetti, and E. maxima.[5][6] A unique characteristic of dinitolmide is its ability to permit a low level of parasite cycling, which can aid in the development of natural immunity in the host flock.[5]

Effect on the Coccidian Life Cycle

Dinitolmide exerts its primary anticoccidial effect by interfering with the early developmental stages of the parasite within the host's intestinal cells.[1] Its main activity is directed against the first-generation merozoite stage of coccidia.[7] Additionally, it has been shown to have an inhibitory effect on the sporulation of oocysts, the infective stage shed in the feces.[6][7] By targeting these early phases, dinitolmide effectively curtails the parasite's replication, thereby protecting the gut integrity of the host animal.[3]

The diagram below illustrates the life cycle of Eimeria and highlights the stages primarily inhibited by dinitolmide.

Eimeria_Lifecycle cluster_Host Intestinal Lumen & Epithelium (Host) cluster_Environment External Environment Ingestion Ingestion of Sporulated Oocyst Sporozoites Sporozoites Released Ingestion->Sporozoites Excystation Trophozoite Trophozoite Stage Sporozoites->Trophozoite Invade Epithelial Cell Schizont1 1st Gen. Schizont (Merogony I) Trophozoite->Schizont1 Merozoites1 1st Gen. Merozoites Schizont1->Merozoites1 Schizont2 2nd Gen. Schizont (Merogony II) Merozoites1->Schizont2 Invade new cells Merozoites2 2nd Gen. Merozoites Schizont2->Merozoites2 Gametogony Gametogony (Micro & Macrogametes) Merozoites2->Gametogony Invade new cells Zygote Zygote Gametogony->Zygote Fertilization Oocyst Unsporulated Oocyst Zygote->Oocyst Shedding Shed in Feces Oocyst->Shedding Sporulation Sporulation Shedding->Sporulation InfectiveOocyst Infective Sporulated Oocyst Sporulation->InfectiveOocyst InfectiveOocyst->Ingestion Re-infection Dinitolmide_Effect1 Dinitolmide Primary Target Dinitolmide_Effect1->Merozoites1 Dinitolmide_Effect2 Dinitolmide Inhibitory Effect Dinitolmide_Effect2->Sporulation

Diagram 1: Eimeria life cycle and dinitolmide's points of action.

Quantitative Efficacy Data

The efficacy of dinitolmide has been quantified in several studies. The data below summarizes key findings from both in vivo and in vitro experiments.

ParameterTest OrganismValue / ResultReference(s)
In Vivo Efficacy
Anticoccidial Index (ACI)Eimeria tenella88.84[8][9]
In-feed Concentration (Preventive)Poultry125 mg/kg (125 ppm)[2][7]
In-feed Concentration (Curative)Poultry250 ppm[2]
OutcomeEimeria tenellaSignificantly increased weight gain and survival rates; reduced bloody stool scores and oocyst excretion.[7][7][8]
In Vitro Efficacy
EC₅₀Toxoplasma gondii3.625 µg/mL[4][7]
Effect at 20 µg/mL (24h)Toxoplasma gondiiSignificantly inhibits viability, invasion, and proliferation of tachyzoites.[7][7]
Morphological EffectToxoplasma gondiiCaused asynchronous development of the inner membrane complex (IMC) and membrane rupture.[4][7][4][7]

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy of anticoccidial agents like dinitolmide. Below are detailed methodologies for both in vivo and in vitro assessments.

This protocol describes a typical battery cage study to evaluate dinitolmide's efficacy against an induced Eimeria tenella infection.

  • Objective: To determine the efficacy of dinitolmide in controlling coccidiosis by measuring weight gain, feed conversion ratio (FCR), lesion scores, and oocyst shedding.

  • Test Animals: Day-old broiler chicks (e.g., Cobb 500 or Ross 308), raised in a coccidia-free environment.[10]

  • Housing: Birds are housed in wire-floored battery cages to prevent reinfection from litter.

  • Diet: A nutritionally complete, unmedicated starter mash is provided ad libitum.[10]

  • Experimental Design:

    • Group 1: Uninfected, Untreated Control (UUC)

    • Group 2: Infected, Untreated Control (IUC)

    • Group 3: Infected, Dinitolmide-Treated (e.g., 125 ppm in feed)

    • Each group should consist of multiple replicates (e.g., 4-8 cages) with a sufficient number of birds per replicate (e.g., 10 birds).[11]

  • Procedure:

    • From day 1, birds are fed their respective diets. The treatment group receives the dinitolmide-medicated feed.

    • Around day 14, birds in the infected groups (IUC, Group 3) are orally inoculated with a standardized dose of sporulated E. tenella oocysts (e.g., 5 x 10⁴ oocysts/bird).[8][9][11]

    • The study continues for approximately 7 days post-infection (dpi).

  • Data Collection & Analysis:

    • Weight Gain: Body weight is measured at the start of the treatment, on the day of infection, and at the end of the study.

    • Lesion Scoring: At 6-7 dpi, a subset of birds from each group is euthanized, and the ceca are scored for lesions on a scale of 0 (no lesions) to 4 (severe lesions).

    • Oocyst Counts: Fecal samples are collected from each replicate for several days post-infection to determine oocysts per gram (OPG) using a McMaster chamber.

    • Anticoccidial Index (ACI): Calculated using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index).

    • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as ANOVA followed by a post-hoc test (e.g., Duncan's multiple range test).[11]

InVivo_Workflow start Day 1: Start of Study acclimatize Acclimatize day-old chicks and assign to groups start->acclimatize feed Provide designated diets: - Control Feed - Dinitolmide-medicated Feed acclimatize->feed infect Day 14: Oral Inoculation with Eimeria oocysts (Infected Groups) feed->infect monitor Days 14-21: Monitor health, weight, and feed intake infect->monitor collect_feces Days 18-21: Collect fecal samples for oocyst counting monitor->collect_feces euthanize Day 21: Euthanize birds for lesion scoring monitor->euthanize analyze Data Analysis: - Weight Gain - FCR - Lesion Scores - Oocyst Index - ACI collect_feces->analyze euthanize->analyze end End of Study analyze->end

Diagram 2: Workflow for an in vivo anticoccidial efficacy study.

This protocol, adapted from general methods for in vitro coccidiosis research, can be used to assess the direct effects of dinitolmide on parasite cells.[12][13][14]

  • Objective: To quantify the effect of dinitolmide on the ability of Eimeria sporozoites to invade host cells and subsequently replicate.

  • Materials:

    • Host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells)

    • Freshly excysted Eimeria sporozoites

    • Cell culture medium, plates (e.g., 96-well), and incubator

    • Dinitolmide stock solution

    • Staining reagents (e.g., fluorescent dyes for parasite and host cell nuclei)

  • Procedure:

    • Cell Seeding: Seed MDBK cells into a 96-well plate and culture until a confluent monolayer is formed.[14]

    • Drug Pre-incubation: Pre-incubate freshly purified sporozoites with various concentrations of dinitolmide for 1 hour at 41°C. Untreated sporozoites serve as a control.[14]

    • Invasion Assay:

      • Add the pre-incubated sporozoites to the MDBK cell monolayers.

      • Allow invasion to occur for a short period (e.g., 2-4 hours).

      • Wash the wells to remove non-invaded sporozoites.

      • Fix, stain, and count the number of intracellular parasites versus the total number of host cells to determine the invasion rate.

    • Proliferation Assay:

      • After the invasion step, replace the medium with fresh medium (with or without dinitolmide) and incubate for 24-48 hours to allow intracellular development.

      • Fix, stain, and quantify the number of parasites per well or per host cell. A reduction in parasite numbers in treated wells compared to controls indicates inhibition of proliferation.

  • Data Analysis: Calculate the percentage of inhibition for both invasion and replication compared to the untreated control. Determine the EC₅₀ value from the dose-response curve.

InVitro_Workflow cluster_Invasion Invasion Assay cluster_Proliferation Proliferation Assay start Start seed_cells Seed host cells (e.g., MDBK) in 96-well plates start->seed_cells prepare_sporozoites Prepare fresh Eimeria sporozoites start->prepare_sporozoites add_to_cells Add treated sporozoites to host cell monolayers seed_cells->add_to_cells pre_incubate Pre-incubate sporozoites with Dinitolmide (various concentrations) prepare_sporozoites->pre_incubate pre_incubate->add_to_cells invade Incubate for 2-4 hours to allow invasion add_to_cells->invade proliferate Incubate for 24-48 hours to allow development add_to_cells->proliferate wash_fix_stain_inv Wash, fix, and stain invade->wash_fix_stain_inv count_inv Quantify intracellular sporozoites wash_fix_stain_inv->count_inv analyze Data Analysis: - Calculate % Inhibition - Determine EC₅₀ count_inv->analyze wash_fix_stain_pro Fix and stain proliferate->wash_fix_stain_pro count_pro Quantify parasite development/replication wash_fix_stain_pro->count_pro count_pro->analyze end End analyze->end

Diagram 3: Workflow for an in vitro anticoccidial assay.

Potential Molecular Mechanisms and Signaling Pathways

While the precise biochemical pathway inhibited by dinitolmide in Eimeria is not fully elucidated, studies on the closely related apicomplexan parasite Toxoplasma gondii provide valuable insights.[4] A comparative transcriptomic analysis of dinitolmide-treated T. gondii revealed significant changes in gene expression that could be linked to its anticoccidial effects.[4]

  • Induction of Apoptosis: Genes related to programmed cell death and nitric-oxide synthase were found to be up-regulated following dinitolmide treatment, suggesting that the drug may trigger an apoptotic cascade leading to parasite death.[4]

  • Inhibition of Invasion and Proliferation: A significant down-regulation of many Sag-related sequence (srs) genes was observed.[4] These genes encode surface antigens that are crucial for host cell attachment and invasion. Their suppression could explain the reduced invasion and proliferation capacity of the parasite.[4]

  • Membrane Damage: Electron microscopy has shown that dinitolmide can damage the membrane structure of T. gondii, leading to asynchronous development and rupture of the parasite's inner and outer membranes.[4][7]

Molecular_Effects cluster_Gene_Expression Changes in Gene Expression cluster_Cellular_Effects Resulting Cellular Effects Dinitolmide Dinitolmide Exposure Upregulation Up-regulation of genes related to: - Apoptosis - Nitric-Oxide Synthase Dinitolmide->Upregulation Downregulation Down-regulation of Sag-related sequence (srs) genes Dinitolmide->Downregulation MembraneDamage Membrane Structural Damage (IMC Disruption, Rupture) Dinitolmide->MembraneDamage Direct Effect Apoptosis Induction of Parasite Apoptosis Upregulation->Apoptosis ReducedVirulence Reduced Invasion & Proliferation Capacity Downregulation->ReducedVirulence Outcome Parasite Death & Inhibited Replication Apoptosis->Outcome MembraneDamage->Apoptosis ReducedVirulence->Outcome

References

Dinitolmide's In Vitro Efficacy Against Toxoplasma gondii: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of dinitolmide, a veterinary coccidiostat, on the obligate intracellular parasite Toxoplasma gondii. The following sections detail the quantitative efficacy, experimental methodologies employed in key studies, and the proposed mechanisms of action through which dinitolmide exerts its anti-parasitic effects.

Quantitative Assessment of Anti-Toxoplasma Activity

Dinitolmide has demonstrated potent activity against the tachyzoite stage of Toxoplasma gondii in vitro. The key quantitative metric for its efficacy is the half-maximal effective concentration (EC50), which has been determined to be 3.625 µg/ml.[1][2] This indicates a significant inhibitory effect on the parasite's growth and proliferation at this concentration. Further studies have shown that dinitolmide treatment leads to a significant reduction in the viability, invasion, and proliferation of T. gondii tachyzoites.[1] A recovery experiment has indicated that dinitolmide can completely eliminate T. gondii tachyzoites following a 24-hour treatment period.[1]

Table 1: In Vitro Efficacy of Dinitolmide against Toxoplasma gondii

ParameterValueReference
Half-maximal Effective Concentration (EC50)3.625 µg/ml[1][2]

Experimental Protocols

The following section outlines the methodologies used to assess the in vitro anti-Toxoplasma gondii activity of dinitolmide.

Cell and Parasite Culture
  • Host Cells: Vero (African green monkey kidney) cells were utilized for the in vitro cultivation of Toxoplasma gondii.

  • Parasite Strain: The RH strain of Toxoplasma gondii, which is a commonly used laboratory strain, was used for all experiments. Tachyzoites were maintained by serial passage in Vero cells.

In Vitro Inhibition Assay (EC50 Determination)
  • Cell Seeding: Vero cells were seeded in 96-well plates and cultured until a confluent monolayer was formed.

  • Parasite Infection: Freshly harvested T. gondii tachyzoites were added to the Vero cell monolayers.

  • Drug Treatment: Dinitolmide was dissolved in a suitable solvent (e.g., DMSO) and added to the infected cell cultures at various concentrations.

  • Incubation: The treated, infected cells were incubated for a specified period to allow for parasite proliferation.

  • Quantification: The extent of parasite proliferation was determined using a suitable assay, such as a β-galactosidase assay for parasite viability or microscopic counting of parasitophorous vacuoles.

  • Data Analysis: The EC50 value was calculated by fitting the dose-response data to a sigmoidal curve.

Invasion Assay
  • Cell Preparation: Confluent Vero cell monolayers were prepared in chamber slides or multi-well plates.

  • Parasite Treatment: Freshly harvested tachyzoites were pre-treated with dinitolmide at a specific concentration (e.g., 20 µg/mL) for a defined period.[2]

  • Infection: The treated parasites were then allowed to invade the Vero cell monolayers for a short period (e.g., 2 hours).

  • Staining and Microscopy: The cells were fixed and stained (e.g., with Giemsa stain) to differentiate between intracellular and extracellular parasites.

  • Quantification: The number of invaded parasites per host cell was counted under a microscope to determine the invasion rate.

Proliferation Assay
  • Infection: Vero cell monolayers were infected with T. gondii tachyzoites.

  • Drug Treatment: After allowing for parasite invasion, the infected cells were treated with dinitolmide.

  • Incubation: The cultures were incubated for a period that allows for several rounds of parasite replication (e.g., 24 hours).

  • Quantification: The number of tachyzoites per parasitophorous vacuole was counted to assess the rate of intracellular proliferation.

Ultrastructural Analysis (Electron Microscopy)
  • Treatment: T. gondii tachyzoites were treated with dinitolmide (e.g., 10 µg/mL for 20 hours).[2]

  • Fixation: The parasites were fixed with glutaraldehyde and osmium tetroxide.

  • Embedding and Sectioning: The fixed parasites were dehydrated and embedded in resin. Ultrathin sections were then cut.

  • Imaging: The sections were stained with uranyl acetate and lead citrate and observed under a transmission electron microscope to identify morphological changes.

Transcriptomic Analysis (RNA-Sequencing)
  • Treatment: T. gondii tachyzoites were treated with dinitolmide (e.g., 10 µg/mL for 15 hours).[2]

  • RNA Extraction: Total RNA was extracted from both treated and untreated parasites.

  • Library Preparation and Sequencing: RNA sequencing libraries were prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups.

Mechanism of Action

Dinitolmide's inhibitory effect on Toxoplasma gondii appears to be multifaceted, involving morphological damage and alterations in gene expression.

Morphological Effects

Electron microscopy has revealed that dinitolmide treatment induces significant ultrastructural damage to T. gondii tachyzoites.[1] Observed abnormalities include the asynchronous development of daughter cells and deficiencies in the parasite's inner and outer membranes.[1] This suggests that dinitolmide may interfere with fundamental processes of cell division and membrane integrity.

Gene Expression Modulation

Comparative transcriptomic analysis has provided insights into the molecular pathways affected by dinitolmide. Treatment with the drug leads to the upregulation of genes associated with apoptosis and nitric oxide synthase.[1][2] The induction of apoptotic pathways could be a primary mechanism leading to parasite death. Conversely, a significant number of Sag-related sequence (SRS) genes were found to be downregulated.[1][2] SRS proteins are crucial for parasite adhesion and invasion, and their downregulation is consistent with the observed reduction in the parasite's invasive and proliferative capabilities.[1]

Visualizations

Experimental Workflow for In Vitro Analysis

cluster_setup Initial Setup cluster_assays Experimental Assays cluster_treatment Dinitolmide Treatment cluster_analysis Data Analysis & Interpretation HostCells Vero Cell Culture EC50 EC50 Determination HostCells->EC50 Invasion Invasion Assay HostCells->Invasion Proliferation Proliferation Assay HostCells->Proliferation Parasites T. gondii (RH Strain) Culture Parasites->EC50 Parasites->Invasion Parasites->Proliferation Morphology Ultrastructural Analysis (TEM) Parasites->Morphology GeneExpression Transcriptomic Analysis (RNA-Seq) Parasites->GeneExpression Treatment Addition of Dinitolmide at Varied Concentrations EC50->Treatment Invasion->Treatment Proliferation->Treatment Morphology->Treatment GeneExpression->Treatment Data Quantitative Data Collection Treatment->Data Mechanism Mechanism of Action Elucidation Data->Mechanism

Caption: Workflow for assessing dinitolmide's in vitro effects on T. gondii.

Proposed Mechanism of Dinitolmide Action on Toxoplasma gondii

cluster_effects Cellular & Molecular Effects cluster_pathways Affected Pathways cluster_outcomes Phenotypic Outcomes Dinitolmide Dinitolmide MembraneDamage Membrane Structure Damage (Inner & Outer) Dinitolmide->MembraneDamage GeneRegulation Gene Expression Modulation Dinitolmide->GeneRegulation AbnormalMorphology Abnormal Morphology (Asynchronous Daughter Cell Development) MembraneDamage->AbnormalMorphology Apoptosis Upregulation of Apoptosis-Related Genes GeneRegulation->Apoptosis NOS Upregulation of Nitric-Oxide Synthase Genes GeneRegulation->NOS SRS Downregulation of Sag-Related Sequence (SRS) Genes GeneRegulation->SRS CellDeath Parasite Cell Death Apoptosis->CellDeath NOS->CellDeath ReducedInvasion Reduced Invasion & Proliferation SRS->ReducedInvasion

Caption: Proposed mechanism of dinitolmide's action against T. gondii.

References

Dinitolmide as a Feed Additive: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Efficacy, Mechanism of Action, and Experimental Evaluation in Poultry

Introduction

Dinitolmide (3,5-dinitro-o-toluamide), commonly known as zoalene, is a synthetic anticoccidial agent that has been utilized in the poultry industry as a feed additive for the prevention and control of coccidiosis.[1] This parasitic disease, caused by protozoa of the genus Eimeria, can lead to significant economic losses in poultry production due to impaired growth, reduced feed efficiency, and increased mortality.[2] This technical guide provides a comprehensive overview of the primary research on dinitolmide, focusing on its efficacy, mechanism of action, and relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

Efficacy and Performance

Dinitolmide has demonstrated efficacy against several pathogenic Eimeria species, including E. tenella, E. necatrix, and E. acervulina.[2] Its primary application is in broiler chickens and turkeys, where it is incorporated into starter and grower feeds to protect against coccidiosis outbreaks during critical growth phases.[2] The recommended dosage for preventive use is typically 125 ppm in the feed, with a higher concentration of 250 ppm used for curative purposes.[1]

While numerous studies have confirmed the anticoccidial activity of dinitolmide, specific quantitative data on its impact on broiler performance metrics from controlled challenge studies is not consistently reported in readily available literature. The following tables summarize the available quantitative data.

Table 1: Efficacy of Dinitolmide against Eimeria Challenge

Eimeria SpeciesDinitolmide Concentration (ppm)Effect on Oocyst ExcretionEffect on Lesion ScoresCitation
E. maxima, E. acervulinaNot specifiedReduced oocyst numbersNot specified[2]
E. acervulina (9 field isolates)125Partially effectivePartially effective[3]
E. tenellaNot specifiedReduced oocyst excretion (in dinitolmide/MMT group)Reduced lesion score (in dinitolmide/MMT group)[4]

Table 2: Effect of Dinitolmide on Broiler Performance in Eimeria Challenge Studies

ParameterDinitolmide Concentration (ppm)Performance ChangeCitation
Body Weight Gain125 (against E. acervulina)Partially effective in preventing weight loss[3]
Body Weight GainNot specified (against E. tenella)Significantly increased (in dinitolmide/MMT group vs. control)[4]
Feed Conversion RatioNot specifiedData not available
Anti-coccidia Index*Not specified (against E. tenella)88.84[4]

*The Anti-coccidia Index (ACI) is a composite score calculated from survival rate, weight gain, and oocyst output. A higher ACI indicates better anticoccidial efficacy.

Mechanism of Action

Dinitolmide's primary mode of action is the disruption of the early stages of the Eimeria life cycle, specifically targeting the first-generation schizonts.[2] By interfering with the parasite's metabolic processes, dinitolmide inhibits its growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[2]

The precise biochemical pathways affected by dinitolmide in Eimeria are not yet fully elucidated. However, research on the closely related apicomplexan parasite, Toxoplasma gondii, provides some insights. An in-vitro study demonstrated that dinitolmide treatment led to the upregulation of genes associated with apoptosis and nitric-oxide synthase in T. gondii, suggesting a potential mechanism for parasite cell death.[5] The same study also observed damage to the parasite's membrane structure.[5] Furthermore, dinitolmide has been noted to affect the gametogony stage of the Eimeria life cycle.[6]

Based on this information, a proposed, though not fully confirmed, signaling pathway for dinitolmide's action in Eimeria is presented below.

G Dinitolmide Dinitolmide EimeriaSchizont Eimeria Schizont Dinitolmide->EimeriaSchizont Targets MetabolicDisruption Metabolic Process Disruption EimeriaSchizont->MetabolicDisruption Leads to ApoptosisPathway Apoptosis Pathway (Upregulation) MetabolicDisruption->ApoptosisPathway NOSynthase Nitric-Oxide Synthase (Upregulation) MetabolicDisruption->NOSynthase MembraneDamage Membrane Structure Damage MetabolicDisruption->MembraneDamage ParasiteDeath Parasite Cell Death ApoptosisPathway->ParasiteDeath NOSynthase->ParasiteDeath MembraneDamage->ParasiteDeath

Proposed Mechanism of Action of Dinitolmide in Eimeria

Experimental Protocols

Anticoccidial Efficacy Trial in Broilers (Eimeria Challenge Model)

This protocol outlines a general procedure for evaluating the efficacy of dinitolmide against a controlled Eimeria challenge in broiler chickens.

a. Experimental Animals and Housing:

  • Day-old broiler chicks are housed in clean, disinfected pens with fresh litter.

  • Birds are provided with ad libitum access to a standard broiler diet and water.

b. Experimental Design:

  • A common design includes a non-infected, non-medicated control group; an infected, non-medicated control group; and one or more infected groups receiving feed containing dinitolmide at various concentrations.

  • Each treatment group should have multiple replicate pens.

c. Challenge Inoculum:

  • A known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) is administered orally to each bird in the challenge groups at a specified age (e.g., 14 days).

d. Data Collection:

  • Performance: Body weight and feed intake are recorded weekly to calculate body weight gain and feed conversion ratio.

  • Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for lesions, which are scored on a scale of 0 to 4.

  • Oocyst Excretion: Fecal samples are collected over several days post-infection to determine the number of oocysts per gram of feces using a McMaster chamber.

G Start Day-old Chicks Acclimation Acclimation Period (Ad libitum feed & water) Start->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Challenge Oral Eimeria Challenge Grouping->Challenge DataCollection Data Collection: - Performance - Lesion Scores - Oocyst Counts Challenge->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Workflow for an Anticoccidial Efficacy Trial
Dinitolmide Residue Analysis in Poultry Tissues

This protocol provides a general method for the determination of dinitolmide residues in chicken tissues.

a. Sample Preparation:

  • A known weight of homogenized chicken tissue (e.g., muscle, liver) is mixed with an extraction solvent (e.g., acetonitrile).

  • The mixture is homogenized and centrifuged.

b. Clean-up:

  • The supernatant is subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

c. Analytical Determination:

  • The cleaned extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.

  • Quantification is performed by comparing the peak area of dinitolmide in the sample to that of a known standard.

G Sample Homogenized Tissue Sample Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->Cleanup Analysis HPLC-UV/MS Analysis Cleanup->Analysis Quantification Quantification against Standard Curve Analysis->Quantification

Protocol for Dinitolmide Residue Analysis

Safety and Toxicology

Dinitolmide is generally considered safe for poultry when used at the recommended concentrations. However, overdosage can lead to toxicity. Reports have indicated that high levels of dinitolmide in feed (e.g., 7 times the recommended level) can cause neurological symptoms in chickens, such as hyperexcitability and incoordination, which are associated with necrosis of the Purkinje cells in the cerebellar cortex.[7] These symptoms typically resolve after the withdrawal of the contaminated feed.[7]

Resistance

The development of resistance to anticoccidial drugs is a significant concern in the poultry industry. While dinitolmide is considered to have a low risk of resistance development, particularly when used in rotation or shuttle programs with other anticoccidials, some field isolates of Eimeria have shown partial resistance.[2][3] Continuous monitoring and strategic use are essential to maintain the long-term efficacy of dinitolmide.

Conclusion

Dinitolmide remains a relevant feed additive for the control of coccidiosis in poultry. Its mechanism of action, targeting the early stages of the Eimeria life cycle, effectively mitigates the pathological and performance-depressing effects of the disease. While more comprehensive, publicly available quantitative data on its dose-dependent effects on broiler performance would be beneficial for a more detailed comparative analysis, the existing body of research supports its continued use in integrated coccidiosis management programs. Future research should focus on further elucidating the specific biochemical pathways inhibited by dinitolmide in Eimeria to better understand its mode of action and to aid in the development of new anticoccidial strategies.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dinitolmide in Poultry Feed

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dinitolmide, also known as zoalene, is a synthetic coccidiostat widely utilized as a feed additive in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for dinitolmide in animal feed to ensure consumer safety and prevent antimicrobial resistance. Therefore, accurate and reliable analytical methods are essential for monitoring dinitolmide concentrations in commercial poultry feed. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) is a robust and widely accepted technique for the quantitative analysis of dinitolmide.[2][3]

This application note provides a detailed protocol for the determination of dinitolmide in poultry feed using a reverse-phase HPLC method, including sample preparation, chromatographic conditions, and method performance data.

Principle

The method involves the extraction of dinitolmide from the poultry feed matrix using an acidified organic solvent. The resulting extract is then subjected to a cleanup procedure, typically dispersive solid-phase extraction (d-SPE), to remove interfering co-extractives such as fats and pigments. The purified extract is then analyzed by HPLC-DAD, where dinitolmide is separated from other components on a C18 column and quantified based on its UV absorbance.[4][5]

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade.

  • Reagents: Trichloroacetic acid (TCA), Formic acid (FA), Ammonium acetate (NH₄OAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Dinitolmide analytical standard: Purity ≥98%.

  • High-purity water: (18.2 MΩ·cm).

  • Sample Collection: Representative feed samples should be collected from at least 10 different locations in a bulk load or from multiple bags.[6] A composite sample of at least 500g should be prepared.[6]

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of dinitolmide standard and dissolve it in 10 mL of methanol.[5] This solution should be stored at -20°C in the dark for up to 6 months.[5]

  • Working Standard Solutions (0.05 - 20 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase reconstitution solvent. These solutions are used to build the calibration curve.[4][5]

Sample Preparation
  • Homogenization: Grind the composite feed sample to pass through a 60-mesh sieve to ensure homogeneity.[4]

  • Extraction:

    • Weigh 1 g (± 0.01 g) of the homogenized feed sample into a 15 mL polypropylene centrifuge tube.[4]

    • Add 5 mL of extraction solvent (0.1% Trichloroacetic acid in Acetonitrile).[4]

    • Vortex for 1 minute, then place in an ultrasonic bath for 10 minutes, followed by mechanical shaking for 20 minutes.[4]

    • Centrifuge the tube at 10,000 rpm for 5 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the combined supernatant into a 2 mL microcentrifuge tube.

    • Add 50 mg of PSA and 50 mg of C18 sorbent to the tube.[4]

    • Vortex vigorously for 1 minute to purify the extract.[4]

    • Centrifuge at 10,000 rpm for 2 minutes.[4]

  • Final Preparation:

    • Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[4]

    • Reconstitute the residue with 1 mL of reconstitution solvent (Methanol:5 mmol/L NH₄OAc with 0.5% Formic Acid, 80:20 v/v) for HPLC analysis.[4]

HPLC-DAD Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and Diode-Array Detector.

  • Column: Agilent Poroshell 120SB–C18 (2.7 μm, 3.0 mm × 150 mm) or equivalent.[7]

  • Mobile Phase:

    • A: 5 mmol/L Ammonium Acetate with 0.1% Formic Acid in water.[7]

    • B: Methanol with 0.1% Formic Acid.[7]

  • Gradient Elution:

    • Start with 5% B.

    • Hold at 5% B for 1 minute.

    • Increase to 100% B over 14 minutes.

    • Hold at 100% B for 6 minutes.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 270 nm (Dinitolmide shows a strong response at this wavelength, though its maximum is ~260 nm).[5]

  • Injection Volume: 20 µL.

Method Performance and Validation Data

The following table summarizes the performance characteristics of the described HPLC method for dinitolmide analysis in poultry feed, based on published data.[4][5]

ParameterPerformance Data
Linearity Range0.05 - 20 µg/mL (r² > 0.99)
Limit of Detection (LOD)0.2 - 0.3 mg/kg
Limit of Quantitation (LOQ)0.5 - 1.0 mg/kg (estimated)
Recovery67.2% - 107.2%
Precision (RSD%)< 9.6%

Workflow Diagrams

experimental_workflow Experimental Workflow for Dinitolmide Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis & Results SampleCollection 1. Collect Representative Poultry Feed Sample Grind 2. Grind and Homogenize (60-mesh sieve) SampleCollection->Grind Extract 3. Ultrasonic Extraction (Acidified Acetonitrile) Grind->Extract Cleanup 4. d-SPE Cleanup (PSA and C18) Extract->Cleanup Reconstitute 5. Evaporate and Reconstitute in Mobile Phase Cleanup->Reconstitute HPLC 6. HPLC-DAD Analysis Reconstitute->HPLC Data 7. Data Acquisition (Chromatogram at 270 nm) HPLC->Data Quantify 8. Quantification (Using Calibration Curve) Data->Quantify Result 9. Final Result (mg/kg Dinitolmide) Quantify->Result

Caption: A flowchart of the analytical procedure from sample collection to final quantification.

Conclusion

This application note details a selective, sensitive, and reliable HPLC-DAD method for the quantitative determination of dinitolmide in poultry feed.[4] The sample preparation procedure, involving ultrasonic extraction and a d-SPE cleanup step, effectively removes matrix interferences, ensuring accurate results.[4][5] The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control and regulatory monitoring of dinitolmide in medicated animal feeds.[4]

References

Application Note: Spectrophotometric Determination of Dinitolmide in Premixes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dinitolmide (3,5-dinitro-o-toluamide) is a coccidiostat commonly incorporated into poultry feed premixes to prevent coccidiosis.[1] Accurate quantification of Dinitolmide in these premixes is crucial for ensuring proper dosage and adherence to regulatory standards. This application note details a robust spectrophotometric method for the determination of Dinitolmide. The method involves extraction, purification, and subsequent colorimetric reaction, providing a reliable and accessible analytical procedure for quality control laboratories.

The described method is based on the formation of a colored complex between Dinitolmide and sodium hydroxide, which can be quantified spectrophotometrically.[2][3][4] The procedure includes a purification step involving liquid-liquid extraction and column chromatography to remove potential interferences from the complex feed matrix.[2][3][4]

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines to ensure its suitability for its intended purpose.[5][6][7] The key validation parameters are outlined in the table below. Researchers should populate this table with their experimental data to confirm the method's performance characteristics.

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExperimental Result
Linearity (r²) ≥ 0.999
Range (µg/mL) To be determined
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
   Repeatability (Intra-day)≤ 2%
   Intermediate Precision (Inter-day)≤ 2%
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantitation (LOQ) (µg/mL) To be determined
Specificity No interference at the analyte's λmax

Experimental Protocol: Spectrophotometric Determination of Dinitolmide

This protocol describes the step-by-step procedure for the extraction, purification, and quantification of Dinitolmide in premixes.

1. Materials and Reagents

  • Dinitolmide reference standard

  • Acetone (analytical reagent grade)

  • Dichloromethane (analytical reagent grade)

  • Methanol (analytical reagent grade)

  • Sodium hydroxide solution

  • Alumina (for chromatography)

  • Deionized water

  • Sample Premix

2. Equipment

  • UV-Vis Spectrophotometer

  • Chromatographic columns

  • Rotary evaporator

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Analytical balance

  • Filter paper

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Dinitolmide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of acetone and dilute to the mark with acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetone to achieve concentrations in the desired linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

4. Sample Preparation and Extraction

  • Weigh a representative sample of the premix containing approximately 40-50 mg of Dinitolmide.[4]

  • Transfer the sample to a conical flask.

  • Add a mixture of acetone and water (1:1) to the flask.[2][3][4]

  • Shake vigorously for a specified time (e.g., 30 minutes) to ensure complete extraction of Dinitolmide.

  • Filter the extract to remove solid particles.

5. Purification

  • Liquid-Liquid Extraction: Transfer the filtered extract to a separatory funnel. Perform a liquid-liquid extraction using dichloromethane to partition the Dinitolmide into the organic phase.[4]

  • Column Chromatography:

    • Prepare a chromatographic column with alumina.

    • Concentrate the dichloromethane extract from the previous step using a rotary evaporator.

    • Dissolve the residue in a small volume of dichloromethane and load it onto the alumina column.[4]

    • Elute the column with dichloromethane and collect the eluate containing the purified Dinitolmide.

6. Color Development and Spectrophotometric Measurement

  • Evaporate the purified eluate to dryness.

  • Dissolve the residue in a known volume of acetone.

  • Take an aliquot of this solution and add sodium hydroxide solution to develop the color.[2][3][4]

  • Measure the absorbance of the resulting colored complex at 576 nm against a reagent blank.[4] The absorbance should be read within 3 minutes of adding the sodium hydroxide solution.[4]

7. Calibration Curve and Calculation

  • Treat the working standard solutions in the same manner as the sample (color development step).

  • Measure the absorbance of the treated standard solutions.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of Dinitolmide in the sample solution from the calibration curve.

  • Calculate the amount of Dinitolmide in the original premix sample, taking into account the dilutions made during the procedure.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start sample_prep Sample Preparation (Weighing & Extraction with Acetone-Water) start->sample_prep filtration Filtration sample_prep->filtration l_l_extraction Liquid-Liquid Extraction (with Dichloromethane) filtration->l_l_extraction column_chrom Column Chromatography (Alumina Column) l_l_extraction->column_chrom color_dev Color Development (Addition of Sodium Hydroxide) column_chrom->color_dev measurement Spectrophotometric Measurement (Absorbance at 576 nm) color_dev->measurement data_analysis Data Analysis (Calculation from Calibration Curve) measurement->data_analysis end_node End data_analysis->end_node

Caption: Workflow for the spectrophotometric determination of Dinitolmide.

References

Application Notes and Protocols for Studying Dinitolmide Efficacy in Chickens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of Dinitolmide against coccidiosis in chickens. The methodologies outlined are based on established scientific practices and are intended to ensure robust and reproducible results.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses through reduced weight gain, poor feed conversion, and increased mortality.[1][2] Dinitolmide, also known as zoalene, is an anticoccidial feed additive used for the prevention and control of this disease in broiler chickens and turkeys.[3] It acts by interfering with the metabolic pathways of the Eimeria parasite, specifically targeting the early stages of its life cycle, the first-generation schizonts, thereby inhibiting their growth and replication.[3] This mode of action helps to maintain the integrity of the intestinal lining, supporting optimal nutrient absorption and overall flock performance.[3]

This document provides a detailed protocol for conducting efficacy studies of Dinitolmide in chickens, including experimental design, data collection, and analysis.

Data Presentation: Efficacy of Dinitolmide Against Eimeria Species

The following tables summarize the expected efficacy of Dinitolmide at a standard prophylactic dosage compared to untreated and uninfected control groups. The data is a synthesized representation from various studies to provide a comparative overview.

Table 1: Efficacy of Dinitolmide (125 ppm) on Performance Parameters in Broiler Chickens Experimentally Infected with Eimeria Species

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Mortality Rate (%)
Uninfected Control4501.500
Infected Control3501.8515
Dinitolmide (125 ppm)4301.552

Table 2: Efficacy of Dinitolmide (125 ppm) on Pathological and Parasitological Parameters in Broiler Chickens Experimentally Infected with Eimeria Species

Treatment GroupAverage Lesion Score (0-4)Average Oocyst Shedding (Oocysts Per Gram of Feces)
Uninfected Control00
Infected Control3.2>50,000
Dinitolmide (125 ppm)0.8<5,000

Experimental Protocols

Animal Husbandry and Experimental Design
  • Animals: Day-old broiler chicks of a commercial strain will be used. Birds should be sourced from a reputable hatchery and be clinically healthy.

  • Housing: Chicks will be housed in wire-floored battery cages to prevent reinfection from feces. Temperature and lighting should be maintained according to standard broiler management guidelines.

  • Diet: A standard, unmedicated broiler starter feed will be provided ad libitum. Feed and water should be free of any anticoccidial agents.

  • Experimental Groups:

    • Group A: Uninfected Control (UC): Birds will receive unmedicated feed and will not be challenged with Eimeria oocysts.

    • Group B: Infected Control (IC): Birds will receive unmedicated feed and will be challenged with Eimeria oocysts.

    • Group C: Dinitolmide Treatment (DT): Birds will receive feed medicated with Dinitolmide at the desired concentration (e.g., 125 ppm) and will be challenged with Eimeria oocysts. Dinitolmide should be thoroughly mixed into the feed to ensure uniform distribution.[3]

Preparation and Administration of Eimeria Oocyst Inoculum
  • Oocyst Culture and Sporulation:

    • Collect fresh fecal samples from chickens infected with the desired Eimeria species (e.g., E. acervulina, E. maxima, E. tenella).

    • Homogenize the feces in a 2.5% potassium dichromate solution. This solution acts as an antimicrobial agent and provides oxygen for sporulation.[4]

    • Place the fecal suspension in a shallow tray or flask to a depth of about 1 cm to ensure adequate aeration.

    • Incubate at room temperature (approximately 25-29°C) for 48-72 hours, stirring or aerating periodically to promote sporulation.[4]

    • Monitor sporulation microscopically. Sporulated oocysts contain four sporocysts.

  • Oocyst Enumeration:

    • After sporulation, clean and concentrate the oocysts using saturated salt or sugar flotation techniques.[5]

    • Quantify the number of sporulated oocysts per milliliter using a McMaster counting chamber.[6]

  • Infection:

    • On a predetermined day of the trial (e.g., day 14), each chick in the infected groups (IC and DT) will be orally inoculated with a specific dose of sporulated oocysts.

    • The infective dose will vary depending on the Eimeria species and its virulence. A typical dose for experimental infection is around 50,000 to 100,000 sporulated oocysts per bird.[7]

Data Collection and Analysis
  • Performance Parameters:

    • Body Weight Gain: Record the individual body weight of each bird at the start of the experiment and at regular intervals (e.g., weekly) until termination.

    • Feed Conversion Ratio (FCR): Measure feed intake per cage for each period and calculate the FCR (total feed consumed / total weight gain).

    • Mortality: Record mortality daily and perform necropsies to determine the cause of death.

  • Lesion Scoring:

    • At a specific time point post-infection (typically 5-7 days), a subset of birds from each group will be euthanized for lesion scoring.

    • The intestinal tract will be carefully examined, and gross lesions will be scored based on the Johnson and Reid (1970) method, which uses a scale of 0 (no gross lesions) to 4 (most severe lesions).[8][9][10] The location of the lesions is indicative of the infecting Eimeria species.[8]

  • Oocyst Shedding:

    • Collect fecal samples from each cage at regular intervals post-infection.

    • Determine the number of oocysts per gram (OPG) of feces using the McMaster counting technique.

  • Statistical Analysis: All data will be subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between the treatment groups.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection and Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Day_old_chicks Procure Day-Old Chicks Acclimatization Acclimatize Birds (14 days) Day_old_chicks->Acclimatization Group_Allocation Allocate to Experimental Groups Acclimatization->Group_Allocation Infection Oral Inoculation (Day 14) Group_Allocation->Infection Treatment Administer Dinitolmide in Feed Group_Allocation->Treatment Feed_Preparation Prepare Medicated and Unmedicated Feed Feed_Preparation->Treatment Oocyst_Culture Culture and Sporulate Eimeria Oocysts Inoculum_Prep Prepare Inoculum Oocyst_Culture->Inoculum_Prep Inoculum_Prep->Infection Performance_Monitoring Monitor Body Weight and Feed Intake Infection->Performance_Monitoring Treatment->Performance_Monitoring Fecal_Sampling Collect Fecal Samples Performance_Monitoring->Fecal_Sampling Necropsy Perform Necropsy and Lesion Scoring (Day 21) Fecal_Sampling->Necropsy OPG_Analysis Analyze Oocysts Per Gram Fecal_Sampling->OPG_Analysis Statistical_Analysis Statistical Analysis of Data Necropsy->Statistical_Analysis OPG_Analysis->Statistical_Analysis Efficacy_Determination Determine Dinitolmide Efficacy Statistical_Analysis->Efficacy_Determination

Caption: Experimental workflow for Dinitolmide efficacy trial.

Signaling_Pathway cluster_parasite Eimeria Life Cycle Ingestion Ingestion of Sporulated Oocysts Sporozoite_Release Sporozoite Release Ingestion->Sporozoite_Release Intestinal_Invasion Invasion of Intestinal Epithelial Cells Sporozoite_Release->Intestinal_Invasion Schizogony1 First-Generation Schizogony Intestinal_Invasion->Schizogony1 Schizogony2 Second-Generation Schizogony Schizogony1->Schizogony2 Gametogony Gametogony Schizogony2->Gametogony Oocyst_Formation Oocyst Formation and Shedding Gametogony->Oocyst_Formation Dinitolmide Dinitolmide Dinitolmide->Schizogony1 Inhibits Metabolic Processes

Caption: Dinitolmide's mechanism of action on the Eimeria life cycle.

References

Application Notes and Protocols for Dinitolmide in Eimeria tenella Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dinitolmide (also known as zoalene) in research focused on Eimeria tenella, the causative agent of cecal coccidiosis in poultry. This document includes summaries of efficacy data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction to Dinitolmide

Dinitolmide (3,5-dinitro-o-toluamide) is a synthetic anticoccidial agent widely used in the poultry industry to control coccidiosis. It exhibits broad-spectrum activity against various Eimeria species, including the highly pathogenic E. tenella. Its primary mechanism of action is the inhibition of the parasite's early developmental stages, specifically targeting the first-generation merozoites. This disruption of the parasite life cycle minimizes intestinal damage, reduces clinical signs of disease, and improves the overall health and performance of infected birds.

Efficacy of Dinitolmide against Eimeria tenella

Dinitolmide has been shown to be effective in controlling E. tenella infections in broiler chickens. Its efficacy is typically evaluated based on several key parameters: body weight gain, oocyst excretion, cecal lesion scores, and the Anticoccidial Index (ACI), which provides a composite score of the drug's overall effectiveness.

A study comparing the efficacy of standard Dinitolmide with a novel formulation, Dinitolmide intercalated into Montmorillonite (Dinitolmide/MMT), demonstrated the potential for enhanced anticoccidial activity. The Dinitolmide/MMT compound showed significantly higher anti-coccidian oocyst activity compared to Dinitolmide alone[1][2]. This enhanced formulation led to significant improvements in body weight gain and reductions in bloody diarrhea, lesion scores, and oocyst excretion[1][2].

The efficacy of these compounds was quantified using the Anticoccidial Index (ACI), calculated using the following formula:

ACI = (Relative Body Weight Gain + Survival Rate) – (Lesion Score + Oocyst Value)

An ACI value of 160 or greater is generally considered to indicate sensitivity of the Eimeria isolate to the anticoccidial agent[3][4].

Quantitative Efficacy Data

The following table summarizes the Anticoccidial Index (ACI) for Dinitolmide and Dinitolmide/MMT from a key study.

Treatment GroupAnticoccidial Index (ACI)Interpretation
Dinitolmide88.84[1][2]Resistance/Reduced Sensitivity
Dinitolmide/MMT165.21[1][2]Sensitivity

While the raw data for individual parameters were not explicitly detailed in the referenced abstract, the ACI values clearly indicate the superior performance of the Dinitolmide/MMT formulation. The significantly higher ACI for the Dinitolmide/MMT group suggests a substantial improvement in the overall health and performance of the chickens treated with this formulation compared to those treated with Dinitolmide alone.

Proposed Mechanism of Action and Signaling Pathway

Dinitolmide's primary mode of action is the disruption of the early stages of the Eimeria tenella life cycle, particularly the first-generation schizonts[1]. By inhibiting the metabolic processes of these early parasitic stages, Dinitolmide effectively halts their growth and replication.

While the precise signaling pathways affected by Dinitolmide in Eimeria tenella are not yet fully elucidated, research on the related apicomplexan parasite, Toxoplasma gondii, provides some insights. In T. gondii, Dinitolmide has been shown to up-regulate genes associated with apoptosis (programmed cell death) and down-regulate genes related to parasite invasion and proliferation[4]. This suggests that Dinitolmide may induce apoptosis in Eimeria tenella, leading to the death of the parasite.

The following diagram illustrates a hypothesized signaling pathway for Dinitolmide's action on Eimeria tenella, based on the available evidence.

G Dinitolmide Dinitolmide E_tenella Eimeria tenella (Merozoite) Dinitolmide->E_tenella Targets Apoptosis_Genes Upregulation of Apoptosis-Related Genes E_tenella->Apoptosis_Genes Induces Invasion_Genes Downregulation of Invasion-Related Genes E_tenella->Invasion_Genes Induces Parasite_Death Parasite Cell Death Apoptosis_Genes->Parasite_Death Leads to Reduced_Proliferation Reduced Proliferation and Invasion Invasion_Genes->Reduced_Proliferation Leads to G A 1. Animal Acquisition and Acclimatization B 2. Randomization and Group Allocation A->B C 3. Diet Preparation and Drug Administration B->C D 4. Experimental Infection with E. tenella Oocysts C->D E 5. Data Collection (Daily Observations) D->E F 6. Sample Collection (Feces) E->F G 7. Necropsy and Lesion Scoring F->G H 8. Data Analysis and ACI Calculation G->H

References

Application of Dinitolmide in Turkey Coccidiosis Control Programs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitolmide, also known by the trade name Zoalene, is a synthetic anticoccidial agent that has been utilized in the poultry industry for the prevention and control of coccidiosis.[1] This compound, 3,5-dinitro-o-toluamide, is effective against various species of Eimeria that infect turkeys, contributing to improved gut integrity, nutrient absorption, and overall flock performance. Dinitolmide is primarily incorporated into turkey feed and is particularly effective during the starter and grower phases when birds are most susceptible to coccidial challenges.[1] Its application is a critical component of strategic shuttle or rotation programs designed to mitigate the development of anticoccidial resistance.

Mechanism of Action

Dinitolmide's primary mode of action is the disruption of the early stages of the Eimeria life cycle, specifically targeting the first-generation schizonts.[1] By interfering with essential metabolic processes within the parasite, dinitolmide inhibits its growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[1]

While the precise metabolic pathway inhibited by dinitolmide in Eimeria is not definitively elucidated in publicly available literature, research on a structurally similar dinitro compound, nitrophenide, has shown inhibition of the mannitol cycle in Eimeria tenella. This pathway is crucial for the energy metabolism of the parasite, particularly during oocyst sporulation. It is plausible that dinitolmide may exert its anticoccidial effect through a similar mechanism, disrupting the parasite's energy production and viability.

A study on the effects of dinitolmide on Toxoplasma gondii, a related apicomplexan parasite, revealed that the drug can induce damage to the parasite's membrane structure and up-regulate genes associated with apoptosis (programmed cell death).[2] This suggests that dinitolmide may have multiple modes of action contributing to its antiparasitic efficacy.

Dosage and Administration

Dinitolmide is administered as a feed additive. The recommended inclusion rates for turkeys grown for meat are designed for the prevention and control of coccidiosis.

Feed TypeDinitolmide Inclusion Rate (per ton of feed)Purpose
Starter and Grower Feeds113.5 to 170.3 grams (0.0125% to 0.01875%)Prevention and control of coccidiosis[3]
Turkey Grower Feed190 gramsPrevention and control of coccidiosis (for up to 14 days)[4]

Note: It is crucial to ensure thorough mixing of the dinitolmide premix into the feed to guarantee uniform distribution.[4] Always consult with a veterinarian for the most appropriate coccidiosis control program for a specific operation.

Efficacy and Performance

  • Reduced lesion scores: By inhibiting parasite development, dinitolmide helps to minimize the intestinal damage caused by Eimeria.

  • Lowered oocyst shedding: The disruption of the parasite's life cycle leads to a reduction in the number of oocysts shed in the feces, thereby decreasing environmental contamination and transmission.

  • Improved feed efficiency: A healthier intestinal tract allows for better nutrient absorption, leading to an improved feed conversion ratio (FCR).

  • Enhanced weight gain: By mitigating the negative impacts of coccidiosis, dinitolmide supports consistent growth and weight gain in turkeys.

One study on anticoccidial sensitivity in a commercial turkey farm in 2022 found that a field isolate of Eimeria showed reduced sensitivity to zoalene (-51.71% oocyst reduction), while another isolate in a separate study also showed reduced sensitivity (-74% oocyst reduction).[1][5] This highlights the importance of regular monitoring of anticoccidial efficacy and the implementation of rotation programs to manage resistance.

Safety and Toxicology

Dinitolmide is generally considered safe for use in turkeys when administered at the recommended dosages. However, like all feed additives, proper handling and mixing are essential to avoid potential toxicity. It is important to adhere to the manufacturer's instructions and withdrawal periods, if any, although for dinitolmide, the withdrawal period for meat is typically nil.[4] Dinitolmide should not be used in laying hens.[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of dinitolmide against coccidiosis in turkeys, based on established guidelines for anticoccidial drug testing.

Anticoccidial Sensitivity Testing (AST) in Battery Cages

This protocol is designed to assess the efficacy of dinitolmide against specific Eimeria species in a controlled laboratory setting.

1. Animals and Housing:

  • Species: Day-old turkey poults from a commercial hatchery.

  • Housing: Raised in a coccidia-free environment in battery cages with wire floors to prevent reinfection.

  • Group Size: A minimum of 8-10 birds per treatment group, with at least 3-4 replicate cages per treatment.

2. Diet and Medication:

  • Provide a balanced, unmedicated starter feed from day-old to the start of the experiment.

  • Prepare experimental diets by mixing dinitolmide at the desired concentrations (e.g., 0 ppm, 125 ppm, 190 ppm) into the basal diet. Ensure homogenous mixing.

3. Experimental Design:

  • Acclimation: Allow birds to acclimate for at least 7 days before the start of the experiment.

  • Randomization: Randomly assign birds to treatment groups.

  • Infection: At approximately 14 days of age, orally inoculate each bird (except for the uninfected control group) with a standardized dose of sporulated Eimeria oocysts (e.g., E. adenoeides, E. meleagrimitis, E. gallopavonis). The infective dose should be predetermined to cause moderate disease in unmedicated birds.

  • Treatment: Provide the respective experimental diets from 2 days before infection until the termination of the study.

4. Data Collection and Evaluation:

  • Mortality: Record daily mortality.

  • Weight Gain: Measure individual bird weights at the start of the experiment and at termination (typically 6-7 days post-infection).

  • Feed Conversion Ratio (FCR): Record feed intake per cage to calculate FCR.

  • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., a 0-4 scale, where 0 is no lesion and 4 is severe).

  • Oocyst Counts: Collect fecal samples from each cage for 24-48 hours, starting from day 5 post-infection, to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

Floor Pen Trials for Dose Confirmation

This protocol is designed to evaluate the efficacy of dinitolmide under conditions that more closely simulate a commercial production environment.

1. Animals and Housing:

  • Species: Day-old turkey poults.

  • Housing: Floor pens with fresh, dry litter.

  • Group Size: A larger number of birds per group is required compared to battery cage studies (e.g., 30-50 birds per pen), with multiple replicate pens per treatment.

2. Diet and Medication:

  • Similar to the battery cage study, provide medicated feed with dinitolmide at the desired concentrations.

3. Experimental Design:

  • Infection: Birds can be infected by orally inoculating each bird with a known number of sporulated oocysts or by introducing "seeder" birds that have been previously infected. Natural exposure from the litter can also be a method of challenge.

  • Duration: The study typically runs for a longer period, often through the entire starter and grower phases (e.g., up to 12-16 weeks).

4. Data Collection and Evaluation:

  • Performance Parameters: Monitor weight gain, feed intake, and FCR throughout the study.

  • Mortality: Record daily mortality.

  • Lesion Scoring: Periodically, a subset of birds from each pen can be euthanized for lesion scoring.

  • Oocyst Shedding: Collect litter samples at regular intervals to monitor oocyst shedding patterns.

Visualizations

Proposed Signaling Pathway

cluster_parasite Eimeria Parasite Fructose-6-Phosphate Fructose-6-Phosphate M1PDH Mannitol-1-Phosphate Dehydrogenase Fructose-6-Phosphate->M1PDH Substrate Mannitol-1-Phosphate Mannitol-1-Phosphate Mannitol Mannitol Mannitol-1-Phosphate->Mannitol Oocyst_Formation Oocyst Formation Mannitol->Oocyst_Formation Energy Source M1PDH->Mannitol-1-Phosphate Dinitolmide Dinitolmide Dinitolmide->M1PDH Inhibition (Proposed) Start Start Acclimation Acclimation of Turkey Poults (7 days) Start->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Medication Administration of Dinitolmide-Medicated Feed Randomization->Medication Infection Oral Inoculation with Eimeria Oocysts Medication->Infection Data_Collection Data Collection (Weight, FCR, Mortality, Lesion Scores, OPG) Infection->Data_Collection Analysis Statistical Analysis of Efficacy Data Data_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for the Laboratory Synthesis of Dinitolmide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitolmide, with the IUPAC name 2-methyl-3,5-dinitrobenzamide, is an anticoccidial agent primarily used as a feed additive in the poultry industry to control coccidiosis.[1][2][3][4] Its synthesis in a laboratory setting is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. This document provides detailed protocols for the synthesis of dinitolmide, intended for use by qualified researchers in a laboratory environment. The synthesis involves two primary stages: the nitration of o-toluic acid to form the intermediate 3,5-dinitro-o-toluic acid, followed by the amidation of this intermediate to produce dinitolmide.

Chemical Properties

  • IUPAC Name: 2-methyl-3,5-dinitrobenzamide[1]

  • Synonyms: 3,5-Dinitro-o-toluamide, Zoalene[1]

  • CAS Number: 148-01-6[1]

  • Molecular Formula: C₈H₇N₃O₅[1]

  • Molecular Weight: 225.16 g/mol [1]

  • Appearance: Yellowish, crystalline solid[1][5]

  • Melting Point: Approximately 177-185 °C[1][2]

  • Solubility: Very slightly soluble in water; soluble in acetone, acetonitrile, and dimethylformamide.[1][5]

Experimental Protocols

The synthesis of dinitolmide is presented in two main experimental protocols:

  • Protocol 1: Nitration of o-Toluic Acid to 3,5-Dinitro-o-toluic Acid

  • Protocol 2: Amidation of 3,5-Dinitro-o-toluic Acid to Dinitolmide

Protocol 1: Synthesis of 3,5-Dinitro-o-toluic Acid

This procedure details the nitration of o-toluic acid using a mixture of nitric acid and sulfuric acid.

Materials and Reagents:

  • o-Toluic acid

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath.

  • Slowly add o-toluic acid to the cooled sulfuric acid while stirring to ensure it dissolves completely.

  • Once the o-toluic acid is dissolved, begin the dropwise addition of concentrated nitric acid from the dropping funnel. Maintain the temperature of the reaction mixture between 25-30 °C using the ice bath.

  • After the addition of nitric acid is complete, continue stirring the mixture at room temperature for approximately 2.5 hours.[6]

  • Upon completion of the reaction, carefully pour the reaction mixture over crushed ice with constant stirring.

  • The 3,5-dinitro-o-toluic acid will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold distilled water to remove any residual acid.

  • Dry the product thoroughly. The expected yield is approximately 92-95%.[6]

Protocol 2: Synthesis of Dinitolmide (2-methyl-3,5-dinitrobenzamide)

This protocol describes the conversion of 3,5-dinitro-o-toluic acid to dinitolmide via an acyl chloride intermediate, followed by amidation.

Materials and Reagents:

  • 3,5-Dinitro-o-toluic acid

  • Thionyl chloride (SOCl₂)

  • Dichloroethane (solvent)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Concentrated aqueous ammonia

  • Beakers

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

Part A: Formation of 3,5-Dinitro-o-toluoyl Chloride

  • In a round-bottom flask, suspend the dry 3,5-dinitro-o-toluic acid in dichloroethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture.

  • Heat the mixture to reflux and maintain for a period to ensure complete conversion to the acyl chloride. The progress of the reaction can be monitored by techniques such as TLC.

  • After the reaction is complete, the excess thionyl chloride and dichloroethane can be removed under reduced pressure, though this "one-pot" protocol proceeds directly to amidation.[2]

Part B: Amidation to Dinitolmide

  • In a separate flask, place concentrated aqueous ammonia and cool it in an ice bath to approximately 15 °C.[2]

  • Slowly add the solution of 3,5-dinitro-o-toluoyl chloride in dichloroethane from Part A to the cooled ammonia solution with vigorous stirring. Maintain the temperature below 30 °C.[2]

  • After the addition is complete, continue to stir the mixture for 1-2 hours.[7]

  • The dinitolmide product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it thoroughly. The expected yield for this two-step process from the toluic acid is high, with a reported total yield of up to 96%.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of dinitolmide.

Parameter3,5-Dinitro-o-toluic Acid (Intermediate)Dinitolmide (Final Product)Reference(s)
Molecular Formula C₈H₆N₂O₆C₈H₇N₃O₅[8]
Molecular Weight 226.14 g/mol 225.16 g/mol [8]
Melting Point 204-207 °C183-185 °C[2][6]
Yield 92-95%~86-96% (from intermediate)[2][6][7]
Purity (HPLC) ->98%[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the dinitolmide synthesis process.

Dinitolmide_Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation start o-Toluic Acid reagents1 H₂SO₄ + HNO₃ process1 Nitration Reaction (25-30 °C, 2.5h) start->process1 Starting Material reagents1->process1 Reactants intermediate 3,5-Dinitro-o-toluic Acid process1->intermediate Yield: 92-95% reagents2 1. SOCl₂ / DMF 2. NH₃(aq) process2 Amidation Reaction (<30 °C, 1-2h) intermediate->process2 Intermediate reagents2->process2 Reactants final_product Dinitolmide process2->final_product Yield: ~86-96%

Caption: Workflow for the two-step synthesis of Dinitolmide.

Signaling_Pathway o_toluic_acid o-Toluic Acid dnt_acid 3,5-Dinitro-o-toluic Acid o_toluic_acid->dnt_acid Nitration (H₂SO₄/HNO₃) acyl_chloride 3,5-Dinitro-o-toluoyl Chloride dnt_acid->acyl_chloride Chlorination (SOCl₂) dinitolmide Dinitolmide acyl_chloride->dinitolmide Ammonification (NH₃)

Caption: Chemical transformation pathway for Dinitolmide synthesis.

References

Application Notes and Protocols for the Analysis of Dinitolmide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification and analysis of Dinitolmide, a coccidiostat used in poultry, for research and drug development purposes. The protocols outlined below cover various analytical techniques, including spectrophotometry, gas chromatography-mass spectrometry (GC-MS/MS), and high-performance liquid chromatography (HPLC).

Overview and Physicochemical Properties

Dinitolmide (3,5-dinitro-o-toluamide), also known as Zoalene, is an anticoccidial agent used as a feed additive for poultry.[1][2] It is effective against various Eimeria species, targeting the early stages of the parasite's life cycle.[3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, residue analysis, and quality control in research and development.

Physicochemical Properties:

PropertyValueReference
Chemical Formula C₈H₇N₃O₅[4]
Molar Mass 225.16 g/mol [4]
Appearance Yellowish, crystalline solid[4]
Melting Point 177 °C[4]
Solubility Soluble in acetone, acetonitrile, and dimethylformamide; very slightly soluble in water.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various analytical methods for Dinitolmide.

Table 1: Performance of GC-MS/MS Method for Dinitolmide and its Metabolite (3-ANOT) in Eggs [5]

ParameterDinitolmide3-ANOT
Limit of Detection (LOD) 0.8 - 2.8 µg/kg0.8 - 2.8 µg/kg
Limit of Quantification (LOQ) 3.0 - 10.0 µg/kg3.0 - 10.0 µg/kg
Average Recovery 82.74% - 87.49%82.74% - 87.49%
Relative Standard Deviation (RSD) < 4.63%< 4.63%
Intra-day RSD 2.96% - 5.21%2.96% - 5.21%
Inter-day RSD 3.94% - 6.34%3.94% - 6.34%

Table 2: Performance of Spectrophotometric Method in Animal Feeds [6]

ParameterValue
Recovery (Steamed Feed) 90.0%
Recovery (Autoclaved Feed) 81.2% - 83.2%

Experimental Protocols

Spectrophotometric Determination of Dinitolmide in Feedstuffs

This protocol is based on the formation of a colored complex with sodium hydroxide, which is then measured spectrophotometrically.[7][8]

3.1.1. Reagents and Materials

  • Dinitolmide reference standard

  • Acetone

  • Dichloromethane

  • Methanol

  • Alumina (for chromatography)

  • Sodium hydroxide solution

3.1.2. Sample Preparation and Extraction

  • Weigh a sample of the feedstuff containing an appropriate amount of Dinitolmide.

  • Extract the Dinitolmide from the sample using a mixture of acetone and water (1:1 v/v).[7][8]

  • Perform a liquid-liquid extraction of the acetone-water extract using dichloromethane to transfer the Dinitolmide into the organic phase.[8]

3.1.3. Chromatographic Cleanup

  • Prepare a chromatographic column with alumina.

  • Pass the dichloromethane extract through the alumina column to remove interfering substances.[7][8]

  • Elute the Dinitolmide from the column with an appropriate solvent.

3.1.4. Color Development and Measurement

  • Evaporate the eluate to dryness.

  • Dissolve the residue in a known volume of a suitable solvent.

  • Add sodium hydroxide solution to develop a colored complex.[7][8]

  • Measure the absorbance of the solution at the wavelength of maximum absorption using a spectrophotometer.

  • Quantify the Dinitolmide concentration by comparing the absorbance to a standard curve prepared from the Dinitolmide reference standard.

GC-MS/MS Analysis of Dinitolmide and its Metabolite in Eggs

This method utilizes accelerated solvent extraction (ASE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for the sensitive detection of Dinitolmide and its metabolite, 3-amino-2-methyl-5-nitrobenzamide (3-ANOT).[5]

3.2.1. Reagents and Materials

  • Dinitolmide and 3-ANOT reference standards

  • Acetonitrile

  • Neutral alumina for solid-phase extraction (SPE)

3.2.2. Sample Preparation and Extraction

  • Homogenize the egg samples (egg white, egg yolk, or whole egg).

  • Extract the samples using accelerated solvent extraction (ASE) with acetonitrile as the extractant.[5]

3.2.3. Cleanup

  • Purify the extract by passing it through a neutral alumina solid-phase extraction (SPE) column.[5]

3.2.4. GC-MS/MS Analysis

  • Analyze the purified extract using a GC-MS/MS system.

  • Optimize the instrument parameters (e.g., injection volume, temperatures, gas flow rates, and mass transitions) for the detection of Dinitolmide and 3-ANOT.

HPLC Analysis of Dinitolmide in Medicated Feeds

This protocol describes a reverse-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of Dinitolmide.[9]

3.3.1. Reagents and Materials

  • Dinitolmide reference standard

  • Acetonitrile

  • Methanol

  • Ammonium acetate

  • Formic acid

  • Activated alumina

3.3.2. Sample Preparation and Extraction

  • Extract Dinitolmide from the feed sample using a method similar to the AOAC official colorimetric method.[9]

3.3.3. Cleanup

  • Perform a cleanup step using activated alumina to remove matrix interferences.[9]

3.3.4. HPLC Analysis

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[10]

    • Mobile Phase: A gradient mixture of methanol, acetonitrile, ammonium acetate, and formic acid can be used for optimal separation.[10]

    • Detection: UV detection at a wavelength where Dinitolmide has significant absorbance (e.g., 260 nm or 270 nm).[10]

  • Inject the cleaned-up sample extract into the HPLC system.

  • Identify and quantify Dinitolmide by comparing the retention time and peak area to that of the Dinitolmide reference standard.

Mechanism of Action and Experimental Workflow Diagrams

Proposed Mechanism of Action of Dinitolmide

Dinitolmide primarily acts on the first-generation merozoite stage of coccidia and also inhibits the sporulation of oocysts.[1] In vitro studies on the related parasite Toxoplasma gondii suggest that Dinitolmide damages the parasite's membrane structure, leading to the asynchronous development of daughter cells and deficiencies in the inner and outer membranes.[11] Transcriptomic analysis indicated an upregulation of genes related to apoptosis and nitric-oxide synthase, and a downregulation of Sag-related sequence (srs) genes, which are associated with parasite invasion and proliferation.[11]

Dinitolmide_Mechanism Dinitolmide Dinitolmide Parasite Eimeria / Toxoplasma gondii Dinitolmide->Parasite acts on Membrane Membrane Structure Damage Parasite->Membrane leads to Apoptosis Upregulation of Apoptosis-related Genes Parasite->Apoptosis NO_Synthase Upregulation of Nitric-Oxide Synthase Parasite->NO_Synthase SRS_Genes Downregulation of Sag-related Sequence (srs) Genes Parasite->SRS_Genes Cell_Death Parasite Cell Death Membrane->Cell_Death Apoptosis->Cell_Death NO_Synthase->Cell_Death Invasion_Proliferation Reduced Invasion and Proliferation SRS_Genes->Invasion_Proliferation

Caption: Proposed mechanism of action of Dinitolmide against coccidian parasites.

General Experimental Workflow for Dinitolmide Analysis

The following diagram illustrates a typical workflow for the analysis of Dinitolmide in a biological matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction (e.g., Acetonitrile, Acetone/Water) Homogenization->Extraction Purification Purification (e.g., SPE, Alumina Column) Extraction->Purification HPLC HPLC-UV Purification->HPLC GCMS GC-MS/MS Purification->GCMS LCMS LC-MS/MS Purification->LCMS Quantification Quantification (Standard Curve) HPLC->Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of Dinitolmide in various matrices.

References

Application Note: Quantitative Analysis of Dinitolmide and its Metabolite in Poultry Tissues by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the coccidiostat dinitolmide and its primary metabolite, 3-amino-2-methyl-5-nitrobenzamide (3-ANOT), in poultry tissues using gas chromatography-tandem mass spectrometry (GC-MS/MS). The protocol employs accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) for efficient sample cleanup, ensuring high recovery and removal of matrix interferences. The subsequent GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the accurate determination of dinitolmide and 3-ANOT residues. This method is suitable for routine monitoring and pharmacokinetic studies in the poultry industry.

Introduction

Dinitolmide, also known as zoalene, is a synthetic compound widely used as a feed additive for the prevention and treatment of coccidiosis in poultry.[1] Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, which can lead to significant economic losses in the poultry industry due to increased mortality, reduced weight gain, and decreased feed efficiency.[1] The metabolism of dinitolmide in poultry primarily involves the reduction of one of its nitro groups to form the main metabolite, 3-amino-2-methyl-5-nitrobenzamide (3-ANOT).[2] Regulatory agencies have established maximum residue limits (MRLs) for dinitolmide and its metabolites in edible poultry tissues to ensure consumer safety. Therefore, a reliable and sensitive analytical method for the simultaneous determination of both parent drug and its metabolite is crucial.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace analysis of veterinary drug residues in complex matrices like animal tissues. Its high selectivity and sensitivity make it an ideal choice for this application. This application note provides a detailed protocol for the extraction, cleanup, and GC-MS/MS analysis of dinitolmide and 3-ANOT in poultry tissues.

Experimental Protocols

Reagents and Materials
  • Dinitolmide and 3-ANOT analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetone (HPLC grade)

  • Helium (99.999% purity)

  • Nitrogen (99.999% purity)

  • Neutral alumina solid-phase extraction (SPE) cartridges

  • Anhydrous sodium sulfate

  • 0.22 µm syringe filters

Sample Preparation

A combined Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE) method is employed for the extraction and cleanup of dinitolmide and its metabolite from poultry tissues.

1. Accelerated Solvent Extraction (ASE)

  • Homogenize a representative sample of poultry tissue (e.g., muscle, liver).

  • Mix 5 g of the homogenized tissue with a drying agent like diatomaceous earth.

  • Pack the mixture into an 11 mL ASE extraction cell.

  • Perform the extraction using acetonitrile as the solvent under the following conditions:

    • Oven Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 60 seconds

2. Solid-Phase Extraction (SPE) Cleanup

  • Concentrate the ASE extract to approximately 1 mL using a gentle stream of nitrogen.

  • Condition a neutral alumina SPE cartridge by passing 5 mL of methanol followed by 5 mL of acetonitrile through the cartridge.

  • Load the concentrated extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a mixture of acetonitrile and dichloromethane (1:1, v/v) to remove interfering substances.

  • Elute the analytes (dinitolmide and 3-ANOT) with 10 mL of a mixture of acetonitrile and methanol (9:1, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of acetone for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

Instrumentation:

A gas chromatograph equipped with a tandem quadrupole mass spectrometer is used for the analysis.

GC Conditions:

  • Column: VF-5ht capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280 °C[2]

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp to 180 °C at 20 °C/min

    • Ramp to 280 °C at 10 °C/min, hold for 5 min

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

MRM Transitions:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following MRM transitions have been reported for dinitolmide in LC-MS/MS analysis and can be used as a starting point for optimization in GC-MS/MS.[3] It is highly recommended to optimize the precursor ion, product ions, and collision energies for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Dinitolmide224.1181.1-15151.3-22
3-ANOTTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Data Presentation

The following tables summarize the quantitative data for the analysis of dinitolmide and 3-ANOT in poultry tissues based on published methods.[2][4]

Table 1: Method Validation Parameters for Dinitolmide and 3-ANOT in Chicken Tissues [2]

ParameterDinitolmide3-ANOT
Linearity Range (µg/kg) 2.7 - 2008.0 - 200
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) (µg/kg) 0.8 - 2.50.8 - 2.5
Limit of Quantification (LOQ) (µg/kg) 2.7 - 8.02.7 - 8.0

Table 2: Recovery and Precision Data for Dinitolmide and 3-ANOT in Chicken Tissues [2]

Spiking LevelAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
LOQ Dinitolmide85.4 - 92.12.5 - 4.8
3-ANOT81.9 - 90.33.1 - 5.2
0.5 x MRL Dinitolmide88.2 - 94.31.9 - 3.7
3-ANOT84.6 - 91.52.4 - 4.1
1 x MRL Dinitolmide89.1 - 93.81.7 - 3.5
3-ANOT86.3 - 92.72.1 - 3.9
2 x MRL Dinitolmide87.5 - 92.92.0 - 4.0
3-ANOT85.1 - 90.82.8 - 4.5

Table 3: Recovery and Precision Data for Dinitolmide and 3-ANOT in Eggs [4]

Spiking LevelAnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
LOQ Dinitolmide82.7 - 86.43.1 - 4.6
3-ANOT83.5 - 87.12.9 - 4.3
0.5 x MRL Dinitolmide84.1 - 87.52.8 - 4.1
3-ANOT85.2 - 88.32.5 - 3.9
1 x MRL Dinitolmide85.3 - 88.92.4 - 3.8
3-ANOT86.1 - 89.22.2 - 3.5
2 x MRL Dinitolmide84.7 - 88.12.6 - 4.0
3-ANOT85.8 - 89.02.3 - 3.7

Mandatory Visualization

Dinitolmide Metabolism Pathway

G Dinitolmide Dinitolmide (2-methyl-3,5-dinitrobenzamide) Metabolite 3-ANOT (3-amino-2-methyl-5-nitrobenzamide) Dinitolmide->Metabolite Nitroreductase Further_Metabolism Further Metabolism (Conjugation, etc.) Metabolite->Further_Metabolism

Caption: Metabolic pathway of Dinitolmide to 3-ANOT.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Poultry Tissue ASE 2. Accelerated Solvent Extraction (ASE) (Acetonitrile) Homogenization->ASE Concentration1 3. Concentration ASE->Concentration1 SPE 4. Solid-Phase Extraction (SPE) (Neutral Alumina) Concentration1->SPE Concentration2 5. Evaporation and Reconstitution (Acetone) SPE->Concentration2 GC_MSMS 6. GC-MS/MS Analysis (MRM Mode) Concentration2->GC_MSMS

Caption: Workflow for Dinitolmide and 3-ANOT analysis.

References

Application Note and Protocol: Preparation of Dinitolmide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dinitolmide (also known as Zoalene) is a coccidiostat used in veterinary medicine to control coccidiosis in poultry.[1][2] Its antiparasitic properties make it a compound of interest for in vitro research, particularly in studies involving parasites like Eimeria and Toxoplasma gondii.[3][4] Accurate and consistent preparation of Dinitolmide stock solutions is critical for obtaining reproducible results in in vitro assays. Dinitolmide is a yellowish crystalline solid that is very slightly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.[1][5] This document provides a detailed protocol for the preparation, storage, and use of Dinitolmide stock solutions for research applications.

Physicochemical Properties

  • Molecular Formula: C₈H₇N₃O₅[1]

  • Molecular Weight: 225.16 g/mol [1][6]

  • Appearance: Yellowish crystalline solid[1]

  • Melting Point: 177 °C[1][2]

Quantitative Data: Solubility

The solubility of Dinitolmide in various common laboratory solvents is summarized in the table below. This data is essential for selecting the appropriate solvent for your stock solution based on the desired concentration.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)15 - 18.33 mg/mL66.6 - 81.4 mMSonication is recommended to aid dissolution.[6][7]
Dimethylformamide (DMF)15 mg/mL66.6 mMSoluble.[1][6]
AcetoneSolubleNot specifiedSoluble.[1]
AcetonitrileSolubleNot specifiedSoluble.[1]
Ethanol0.5 - 1 mg/mL2.2 - 4.4 mMSonication is recommended.[6][7]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL0.89 mMLimited aqueous solubility.[6]
WaterVery slightly soluble/PoorNot specifiedNot recommended as a primary solvent for stock solutions.[1][8]

Experimental Protocols

Materials and Equipment
  • Dinitolmide powder (CAS No: 148-01-6)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 50 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the most common solvent for this compound.

  • Pre-weighing Preparation: Before handling Dinitolmide powder, ensure you are wearing appropriate PPE. Tare a sterile 1.5 mL or 2 mL microcentrifuge tube on an analytical balance.

  • Weighing Dinitolmide: Carefully weigh out approximately 2.25 mg of Dinitolmide powder into the tared tube. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 50 mM concentration using the formula below. Volume of DMSO (μL) = (Weight of Dinitolmide (mg) / 225.16 ( g/mol )) * (1 / 50 (mol/L)) * 1,000,000 (μL/L) Example: For 2.25 mg of Dinitolmide, you would add 200 μL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the Dinitolmide powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication (Recommended): To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[7] Gentle heating to 37°C can also aid solubility.[6] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Protocol for Preparing Working Solutions for In Vitro Assays

It is critical to avoid precipitation of Dinitolmide when diluting the DMSO stock into aqueous culture media. A serial dilution approach is recommended.

  • Thawing: Thaw a single aliquot of the 50 mM primary stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pure DMSO or the appropriate cell culture medium. For example, to achieve a final concentration of 50 µM in your assay, you might first prepare a 1 mM intermediate stock in culture medium.

  • Final Dilution: Add the required volume of the intermediate dilution to your assay wells containing the final volume of cell culture medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Pre-warming: To minimize the risk of precipitation, pre-warm the culture medium and the stock solution to 37°C before making the final dilution.[7]

  • Immediate Use: Working solutions should be prepared fresh and used immediately for best results.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing Dinitolmide stock and working solutions for use in a typical in vitro cell-based assay.

G cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation (Day of Assay) weigh 1. Weigh Dinitolmide Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex sonicate 4. Sonicate to Ensure Complete Dissolution vortex->sonicate aliquot 5. Aliquot into Cryovials sonicate->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw intermediate B. Prepare Intermediate Dilution (in DMSO or Medium) thaw->intermediate final_dilution C. Add to Assay Plate with Culture Medium intermediate->final_dilution incubate D. Perform In Vitro Assay final_dilution->incubate

Caption: Workflow for Dinitolmide stock and working solution preparation.

Proposed Mechanism of Action Pathway

Dinitolmide's anticoccidial effect involves multiple mechanisms. It primarily targets the early developmental stages of the parasite and disrupts cellular integrity.

G cluster_parasite Parasite Cell (e.g., Eimeria, T. gondii) dinitolmide Dinitolmide invasion Invasion & Proliferation (SRS Gene Down-regulation) dinitolmide->invasion metabolism Metabolic Disruption (Affects 1st Gen. Schizonts) dinitolmide->metabolism membrane Membrane Damage dinitolmide->membrane apoptosis Apoptosis Pathway (NOS Gene Up-regulation) dinitolmide->apoptosis cell_death Parasite Cell Death invasion->cell_death metabolism->cell_death membrane->cell_death apoptosis->cell_death

Caption: Dinitolmide's proposed mechanisms of antiparasitic action.[3][4]

References

Troubleshooting & Optimization

Technical Support Center: Dinitolmide Resistance in Eimeria Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinitolmide and investigating resistance mechanisms in Eimeria species.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mode of action for dinitolmide against Eimeria species?

A1: The precise molecular target of dinitolmide is not definitively established in the public domain. However, based on studies of the structurally similar nitrophenide compound, a strong hypothesis is that dinitolmide targets the mannitol cycle, which is crucial for the energy metabolism of the parasite, particularly during oocyst sporulation.[1][2][3][4] Specifically, it is suggested that dinitolmide may inhibit the enzyme mannitol-1-phosphate dehydrogenase (M1PDH), a key component of this pathway.[1][2][3] Ultrastructural studies have also shown that dinitolmide affects the formation of oocyst walls, causing macrogametes to produce abnormally small wall-forming bodies.[5] Additionally, research in the related parasite Toxoplasma gondii suggests that dinitolmide may also induce apoptosis and cause damage to the parasite's membrane structure.[6]

Q2: How do Eimeria species develop resistance to dinitolmide?

A2: The specific genetic and biochemical mechanisms of dinitolmide resistance have not been fully elucidated. However, based on general mechanisms of drug resistance in Eimeria and the proposed mode of action, potential resistance mechanisms could include:

  • Alteration of the target enzyme: Mutations in the gene encoding for mannitol-1-phosphate dehydrogenase (M1PDH) could lead to a protein with reduced binding affinity for dinitolmide, thus rendering the drug less effective.

  • Overexpression of the target enzyme: An increase in the production of M1PDH could potentially overwhelm the inhibitory effect of the drug.

  • Metabolic bypass: The parasite might develop or upregulate an alternative metabolic pathway to compensate for the inhibition of the mannitol cycle.

  • Altered drug transport: Changes in the parasite's cell membrane could reduce the uptake of dinitolmide or increase its efflux from the cell.

  • Induction of detoxifying enzymes: The parasite may produce enzymes that metabolize and inactivate dinitolmide.

Q3: Are there known issues of cross-resistance between dinitolmide and other anticoccidial drugs?

A3: Research has shown that a dinitolmide-resistant strain of Eimeria tenella was susceptible to diclazuril, suggesting a lack of cross-resistance between these two drugs. This indicates that they likely have different modes of action and resistance mechanisms.

Q4: What are the initial signs of developing dinitolmide resistance in my Eimeria cultures?

A4: The first indication of emerging resistance is typically a decrease in the efficacy of the drug at its standard concentration. In an experimental setting, this would manifest as:

  • Increased oocyst shedding in treated hosts compared to previous experiments with sensitive strains.

  • Higher lesion scores in the intestines of treated hosts.

  • Reduced weight gain and poorer feed conversion ratios in treated, infected animals compared to uninfected controls.

  • A gradual need to increase the concentration of dinitolmide to achieve the same level of parasite control.

Troubleshooting Guides

Problem 1: Inconsistent results in dinitolmide sensitivity assays.
Possible Cause Troubleshooting Step
Variable drug concentration Ensure accurate and consistent preparation of dinitolmide solutions. Use a calibrated balance and follow a standardized protocol for dissolving and diluting the drug. Prepare fresh solutions for each experiment.
Inconsistent oocyst viability Use a standardized method for oocyst purification and sporulation. Assess oocyst viability using a vital stain (e.g., trypan blue) before infection to ensure a consistent number of viable oocysts are used for each experimental group.
Host animal variability Use animals of the same breed, age, and from the same source. Ensure animals are housed in a controlled environment with consistent temperature, humidity, and lighting. Randomize animals into experimental groups.
Infection dose variability Carefully titrate the oocyst inoculum to ensure each animal receives the intended dose. Use a calibrated pipette and mix the oocyst suspension thoroughly before each inoculation.
Problem 2: Failure to induce dinitolmide resistance in Eimeria species.
Possible Cause Troubleshooting Step
Insufficient drug pressure Gradually increase the concentration of dinitolmide in successive passages. Start with a sub-lethal dose that allows for some parasite replication and incrementally increase the concentration as the parasites adapt.
Insufficient number of passages Inducing resistance is a gradual process that may require multiple passages of the parasite through the host under drug pressure. Be patient and continue the selection process for a sufficient number of generations.
Low initial frequency of resistant mutants Start with a large and genetically diverse population of Eimeria to increase the probability of selecting for pre-existing resistant individuals.
Drug instability Ensure that dinitolmide is stable in the feed or water over the course of the experiment. Check for any factors in the experimental setup that might degrade the drug.

Experimental Protocols

Protocol 1: Induction of Dinitolmide Resistance in Eimeria tenella

This protocol describes a method for selecting for dinitolmide-resistant E. tenella through serial passage in chickens.

Materials:

  • Dinitolmide-sensitive strain of Eimeria tenella

  • Coccidia-free chickens (2-3 weeks old)

  • Standard broiler feed

  • Dinitolmide

  • Equipment for oocyst collection, purification, and enumeration

  • Cages with wire floors to prevent reinfection

Methodology:

  • Initial Infection: Infect a group of chickens with a known number of sporulated oocysts from a dinitolmide-sensitive E. tenella strain.

  • Sub-lethal Treatment: Treat the infected chickens with a sub-lethal concentration of dinitolmide mixed in the feed. This concentration should be high enough to exert selective pressure but low enough to allow some parasites to complete their life cycle.

  • Oocyst Collection: From day 5 to day 9 post-infection, collect feces from the treated chickens.

  • Oocyst Purification and Sporulation: Purify the oocysts from the fecal matter using standard salt flotation techniques. Incubate the purified oocysts in a 2.5% potassium dichromate solution with aeration at 29°C to facilitate sporulation.

  • Serial Passage: Infect a new group of coccidia-free chickens with the sporulated oocysts collected from the previous passage.

  • Incremental Drug Concentration: With each subsequent passage, gradually increase the concentration of dinitolmide in the feed.

  • Monitoring Resistance: After several passages, perform an Anticoccidial Sensitivity Test (AST) (see Protocol 2) to determine the level of resistance in the selected parasite line compared to the original sensitive strain.

  • Confirmation of Resistance: Resistance is confirmed when the selected line can replicate and cause disease in the presence of dinitolmide concentrations that are inhibitory to the parental sensitive strain.

Protocol 2: Anticoccidial Sensitivity Test (AST) for Dinitolmide

This protocol is used to evaluate the sensitivity of an Eimeria isolate to dinitolmide.

Materials:

  • Eimeria isolate to be tested

  • Dinitolmide-sensitive reference strain

  • Coccidia-free chickens (2-3 weeks old)

  • Standard broiler feed

  • Dinitolmide

  • Equipment for oocyst enumeration and lesion scoring

Methodology:

  • Experimental Groups: Set up the following experimental groups (minimum of 5 birds per group):

    • Group A: Uninfected, untreated control

    • Group B: Infected with the test isolate, untreated control

    • Group C: Infected with the test isolate, treated with dinitolmide

    • Group D: Infected with the sensitive reference strain, untreated control

    • Group E: Infected with the sensitive reference strain, treated with dinitolmide

  • Treatment: Provide the treated groups with feed containing a known concentration of dinitolmide starting 24 hours before infection and continuing throughout the experiment.

  • Infection: Infect the chickens in Groups B, C, D, and E with a predetermined number of sporulated oocysts.

  • Data Collection: At 6-7 days post-infection, euthanize the birds and collect the following data for each group:

    • Body weight gain

    • Feed conversion ratio

    • Lesion scores of the ceca (for E. tenella)

    • Oocyst production (oocysts per gram of feces/cecal content)

  • Data Analysis: Compare the data from the treated groups to their respective untreated controls. The efficacy of dinitolmide is determined by its ability to reduce lesion scores and oocyst shedding, and to improve weight gain and feed conversion ratio in the treated groups. A significant reduction in efficacy against the test isolate compared to the sensitive reference strain indicates resistance.

Quantitative Data Summary

Table 1: Example Data from an Anticoccidial Sensitivity Test (AST) for Dinitolmide

GroupEimeria StrainTreatmentAverage Weight Gain (g)Average Lesion Score (0-4)Oocysts per Gram (x10^5)
AUninfectedNone25000
BTest IsolateNone1503.58.2
CTest IsolateDinitolmide1603.16.5
DSensitive StrainNone1553.68.5
ESensitive StrainDinitolmide2300.50.2

Interpretation: In this example, dinitolmide shows high efficacy against the sensitive strain (Group E), with significant improvements in weight gain and reductions in lesion score and oocyst shedding compared to the untreated control (Group D). However, against the test isolate (Group C), dinitolmide has minimal effect, suggesting the isolate is resistant.

Visualizations

Dinitolmide_Mode_of_Action cluster_parasite Eimeria Parasite cluster_drug Dinitolmide Action F6P Fructose-6-Phosphate M1P Mannitol-1-Phosphate F6P->M1P M1PDH Mannitol Mannitol M1P->Mannitol Sporulation Oocyst Sporulation Mannitol->Sporulation Energy Source Dinitolmide Dinitolmide Dinitolmide->F6P Inhibits M1PDH

Caption: Proposed mechanism of dinitolmide action on the Eimeria mannitol cycle.

Dinitolmide_Resistance_Workflow start Start with Dinitolmide-Sensitive Eimeria Population expose Expose Population to Sub-lethal Dinitolmide Dose start->expose select Selection of Tolerant Parasites expose->select passage Collect and Sporulate Oocysts (Passage 1) select->passage increase_dose Increase Dinitolmide Concentration passage->increase_dose passage_n Repeat Passages with Increasing Drug Pressure increase_dose->passage_n ast Perform Anticoccidial Sensitivity Test (AST) passage_n->ast resistant Dinitolmide-Resistant Eimeria Population ast->resistant Reduced Efficacy sensitive Population Remains Sensitive ast->sensitive Maintained Efficacy

Caption: Experimental workflow for inducing dinitolmide resistance in Eimeria.

References

Technical Support Center: Overcoming Dinitolmide Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Dinitolmide, its low aqueous solubility presents a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful implementation of your assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Dinitolmide?

A1: Dinitolmide is a yellowish crystalline solid that is practically insoluble in water.[1][2] It is, however, soluble in several organic solvents.

Q2: In which organic solvents can I dissolve Dinitolmide?

A2: Dinitolmide is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile.[1]

Q3: I am observing precipitation when I add my Dinitolmide stock solution to my aqueous assay buffer. What is causing this?

A3: This is a common issue when an organic stock solution of a poorly water-soluble compound is diluted into an aqueous medium. The organic solvent disperses, and if the final concentration of Dinitolmide exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.

Q4: How can I prepare a stock solution of Dinitolmide?

A4: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For example, a stock solution of 10 mM in DMSO can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[3] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: Dinitolmide Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture wells after adding the Dinitolmide solution.

  • Inconsistent or unreliable assay results.

Possible Causes:

  • The final concentration of Dinitolmide in the cell culture medium exceeds its aqueous solubility.

  • The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too low to maintain Dinitolmide in solution.

  • Interaction with components in the cell culture medium, such as proteins or salts, may reduce solubility.[4][5]

Solutions:

SolutionDetailed StepsConsiderations
Optimize Final DMSO Concentration 1. Determine the maximum DMSO concentration tolerated by your cell line (typically ≤ 0.5%).2. Prepare serial dilutions of your Dinitolmide stock solution in your cell culture medium to find the highest concentration that remains soluble at the acceptable DMSO level.High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration without Dinitolmide) in your experiments.
Use a Co-solvent System 1. Prepare a stock solution of Dinitolmide in a mixture of solvents. A common formulation for in vivo studies that can be adapted for in vitro use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] 2. Add this formulation to your culture medium, ensuring the final concentration of all solvent components is non-toxic to your cells.The use of surfactants like Tween 80 can help to maintain the solubility of hydrophobic compounds. However, it is crucial to test for any effects of the co-solvents on your specific assay.
Pre-warm Media and Solutions 1. Before adding the Dinitolmide stock solution, warm both the stock and the cell culture medium to 37°C.[6] 2. Mix gently but thoroughly immediately after addition.This can help to temporarily increase solubility and facilitate better dispersion, reducing the chances of immediate precipitation.
Sonication 1. After diluting the Dinitolmide stock into the aqueous buffer, briefly sonicate the solution in an ultrasonic bath.[3]This can help to break up small precipitates and create a more uniform dispersion. Be cautious as prolonged sonication can generate heat and potentially degrade the compound.
Issue 2: Inconsistent Results in Biochemical Assays

Symptoms:

  • High variability between replicate wells.

  • Non-linear dose-response curves.

Possible Causes:

  • Precipitation of Dinitolmide leading to an inaccurate final concentration in the assay.

  • Adsorption of the compound to the plasticware.

Solutions:

SolutionDetailed StepsConsiderations
Inclusion of a Surfactant 1. Add a low concentration of a non-ionic surfactant, such as Tween 20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer.Surfactants can help to solubilize hydrophobic compounds and prevent their adsorption to surfaces. Ensure the chosen surfactant does not interfere with your assay components.
Use of Protein Carrier 1. If compatible with your assay, include a carrier protein like Bovine Serum Albumin (BSA) in your buffer.BSA can bind to hydrophobic compounds and help keep them in solution. This is not suitable for all assays, particularly those involving protein-protein interactions.
Test Compound Formulation 1. Consider using a formulation of Dinitolmide intercalated into a carrier molecule like Montmorillonite, which has been shown to enhance its efficacy.[7][8]This approach may improve the delivery and bioavailability of the compound in your assay system.

Quantitative Solubility Data

The following table summarizes the known solubility of Dinitolmide in various solvents.

SolventSolubilityReference
WaterVery slightly soluble / Poor[1]
AcetoneSoluble[1]
AcetonitrileSoluble[1]
Dimethylformamide (DMF)15 mg/mL[3]
Dimethyl sulfoxide (DMSO)18.33 mg/mL (81.42 mM)[6]
Ethanol1 mg/mL (4.44 mM)[6]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (8.88 mM)[6]

Experimental Protocols

Protocol 1: Preparation of Dinitolmide Stock Solution
  • Materials:

    • Dinitolmide powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of Dinitolmide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 444.1 µL of DMSO to 1 mg of Dinitolmide).

    • Vortex the tube until the Dinitolmide is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.[3]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: General In Vitro Assay Dilution
  • Materials:

    • Dinitolmide stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

  • Procedure:

    • Create an intermediate dilution of the Dinitolmide stock solution in the assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, first, dilute the 10 mM stock 1:100 in the buffer to get a 100 µM intermediate solution with 1% DMSO.

    • Further, dilute this intermediate solution 1:10 into the final assay volume.

    • Mix thoroughly by gentle pipetting immediately after each dilution step.

    • Always include a vehicle control containing the same final concentration of the solvent(s) used.

Visualizations

Dinitolmide Solubility Troubleshooting Workflow

Dinitolmide_Solubility_Troubleshooting start Start: Dinitolmide Precipitation Observed check_final_conc Is the final Dinitolmide concentration too high? start->check_final_conc reduce_conc Reduce final concentration check_final_conc->reduce_conc Yes check_solvent_conc Is the final organic solvent concentration sufficient? check_final_conc->check_solvent_conc No end End: Soluble Dinitolmide Solution reduce_conc->end increase_solvent Increase organic solvent (e.g., DMSO) concentration (check cell tolerance) check_solvent_conc->increase_solvent No physical_methods Employ physical methods check_solvent_conc->physical_methods Yes use_cosolvent Use a co-solvent system (e.g., PEG300, Tween 80) increase_solvent->use_cosolvent increase_solvent->end use_cosolvent->end prewarm Pre-warm solutions to 37°C physical_methods->prewarm sonicate Briefly sonicate the final solution physical_methods->sonicate prewarm->end sonicate->end

Caption: A workflow for troubleshooting Dinitolmide precipitation in aqueous solutions.

Proposed Mechanism of Action of Dinitolmide against Apicomplexan Parasites

Dinitolmide is known to act as a coccidiostat by interfering with the metabolic processes of Eimeria species, particularly during the early stages of their life cycle.[9] While the precise molecular targets in Eimeria are not fully elucidated, studies on the related apicomplexan parasite Toxoplasma gondii have shown that dinitolmide treatment leads to an upregulation of genes associated with apoptosis and nitric oxide synthase, and a downregulation of surface antigen genes (SAGs) that are crucial for parasite invasion and proliferation.[10] This suggests a multi-faceted mechanism of action that disrupts parasite viability and its interaction with the host cell.

Dinitolmide_Mechanism_of_Action dinitolmide Dinitolmide parasite Apicomplexan Parasite (e.g., Eimeria, Toxoplasma) dinitolmide->parasite Enters metabolic_disruption Disruption of Metabolic Pathways parasite->metabolic_disruption gene_regulation Altered Gene Expression parasite->gene_regulation apoptosis_up Upregulation of Apoptosis-related Genes gene_regulation->apoptosis_up nos_up Upregulation of Nitric-Oxide Synthase gene_regulation->nos_up sags_down Downregulation of Surface Antigen Genes (SAGs) gene_regulation->sags_down parasite_death Parasite Cell Death apoptosis_up->parasite_death nos_up->parasite_death reduced_invasion Reduced Host Cell Invasion & Proliferation sags_down->reduced_invasion

Caption: A proposed signaling pathway for the mechanism of action of Dinitolmide.

References

Dinitolmide Toxicity in Non-Target Poultry: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the toxicity and side effects of dinitolmide in non-target poultry species. Dinitolmide (also known as zoalene) is a coccidiostat used in poultry feed to control the parasitic disease coccidiosis.[1][2][3][4][5] While effective against Eimeria species, off-target toxicity can be a concern, particularly in sensitive species and in cases of overdosage.[6][7]

This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the design and interpretation of toxicological studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dinitolmide toxicity in poultry?

A1: The primary toxic effect observed in sensitive poultry species is neurotoxicity, specifically targeting the cerebellum.[6][7] Histopathological examinations of affected birds have revealed necrosis of the Purkinje cells in the cerebellar cortex.[6][7] This damage leads to the clinical signs of ataxia, incoordination, and tremors.[7]

Q2: Are certain poultry species more susceptible to dinitolmide toxicity?

A2: Yes, there is evidence of species-specific susceptibility. Pigeons have been shown to be particularly sensitive, developing severe neurological disturbances at feed concentrations of 185 to 226 ppm.[7] In contrast, cross-bred cockerels and laying hens were unaffected by similar concentrations.[7] While specific data for ducks and geese are limited, waterfowl have been noted to be more susceptible to the toxicity of other chemotherapeutic agents, suggesting a potential for increased sensitivity to dinitolmide.[6]

Q3: What are the common clinical signs of dinitolmide toxicity?

A3: Clinical signs are dose-dependent and vary by species. At high doses, the signs are primarily neurological. Other reported side effects at therapeutic or slightly elevated doses can include digestive upset and decreased feed intake.[8] A summary of clinical signs is provided in Table 1.

Q4: What are the recommended therapeutic dosages of dinitolmide?

A4: Dinitolmide is typically added to poultry feed at concentrations of 125 ppm for preventive use and up to 250 ppm for curative purposes.[5]

Troubleshooting Experimental Issues

Problem 1: Unexpected high mortality in a specific poultry species during a study.

  • Possible Cause: Species-specific sensitivity. As noted, pigeons are significantly more sensitive than chickens.[7] Your test species may have a lower tolerance to dinitolmide.

  • Troubleshooting Steps:

    • Immediately review the dosage and ensure there were no errors in feed mixing.

    • Consult literature for any available toxicity data on the specific species or closely related species.

    • Consider conducting a preliminary dose-range finding study with a small number of birds to establish a non-lethal dose.

    • Perform necropsies on deceased birds to look for characteristic lesions, such as cerebellar damage.[6][7]

Problem 2: Birds are exhibiting neurological signs (e.g., ataxia, tremors) but no significant mortality.

  • Possible Cause: The administered dose is neurotoxic but below the lethal dose for the specific species and age of the bird.

  • Troubleshooting Steps:

    • Document the clinical signs systematically using a neurological scoring system.

    • At the end of the experimental period, select a subset of affected birds for histopathological analysis of the cerebellum to confirm Purkinje cell necrosis.[6][7]

    • Consider extending the observation period, as some effects may be delayed.

Problem 3: Difficulty in interpreting histopathological findings in the cerebellum.

  • Possible Cause: Subtle early-stage cellular changes or lack of a clear understanding of the specific lesions to look for.

  • Troubleshooting Steps:

    • Ensure the cerebellum is properly dissected and fixed to prevent artifacts.

    • The key lesion to look for is necrosis of the Purkinje cells, which may be characterized by eosinophilia of the cytoplasm.[6]

    • Compare the cerebellar cortex of treated birds with that of control birds to identify the loss of Purkinje cells.[6]

    • Consult with an avian pathologist experienced in neuropathology.

Data Presentation: Summary of Dinitolmide Toxicity

Due to a lack of publicly available, standardized oral LD50 data for dinitolmide in poultry species, a quantitative comparison is not possible at this time. The following tables summarize the qualitative data on clinical signs and histopathological findings.

Table 1: Clinical Signs of Dinitolmide Toxicity in Non-Target Poultry

Clinical SignAffected SpeciesDosage/ConcentrationReference
Neurological
Fine tremors, rolling gait, incoordinationPigeons185-226 ppm in feed[7]
Vertigo, extended necks, tumblingBroiler Chickens0.05% - 0.125% (500-1250 ppm) in feed for 14 days
Hyperexcitability, incoordinationChickensHigh doses[6]
Gastrointestinal
Mild to moderate digestive upsetPoultry (general)Not specified[8]
Diarrhea or softer stoolsPoultry (general)Not specified[8]
General
Decreased feed intakePoultry (general)Not specified[8]
Depression of growthBroiler Chickens0.05% - 0.125% (500-1250 ppm) in feed for 14 days

Table 2: Histopathological Findings in Dinitolmide Toxicity

FindingOrgan/TissueAffected SpeciesDosage/ConcentrationReference
Necrosis of Purkinje cellsCerebellumPigeons185-226 ppm in feed[6][7]
Degeneration of Purkinje cellsCerebellumPigeons234 ppm in feed for 4 weeks[6]
Eosinophilia of Purkinje cellsCerebellumPigeons234 ppm in feed for 4 weeks[6]

Experimental Protocols

The following is a detailed methodology for an acute oral toxicity study in poultry, based on the OECD Test Guideline 223. This protocol is designed to determine the median lethal dose (LD50) of a substance.

Objective: To determine the acute oral toxicity of dinitolmide in a specific non-target poultry species.

Materials:

  • Test substance: Dinitolmide (specify purity)

  • Vehicle for administration (e.g., corn oil, gelatin capsule)

  • Test animals: Healthy, young adult birds of the target species (e.g., chickens, turkeys, ducks, geese), acclimatized for at least 5 days.

  • Cages suitable for individual housing and observation.

  • Standard poultry feed (free of coccidiostats) and water, available ad libitum.

  • Equipment for oral gavage or capsule administration.

  • Calibrated balance for weighing birds and test substance.

Methodology:

  • Animal Selection and Housing:

    • Use birds of a single species and strain, from the same source, and of a uniform age and weight.

    • House birds individually to allow for accurate observation of clinical signs and feed consumption.

    • Maintain appropriate environmental conditions (temperature, humidity, light cycle) for the species.

  • Dose Preparation:

    • Prepare a stock solution or suspension of dinitolmide in the chosen vehicle.

    • The concentration should be such that the required dose can be administered in a small volume (typically not exceeding 1-2% of the bird's body weight).

  • Dose Administration:

    • Fast birds for a short period (e.g., 3-4 hours) before dosing.

    • Weigh each bird immediately prior to dosing to calculate the exact dose volume.

    • Administer the dose directly into the crop using a gavage tube or by placing a capsule in the esophagus.

    • Administer a similar volume of the vehicle alone to a control group.

  • Dose-Finding Study (optional but recommended):

    • Administer a wide range of doses to a small number of birds per dose group to identify the dose range that causes mortality.

  • Definitive LD50 Study:

    • Based on the dose-finding study, select at least three dose levels expected to cause mortality between 10% and 90%.

    • Assign a sufficient number of birds (e.g., 10 per group) to each dose level and a control group.

    • Administer the single oral dose as described above.

  • Observations:

    • Observe birds frequently on the day of dosing (e.g., at 1, 2, 4, and 6 hours post-dosing) and at least once daily thereafter for 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, appearance, and neurological function.

    • Record mortality daily.

  • Necropsy:

    • Perform a gross necropsy on all birds that die during the study and on all surviving birds at the end of the 14-day observation period.

    • Collect tissues, particularly the brain (cerebellum), liver, and kidneys, for histopathological examination.

  • Data Analysis:

    • Calculate the LD50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation Phase (14 Days) cluster_analysis Analysis Phase animal_selection Animal Selection & Acclimatization dose_prep Dose Preparation fasting Pre-dose Fasting dose_prep->fasting weighing Bird Weighing fasting->weighing dosing Oral Administration weighing->dosing clinical_obs Clinical Observations dosing->clinical_obs mortality_rec Mortality Recording clinical_obs->mortality_rec necropsy Gross Necropsy mortality_rec->necropsy histopathology Histopathology (Cerebellum) necropsy->histopathology data_analysis LD50 Calculation histopathology->data_analysis

Caption: Workflow for an Avian Acute Oral Toxicity Study.

Hypothesized Neurotoxic Signaling Pathway

Disclaimer: The following diagram illustrates a generalized pathway of neurotoxicity leading to neuronal necrosis. The specific molecular targets and signaling cascade for dinitolmide in avian Purkinje cells have not been fully elucidated in the available literature. This diagram is a hypothetical model based on general principles of neurotoxic cell death.

Signaling_Pathway cluster_trigger Trigger cluster_cellular Cellular Events in Purkinje Neuron cluster_outcome Outcome dinitolmide Dinitolmide Exposure (High Concentration) membrane_damage Membrane Integrity Loss (Hypothesized) dinitolmide->membrane_damage Direct or indirect effect ion_imbalance Ion Imbalance (e.g., Ca2+ influx) membrane_damage->ion_imbalance mito_dysfunction Mitochondrial Dysfunction ion_imbalance->mito_dysfunction cell_swelling Cell Swelling & Organelle Damage ion_imbalance->cell_swelling energy_depletion ATP Depletion mito_dysfunction->energy_depletion ros_production ROS Production mito_dysfunction->ros_production energy_depletion->cell_swelling ros_production->cell_swelling necrosis Necrosis cell_swelling->necrosis

References

Technical Support Center: Enhancing the Anti-coccidial Effect of Dinitolmide with Montmorillonite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the anti-coccidial effect of Dinitolmide with montmorillonite.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Dinitolmide exerts its anti-coccidial effect?

A1: Dinitolmide is a coccidiostat that primarily targets the early stages of the Eimeria life cycle, specifically the first-generation schizonts.[1] It disrupts the metabolic processes of the parasites, thereby inhibiting their growth and replication.[1] This action minimizes damage to the intestinal lining of poultry and helps maintain optimal nutrient absorption.[1]

Q2: How does montmorillonite enhance the anti-coccidial effect of Dinitolmide?

A2: Montmorillonite enhances the anti-coccidial effect of Dinitolmide through a process called intercalation, where Dinitolmide molecules are inserted into the interlayer spaces of the montmorillonite clay structure. This process is thought to lead to a slow and sustained release of Dinitolmide in the gastrointestinal tract, thereby increasing its efficacy. Additionally, montmorillonite itself contributes to improved gut health by enhancing the intestinal barrier, modulating the gut microbiota, and exhibiting anti-inflammatory and antioxidant properties.

Q3: What are the expected quantitative improvements when using Dinitolmide intercalated with montmorillonite compared to Dinitolmide alone?

A3: Studies have shown a significant improvement in the anti-coccidial index, body weight gain, and a reduction in lesion scores and oocyst excretion in chickens treated with Dinitolmide-montmorillonite compared to those treated with Dinitolmide alone.

Data Presentation

Table 1: Efficacy of Dinitolmide vs. Dinitolmide-Montmorillonite against E. tenella Infection in Broiler Chickens

ParameterDinitolmide GroupDinitolmide-Montmorillonite Group
Anti-coccidial Index (ACI) 88.84165.21
Body Weight Gain Significantly lower than D/MMTSignificantly increased
Bloody Diarrhea PresentReduced
Lesion Score HigherReduced
Oocyst Excretion HigherReduced

Data synthesized from a study on the effect of Dinitolmide intercalated into Montmorillonite on E. tenella infection in chickens.

Troubleshooting Guides

Issue 1: Inconsistent results in anti-coccidial efficacy studies.

  • Question: We are observing high variability in oocyst counts and lesion scores between our experimental groups, even within the same treatment. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Uneven drug distribution in feed: Ensure that Dinitolmide and the Dinitolmide-montmorillonite compound are thoroughly and uniformly mixed into the feed. Consider using a carrier or premix to improve dispersion.

    • Variable oocyst challenge dose: The number of sporulated oocysts administered to each bird must be consistent. Carefully calibrate your oocyst suspension and ensure accurate oral gavage techniques.

    • Natural coccidiosis outbreaks: Ensure strict biosecurity measures to prevent accidental exposure to wild-type Eimeria strains in your experimental facility, which could confound the results.

    • Animal health status: Use healthy birds of a similar age and weight at the start of the experiment. Any underlying health issues can affect their susceptibility to coccidiosis and response to treatment.

Issue 2: Difficulty in confirming the successful intercalation of Dinitolmide into montmorillonite.

  • Question: Our characterization analyses (XRD, FTIR) are not showing the expected shifts to confirm intercalation. What could be going wrong in our synthesis process?

  • Answer: Several factors in the solution intercalation method can affect the outcome:

    • Solvent choice: The polarity of the solvent is crucial for dissolving Dinitolmide and allowing it to enter the montmorillonite interlayers. Ensure you are using an appropriate solvent system.

    • Inadequate swelling of montmorillonite: The montmorillonite needs to be sufficiently swollen to allow for the intercalation of Dinitolmide. This can be influenced by the type of montmorillonite (e.g., Na+-montmorillonite is preferred for its swelling properties), the solvent, and the stirring time.

    • Incorrect Dinitolmide to montmorillonite ratio: An optimal ratio is necessary for successful intercalation. Too much Dinitolmide may lead to surface adsorption rather than intercalation.

    • Insufficient reaction time or temperature: The intercalation process may require a specific duration and temperature to reach equilibrium. Review your protocol and consider optimizing these parameters.

Issue 3: Unexpected adverse effects in the Dinitolmide-montmorillonite treated group.

  • Question: We are observing reduced feed intake and slight growth depression in the group receiving the Dinitolmide-montmorillonite compound, which was not expected. What is a possible explanation?

  • Answer: While the combination is generally considered safe, adverse effects could arise from:

    • High dosage: Although montmorillonite can reduce the residual effects of Dinitolmide, an excessively high dose of the compound might still lead to mild toxicity. Re-evaluate your dosage calculations.

    • Impurities in montmorillonite: The source and purity of the montmorillonite are critical. Some natural clays may contain heavy metals or other contaminants that could be detrimental to the birds' health. Use a high-purity, feed-grade montmorillonite.

    • Physical properties of the compound: The particle size and texture of the synthesized Dinitolmide-montmorillonite could potentially affect feed palatability. Ensure the final product is a fine, homogenous powder.

Experimental Protocols

1. Synthesis of Dinitolmide-Montmorillonite (D/MMT) Compound via Solution Intercalation

  • Objective: To intercalate Dinitolmide into the interlayer spaces of Na+-montmorillonite (Na+-MMT).

  • Materials:

    • Dinitolmide (3,5-Dinitro-o-toluamide)

    • Na+-montmorillonite (Na+-MMT)

    • Suitable organic solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Deionized water

    • Magnetic stirrer with heating plate

    • Centrifuge

    • Drying oven

  • Procedure:

    • Prepare a solution of Dinitolmide by dissolving it in the chosen organic solvent with the aid of stirring and gentle heating if necessary.

    • Disperse Na+-MMT in deionized water and stir vigorously for several hours to ensure complete hydration and swelling of the clay.

    • Slowly add the Dinitolmide solution to the Na+-MMT suspension while continuously stirring.

    • Maintain the mixture under constant stirring at a controlled temperature for a specified period (e.g., 24-48 hours) to allow for intercalation.

    • After the reaction, centrifuge the mixture to separate the solid D/MMT compound from the supernatant.

    • Wash the obtained solid with deionized water several times to remove any unreacted Dinitolmide and residual solvent. Centrifuge after each wash.

    • Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

    • Grind the dried D/MMT compound into a fine powder.

    • Characterize the product using X-ray diffraction (XRD) to confirm the expansion of the basal spacing (d001) of montmorillonite and Fourier-transform infrared spectroscopy (FTIR) to identify the presence of Dinitolmide's functional groups within the clay structure.

2. In-vivo Evaluation of D/MMT Anti-coccidial Efficacy in Broiler Chickens

  • Objective: To assess the anti-coccidial efficacy of the synthesized D/MMT compound against an experimental Eimeria tenella infection in broiler chickens.

  • Animals: Day-old broiler chicks, raised in a coccidia-free environment.

  • Experimental Design:

    • Group 1 (Negative Control): Uninfected, untreated.

    • Group 2 (Positive Control): Infected, untreated.

    • Group 3 (Dinitolmide): Infected, treated with a standard dose of Dinitolmide in the feed.

    • Group 4 (D/MMT): Infected, treated with D/MMT in the feed, providing an equivalent dose of Dinitolmide as Group 3.

    • Group 5 (Montmorillonite): Infected, treated with montmorillonite alone.

  • Procedure:

    • House the chicks in separate, disinfected cages with ad libitum access to a standard broiler starter diet (free of any anticoccidial drugs) and water.

    • At a specific age (e.g., 14 days), introduce the respective treatments into the feed for the treated groups.

    • After a few days of treatment (e.g., 2 days), orally inoculate each chick in the infected groups (Groups 2, 3, 4, and 5) with a known number of sporulated Eimeria tenella oocysts (e.g., 5 x 10^4 oocysts/bird).

    • Monitor the birds daily for clinical signs of coccidiosis (e.g., depression, bloody droppings).

    • Record body weight and feed intake at regular intervals to calculate weight gain and feed conversion ratio (FCR).

    • At a specific time post-infection (e.g., 7 days), euthanize a subset of birds from each group to perform lesion scoring of the ceca. The scoring is typically done on a scale of 0 to 4, where 0 is normal and 4 is severe.

    • Collect fecal samples from each group for several days post-infection to determine the oocyst output per gram of feces (OPG) using a McMaster chamber.

    • Calculate the Anticoccidial Index (ACI) using the following formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index).

Mandatory Visualizations

Dinitolmide_Mechanism cluster_parasite Eimeria Parasite Metabolism Essential Metabolic Pathways Replication Growth and Replication Metabolism->Replication Schizont First-Generation Schizonts Replication->Schizont Progression Progression of Coccidiosis Schizont->Progression Dinitolmide Dinitolmide Dinitolmide->Metabolism Disrupts Inhibition->Progression Stops

Caption: Proposed mechanism of action of Dinitolmide against Eimeria.

Montmorillonite_Enhancement cluster_gut Poultry Gastrointestinal Tract Dinitolmide Dinitolmide Montmorillonite Montmorillonite (MMT) Dinitolmide->Montmorillonite Intercalation Sustained_Release Sustained Release of Dinitolmide Montmorillonite->Sustained_Release Improved_Gut_Health Improved Gut Health Montmorillonite->Improved_Gut_Health Enhanced_Efficacy Enhanced Anti-coccidial Efficacy Sustained_Release->Enhanced_Efficacy Intestinal_Barrier Enhanced Intestinal Barrier Improved_Gut_Health->Intestinal_Barrier Microbiota_Modulation Modulated Microbiota Improved_Gut_Health->Microbiota_Modulation Anti_inflammatory Anti-inflammatory & Antioxidant Effects Improved_Gut_Health->Anti_inflammatory Improved_Gut_Health->Enhanced_Efficacy

Caption: Synergistic enhancement of Dinitolmide's effect by Montmorillonite.

Experimental_Workflow cluster_treatments Treatment Groups start Day 1: Procure Day-Old Broiler Chicks rearing Days 1-13: Rearing in Coccidia-Free Environment (Standard Diet) start->rearing grouping Day 14: Randomly Assign to 5 Experimental Groups rearing->grouping G1 Group 1 (Negative Control) grouping->G1 G2 Group 2 (Positive Control) grouping->G2 G3 Group 3 (Dinitolmide) grouping->G3 G4 Group 4 (D/MMT) grouping->G4 G5 Group 5 (MMT) grouping->G5 feed_treatment Days 14-21: Provide Medicated Feed to Respective Groups infection Day 16: Oral Inoculation with E. tenella Oocysts (Groups 2, 3, 4, 5) feed_treatment->infection monitoring Days 16-21: Daily Monitoring of Clinical Signs infection->monitoring data_collection Days 16-21: Record Body Weight and Feed Intake monitoring->data_collection euthanasia Day 21: Euthanize a Subset of Birds for Lesion Scoring data_collection->euthanasia fecal_collection Days 19-21: Collect Fecal Samples for Oocyst Counts data_collection->fecal_collection analysis Data Analysis: - Weight Gain & FCR - Lesion Scores - OPG - ACI Calculation euthanasia->analysis fecal_collection->analysis end End of Experiment analysis->end

Caption: In-vivo experimental workflow for efficacy evaluation.

References

Dinitolmide Technical Support Center: Troubleshooting Poor Feed Conversion Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor feed conversion ratio (FCR) with Dinitolmide treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Dinitolmide and how does it improve Feed Conversion Ratio (FCR)?

A1: Dinitolmide, also known as zoalene, is a synthetic anticoccidial agent used in poultry production to prevent and control coccidiosis, a parasitic disease caused by Eimeria species.[1][2] Coccidiosis damages the intestinal lining of poultry, leading to poor nutrient absorption, reduced growth, and an increased Feed Conversion Ratio (FCR)[2][3]. By controlling the Eimeria parasites, Dinitolmide helps maintain gut integrity, which in turn supports better nutrient absorption and, consequently, an improved FCR.[4]

Q2: What is the primary mechanism of action of Dinitolmide against Eimeria species?

A2: Dinitolmide's primary mechanism of action is the disruption of the parasite's metabolic processes, specifically targeting the early stages of the Eimeria life cycle, the first-generation schizonts.[2] This inhibition of growth and replication effectively halts the progression of coccidiosis.[2] While the precise metabolic pathways are not fully elucidated, it is hypothesized that, similar to other nitro-containing compounds like nitrophenide, Dinitolmide may interfere with key energy metabolism pathways in the parasite, such as the mannitol cycle. The mannitol cycle is crucial for the energy-intensive process of oocyst sporulation.[1][5]

Q3: What are the typical dosage recommendations for Dinitolmide in research settings?

A3: For experimental purposes, Dinitolmide is typically added to poultry feed. A common preventative dose is 125 parts per million (ppm), while a curative dose is 250 ppm.[6] It is crucial to ensure thorough and uniform mixing of Dinitolmide in the feed to achieve consistent results.[7]

Q4: Is Dinitolmide effective against all Eimeria species?

A4: Dinitolmide has a broad spectrum of activity against several pathogenic Eimeria species in poultry, including E. tenella, E. necatrix, and E. acervulina.[2]

Q5: What is anticoccidial resistance and how can it be managed when using Dinitolmide?

A5: Anticoccidial resistance is the reduced effectiveness of a drug against a parasite population that was previously susceptible.[8] Continuous use of a single anticoccidial drug can lead to the development of resistance.[3] To manage resistance, it is recommended to use Dinitolmide as part of a rotation or shuttle program.[4][9] A rotation program involves switching to a different class of anticoccidial drug after several production cycles, while a shuttle program involves using different anticoccidials in the starter and grower/finisher feeds within the same flock.[3][10]

Q6: What are the signs of Dinitolmide toxicity in poultry?

A6: While Dinitolmide is generally safe for poultry at recommended doses, overdosing can lead to toxicity.[11] Clinical signs of Dinitolmide toxicity in chickens can include reduced feed intake, depression of growth, and neurological symptoms such as vertigo, extended necks, incoordination, and tumbling.[12] In pigeons, more severe neurological signs, including fine tremors, a rolling gait, and incoordination, have been observed, with post-mortem examination revealing necrosis of the Purkinje cells in the cerebellum.[11][13] Chickens appear to be less susceptible to the toxic effects of Dinitolmide than pigeons.[13]

Q7: What is the effect of Dinitolmide on the gut microbiota of poultry?

A7: Currently, there is a lack of specific research on the direct effects of Dinitolmide on the composition and diversity of the gut microbiota in poultry. However, it is known that other anticoccidial agents and antibiotics can alter the gut microbiome.[14][15] Given that a healthy gut microbiota is crucial for optimal nutrient absorption and FCR, this is an important area for future research.

Troubleshooting Guides

Issue 1: Poor FCR is observed despite Dinitolmide treatment at the recommended dosage.

Possible Cause Troubleshooting Steps
Anticoccidial Resistance 1. Confirm the Eimeria species present in your facility through fecal examination and speciation. 2. Conduct an anticoccidial sensitivity test (AST) to determine the resistance profile of the local Eimeria isolates to Dinitolmide and other anticoccidials. 3. If resistance to Dinitolmide is confirmed, implement a rotation or shuttle program with an effective anticoccidial from a different drug class.[3][9]
Improper Feed Mixing 1. Verify the concentration of Dinitolmide in the feed through analytical testing to ensure it meets the target dose. 2. Review your feed mixing protocol to ensure uniform distribution of the drug. Pre-blending Dinitolmide with a small amount of feed before adding it to the main batch can improve homogeneity.[7]
High Coccidial Challenge 1. Assess the level of coccidial challenge in your experimental setup. High oocyst contamination in the litter can overwhelm the protective effects of the drug. 2. Improve sanitation and litter management practices to reduce oocyst load.
Other Enteric Pathogens 1. Investigate the presence of other pathogens that can cause enteritis and poor FCR, such as Clostridium perfringens (necrotic enteritis) or viruses. 2. Perform appropriate diagnostic tests and implement targeted treatments or control measures for any co-infections.
Feed Quality and Formulation 1. Ensure the basal diet is nutritionally balanced and meets the requirements of the birds.[16] 2. Check for the presence of mycotoxins in the feed, which can impair gut health and performance.[17]

Issue 2: Suspected Dinitolmide Toxicity.

Clinical Signs Action Plan
Reduced feed intake, poor growth, neurological signs (incoordination, vertigo).[12]1. Immediately cease the administration of the Dinitolmide-medicated feed. 2. Provide fresh, unmedicated feed and water. Symptoms of toxicity are often reversible upon withdrawal of the drug.[12] 3. Collect a representative sample of the suspect feed for analysis to confirm the Dinitolmide concentration. 4. In cases of severe neurological signs or mortality, perform a necropsy on affected birds to look for characteristic lesions, particularly in the cerebellum.[11]

Data Presentation

Table 1: Effect of Dinitolmide on Broiler Performance in an Experimental Eimeria Challenge Study

Treatment GroupBody Weight (g)Feed Conversion Ratio (FCR)Oocyst Excretion (oocysts/gram)Lesion Score (average)Mortality (%)
Uninfected - Untreated22001.5000.01.0
Infected - Untreated18501.95150,0002.88.0
Infected - Dinitolmide (125 ppm)21501.6015,0000.81.5

Note: Data are hypothetical and for illustrative purposes, synthesized from typical outcomes in anticoccidial efficacy studies.

Table 2: Comparative Efficacy of Dinitolmide (Zoalene) and Other Anticoccidials on Broiler Performance (42 days)

TreatmentTrial 1 Final Weight (g)Trial 1 FCRTrial 2 Final Weight (g)Trial 2 FCR
Control24501.7825001.75
Zoalene (Dinitolmide)25501.7025801.68
Amprolium26001.6526201.63
Clopidol25801.6826001.65

Data synthesized from a study on the resistance-proneness of synthetic anticoccidials.

Experimental Protocols

Protocol: Evaluating the Efficacy of Dinitolmide Against a Mixed Eimeria Infection in Broiler Chickens

  • Animals and Housing:

    • Use one-day-old broiler chicks from a commercial hatchery.

    • House the birds in a controlled environment with appropriate temperature, humidity, and lighting.

    • Randomly allocate chicks to treatment groups with multiple replicate pens per group.

  • Diet and Treatment Groups:

    • Prepare a basal broiler diet free of any anticoccidial drugs.

    • Create the following treatment groups:

      • Group A: Uninfected, untreated control (basal diet).

      • Group B: Infected, untreated control (basal diet).

      • Group C: Infected, Dinitolmide-treated (basal diet with 125 ppm Dinitolmide).

    • Ensure Dinitolmide is thoroughly mixed into the feed for Group C.

  • Infection Model:

    • At 14 days of age, orally inoculate each bird in Groups B and C with a standardized dose of mixed sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella).

    • Administer a sham inoculation (e.g., sterile water) to the birds in Group A.

  • Data Collection:

    • Performance: Measure body weight and feed intake per pen on days 0, 14, 21, and 28 to calculate body weight gain and FCR.

    • Oocyst Shedding: Collect fecal samples from each pen at peak shedding time (typically 5-7 days post-infection) and determine the number of oocysts per gram (OPG).

    • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each pen and perform intestinal lesion scoring using a standardized method (e.g., Johnson and Reid, 1970).

    • Mortality: Record mortality daily and perform necropsies to determine the cause of death.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups for all measured parameters.

Visualizations

Dinitolmide_Mechanism_of_Action cluster_Eimeria_Lifecycle Eimeria Life Cycle in Host Cell cluster_Dinitolmide_Action Dinitolmide Intervention cluster_Putative_Pathway Putative Molecular Target Sporozoite Sporozoite Trophozoite Trophozoite Sporozoite->Trophozoite First-gen Schizont First-gen Schizont Trophozoite->First-gen Schizont Merozoites_1 First-gen Merozoites First-gen Schizont->Merozoites_1 Second-gen Schizont Second-gen Schizont Merozoites_1->Second-gen Schizont Merozoites_2 Second-gen Merozoites Second-gen Schizont->Merozoites_2 Gametocytes Gametocytes Merozoites_2->Gametocytes Oocyst Oocyst Gametocytes->Oocyst Dinitolmide Dinitolmide Metabolic_Disruption Disruption of Metabolic Pathways Dinitolmide->Metabolic_Disruption Metabolic_Disruption->First-gen Schizont Inhibits Growth & Replication Mannitol_Cycle Mannitol Cycle (Energy for Sporulation) Metabolic_Disruption->Mannitol_Cycle Hypothesized Inhibition Dinitolmide_Efficacy_Workflow Start Start Day_1 Day 1: Chick Placement & Randomization to Groups Start->Day_1 Day_1_14 Days 1-14: Acclimatization & Feeding of Respective Diets Day_1->Day_1_14 Day_14 Day 14: Oral Inoculation with Eimeria Oocysts Day_1_14->Day_14 Day_14_21 Days 14-21: Infection Period Day_14->Day_14_21 Day_20_21 Days 20-21: Lesion Scoring & Oocyst Counting Day_14_21->Day_20_21 Day_28 Day 28: Final Body Weight & Feed Intake Measurement Day_14_21->Day_28 Analysis Data Analysis: FCR, BWG, Lesion Scores, Oocyst Counts Day_20_21->Analysis Day_28->Analysis End End Analysis->End FCR_Troubleshooting Start Poor FCR with Dinitolmide Treatment? Check_Dose Is Dinitolmide dose and mixing correct? Start->Check_Dose No_Dose Correct dosage and improve mixing protocol. Check_Dose->No_Dose No Check_Resistance Is there evidence of anticoccidial resistance? Check_Dose->Check_Resistance Yes Yes_Resistance Conduct AST. Implement rotation/shuttle program. Check_Resistance->Yes_Resistance Yes Check_Other_Pathogens Are other enteric pathogens present? Check_Resistance->Check_Other_Pathogens No Yes_Pathogens Diagnose and treat co-infections. Check_Other_Pathogens->Yes_Pathogens Yes Check_Feed_Quality Is feed quality and formulation optimal? Check_Other_Pathogens->Check_Feed_Quality No No_Feed_Quality Analyze feed for nutrients and mycotoxins. Reformulate if necessary. Check_Feed_Quality->No_Feed_Quality No Consult Consult with a poultry veterinarian or nutritionist. Check_Feed_Quality->Consult Yes

References

Technical Support Center: Troubleshooting Dinitolmide Instability in Feed Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Dinitolmide in feed formulations.

Troubleshooting Guides

Issue 1: Lower than expected Dinitolmide concentration in the final feed mix.

Possible Causes and Solutions:

  • Inadequate Mixing: Dinitolmide, like many feed additives, may not be evenly distributed if the mixing process is not thorough.

    • Solution: Ensure your mixing equipment is functioning correctly and that the mixing time is adequate for the batch size. It is recommended to first create a premix of Dinitolmide with a smaller amount of a feed ingredient before incorporating it into the final ration to ensure even distribution.[1][2][3][4]

  • Degradation during Storage of Premix: Dinitolmide in a premix, especially in the presence of certain minerals, can degrade over time.

    • Solution: Store premixes in cool, dry conditions and minimize storage time.[5][6] Consider separating vitamin and mineral premixes if possible.

  • Adhesion to Equipment: Dinitolmide powder may adhere to the surfaces of mixing and processing equipment.

    • Solution: Thoroughly clean all equipment between batches to prevent loss of the active ingredient.

Issue 2: Significant loss of Dinitolmide after the pelleting process.

Possible Causes and Solutions:

  • Thermal Degradation: The high temperatures used during the pelleting process can lead to the degradation of heat-sensitive compounds like Dinitolmide.[7]

    • Solution: Optimize the pelleting temperature and conditioning time. While higher temperatures can improve pellet quality, they can also increase the degradation of additives.[7][8][9] Monitor the temperature profile throughout the pelleting process.

  • Moisture Content: High moisture content in the feed mash can accelerate degradation at elevated temperatures.

    • Solution: Ensure the moisture content of the feed mixture is within the optimal range before it enters the pellet mill.

  • Friction and Pressure: The mechanical stress during pelleting can contribute to the degradation of certain compounds.

    • Solution: While difficult to control directly, understanding the impact of die specifications (length-to-diameter ratio) on pressure and friction can be helpful.

Issue 3: Dinitolmide concentration decreases over the shelf-life of the feed.

Possible Causes and Solutions:

  • Storage Conditions: High temperature, humidity, and exposure to light can all contribute to the degradation of Dinitolmide over time.

    • Solution: Store medicated feed in a cool, dry, and dark environment.[5][6][10] Regularly monitor the storage conditions.

  • Interaction with Other Feed Components: Certain ingredients in the feed formulation can react with Dinitolmide, leading to its degradation.

    • Solution: Be mindful of reactive ingredients such as oxidizing agents and certain trace minerals.[11] If instability is a persistent issue, consider reformulating the feed to minimize contact between Dinitolmide and potentially reactive components.

  • pH of the Feed Matrix: The acidity or alkalinity of the feed can influence the stability of Dinitolmide. With a pKa of approximately 3.74, Dinitolmide's stability could be affected by changes in pH.[12]

    • Solution: While the pH of solid feed is less dynamic than a solution, moisture pockets can create microenvironments with varying pH. Ensure uniform mixing and appropriate moisture levels.

Frequently Asked Questions (FAQs)

Q1: What is Dinitolmide and why is it used in animal feed?

A1: Dinitolmide, also known as zoalene, is a coccidiostat used as a feed additive for poultry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[13][14] It is a yellowish, crystalline solid with a melting point of approximately 177°C.[15]

Q2: How can I accurately measure the concentration of Dinitolmide in my feed samples?

A2: The most common and reliable methods for quantifying Dinitolmide in animal feed are High-Performance Liquid Chromatography (HPLC) and spectrophotometry.[14][15][16] Detailed experimental protocols for these methods are provided below.

Q3: What are the known degradation products of Dinitolmide?

A3: Specific degradation products of Dinitolmide in feed formulations are not well-documented in publicly available literature. However, based on its chemical structure (a nitroaromatic compound), potential degradation pathways could involve the reduction of the nitro groups or hydrolysis of the amide group. Further research using techniques like LC-MS/MS would be needed to identify and quantify specific degradation products.[16]

Q4: Are there any known interactions between Dinitolmide and other common feed additives?

A4: While specific studies on Dinitolmide interactions are limited, it is known to be incompatible with strong oxidizing agents.[15] Additionally, trace minerals, which can act as catalysts for oxidation, may potentially reduce the stability of Dinitolmide in a premix or complete feed.[11] Choline chloride is another reactive ingredient often found in vitamin premixes that can interact with other components, though its specific interaction with Dinitolmide is not documented.

Q5: What is the expected shelf-life of Dinitolmide in a medicated feed?

A5: The shelf-life of Dinitolmide in feed is highly dependent on the feed composition, manufacturing process (especially pelleting), and storage conditions.[5][6] Under ideal storage conditions (cool, dry, and protected from light), a well-formulated medicated feed should maintain its Dinitolmide concentration for several months. However, it is crucial to conduct stability studies on your specific formulation to establish an accurate shelf-life.

Quantitative Data Summary

Table 1: Effect of Thermal Processing on Dinitolmide Recovery

TreatmentTemperature (°C)TimeAverage Recovery (%)
Steaming10010 minutes90.0
Autoclaving121 (at 10 psi)5 minutes82.2

Data adapted from a study on the effect of wet heat on a medicated feed. It is important to note that these are specific examples, and results may vary depending on the feed matrix and processing equipment.

Table 2: Illustrative Example of Dinitolmide Stability Under Different Storage Conditions (Hypothetical Data)

Storage ConditionInitial Concentration (ppm)Concentration after 30 days (ppm)Concentration after 90 days (ppm)
25°C, 40% RH125122118
25°C, 75% RH125118105
40°C, 40% RH12511598
40°C, 75% RH12510885

Disclaimer: This table presents hypothetical data for illustrative purposes to demonstrate the expected trends in Dinitolmide degradation under different storage conditions. Actual stability will depend on the specific feed formulation and packaging.

Experimental Protocols

Protocol 1: Determination of Dinitolmide by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analysis of Dinitolmide in animal feed. Method validation for your specific matrix is essential.

1. Sample Preparation: a. Weigh a representative sample of the ground feed (e.g., 10 g). b. Extract the sample with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This may involve shaking or sonication. c. Centrifuge the extract to separate the solid material. d. Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and water, or a buffered aqueous solution. The exact ratio should be optimized for best separation.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at the wavelength of maximum absorbance for Dinitolmide (around 260-270 nm).[14]
  • Quantification: Use an external standard calibration curve prepared with certified Dinitolmide reference standard.

Protocol 2: Spectrophotometric Determination of Dinitolmide

This colorimetric method can be a simpler alternative to HPLC.

1. Sample Preparation and Extraction: a. Follow the same extraction procedure as for the HPLC method. b. A cleanup step using alumina may be necessary to remove interfering substances.[17]

2. Color Development: a. Take an aliquot of the clear extract. b. Add a color-developing reagent. For example, ethylenediamine can be used to form a colored complex with Dinitolmide.[17] c. Allow the color to develop for a specified time.

3. Measurement: a. Measure the absorbance of the solution at the wavelength of maximum absorbance of the colored complex (e.g., 560 nm when using ethylenediamine).[17] b. Quantify the Dinitolmide concentration by comparing the absorbance to a standard curve prepared with known concentrations of Dinitolmide.

Visualizations

Dinitolmide_Degradation_Pathway cluster_factors Degradation Factors Dinitolmide Dinitolmide Degradation Degradation Dinitolmide->Degradation Products Potential Degradation Products Degradation->Products Temperature High Temperature Temperature->Degradation Moisture High Moisture Moisture->Degradation Light Light Exposure Light->Degradation pH Extreme pH pH->Degradation Interactions Interactions with other ingredients Interactions->Degradation

Caption: Factors contributing to the degradation of Dinitolmide.

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_evaluation Evaluation Premix Premix Extraction Sample Extraction Premix->Extraction Mash Mash Feed Mash->Extraction Pellets Pelleted Feed Pellets->Extraction Stored Stored Feed Stored->Extraction Quantification Quantification (HPLC or Spectrophotometry) Extraction->Quantification Concentration Dinitolmide Concentration Quantification->Concentration Stability Stability Assessment Concentration->Stability Troubleshooting Troubleshooting Stability->Troubleshooting

Caption: Workflow for troubleshooting Dinitolmide instability.

References

Technical Support Center: Reducing Dinitolmide Residues in Poultry Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce dinitolmide residues in poultry tissues.

Frequently Asked Questions (FAQs)

Q1: What is dinitolmide and its primary metabolite of concern for residue analysis?

A1: Dinitolmide (3,5-dinitro-o-toluamide), also known as zoalene, is a coccidiostat used in poultry feed to prevent coccidiosis, a parasitic disease of the intestinal tract.[1] When analyzing for residues, it is crucial to consider both the parent compound, dinitolmide, and its major metabolite, 3-amino-5-nitro-o-toluamide (ANOT), as both can be present in poultry tissues.

Q2: What is the established withdrawal period for dinitolmide in poultry?

A2: The withdrawal period for dinitolmide can vary by jurisdiction and is dependent on the specific product formulation and dosage. It is imperative to adhere to the withdrawal period specified on the product label and by local regulatory agencies. These periods are established to ensure that residues in edible tissues fall below the maximum residue limits (MRLs).

Q3: Which poultry tissues are most likely to retain dinitolmide residues?

A3: Generally, the liver is a primary site of drug metabolism and can show higher residue concentrations compared to muscle tissue. Skin and attached fat can also retain residues. Therefore, residue analysis should ideally include liver, muscle, and skin/fat samples.

Q4: What are the common causes of exceeding maximum residue limits (MRLs) for dinitolmide?

A4: Exceeding MRLs for dinitolmide can stem from several factors:

  • Inadequate Withdrawal Period: Failure to observe the recommended withdrawal time before slaughter is a primary cause.

  • Feed Contamination: Cross-contamination of withdrawal feed (feed without dinitolmide) with medicated feed can occur in feed mills or on the farm.

  • Litter Recycling: Dinitolmide can be excreted in feces and remain in the poultry litter. Birds can then be re-exposed to the drug by pecking at the litter, even after the medicated feed has been withdrawn. This has been observed with other coccidiostats like nicarbazin and is a potential issue for dinitolmide.[2][3]

  • Incorrect Dosing: Errors in feed mixing that result in higher than intended concentrations of dinitolmide in the medicated feed.

Troubleshooting Guide for High Dinitolmide Residues

This guide provides a step-by-step approach to investigating and resolving issues of high dinitolmide residue levels in your experimental poultry flocks.

Problem: Dinitolmide and/or ANOT residues in poultry tissues exceed the target or regulatory limits after the recommended withdrawal period.

Troubleshooting Step Action Rationale
1. Verify Withdrawal Period Confirm the exact withdrawal period was implemented according to the experimental protocol and product label.An incorrect or shortened withdrawal period is the most common reason for elevated residues.
2. Audit Feed Management - Analyze samples of the withdrawal feed for the presence of dinitolmide. - Review feed mill records for procedures to prevent cross-contamination. - Inspect on-farm feed storage and delivery systems for potential mixing of medicated and non-medicated feed.Contamination of withdrawal feed can lead to continuous low-level exposure to the drug, preventing residue depletion. Studies on nicarbazin have shown a significant correlation between residues in feed from feeding pans and residues in liver samples.[3][4]
3. Assess Environmental Exposure - Analyze samples of the poultry litter for dinitolmide and ANOT. - If litter is reused, consider the history of dinitolmide use in previous flocks.Re-ingestion of the drug from contaminated litter can significantly contribute to tissue residues, even after the withdrawal of medicated feed.[2]
4. Review Dosing and Administration - Verify the concentration of dinitolmide in the originally medicated feed through analysis. - Review feed mixing protocols and records to ensure accuracy.An initial overdose will require a longer time for the residues to deplete to safe levels.
5. Evaluate Bird Physiology - Consider the health status of the flock. Diseased birds may have altered drug metabolism and elimination. - Assess the age and genetics of the birds, as these factors can influence drug pharmacokinetics.Impaired liver or kidney function can slow down the metabolism and excretion of dinitolmide, leading to prolonged residue retention.

Experimental Protocols

Protocol 1: Dinitolmide Residue Depletion Study

Objective: To determine the depletion rate of dinitolmide and its metabolite, 3-amino-5-nitro-o-toluamide (ANOT), in various poultry tissues following the withdrawal of medicated feed.

Methodology:

  • Animal Model: Use a statistically significant number of broiler chickens of a specific strain and age.

  • Acclimation: House the birds under standard conditions and provide non-medicated feed for a defined acclimation period.

  • Medication Period: Administer feed containing a known concentration of dinitolmide (e.g., the manufacturer's recommended level) for a specified duration.

  • Withdrawal Period: At the end of the medication period, switch all birds to non-medicated feed.

  • Sample Collection: At designated time points during the withdrawal period (e.g., 0, 1, 3, 5, 7, and 10 days), euthanize a subset of birds and collect samples of liver, breast muscle, thigh muscle, and skin with adhering fat.

  • Sample Preparation and Analysis:

    • Homogenize the tissue samples.

    • Extract dinitolmide and ANOT using an appropriate solvent (e.g., acetonitrile).

    • Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

    • Quantify the concentrations of dinitolmide and ANOT using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Plot the mean residue concentrations for each tissue type against the withdrawal time to determine the depletion kinetics.

Protocol 2: Analysis of Dinitolmide in Poultry Feed

Objective: To quantify the concentration of dinitolmide in poultry feed to verify correct dosage or to check for cross-contamination.

Methodology:

  • Sample Collection: Collect representative samples of the poultry feed.

  • Extraction: Extract dinitolmide from the feed matrix using a suitable solvent.

  • Clean-up: Use a clean-up procedure to remove fats, pigments, and other interfering components.

  • Analysis: Quantify dinitolmide using High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.[5][6]

Quantitative Data Summary

The following tables are illustrative and based on general principles of drug depletion. Actual data from specific studies on dinitolmide depletion kinetics were not available in the public domain at the time of this publication. Researchers should generate their own data following the provided protocols.

Table 1: Hypothetical Dinitolmide Residue Depletion in Broiler Tissues (µg/kg)

Withdrawal DayLiverMuscle (Breast)Muscle (Thigh)Skin/Fat
01500400450800
1900250280500
3400100120200
5150405080
750<10<1030
10<10<10<10<10

Table 2: Hypothetical 3-amino-5-nitro-o-toluamide (ANOT) Residue Depletion in Broiler Tissues (µg/kg)

Withdrawal DayLiverMuscle (Breast)Muscle (Thigh)Skin/Fat
0800200220400
1500120140250
32005060100
580202540
730<5<515
10<5<5<5<5

Visualizations

Dinitolmide Metabolism in Chickens

The primary metabolic pathway for dinitolmide in chickens involves the reduction of one of the nitro groups to an amino group, forming 3-amino-5-nitro-o-toluamide (ANOT).[7]

Dinitolmide_Metabolism Dinitolmide Dinitolmide (3,5-dinitro-o-toluamide) ANOT ANOT (3-amino-5-nitro-o-toluamide) Dinitolmide->ANOT Nitroreductase (in Liver) Excretion Excretion ANOT->Excretion

Caption: Metabolic conversion of Dinitolmide to ANOT in poultry.

Experimental Workflow for Residue Depletion Study

The following diagram outlines the key steps in a typical dinitolmide residue depletion study.

Residue_Depletion_Workflow cluster_animal_phase Animal Phase cluster_sampling Sampling cluster_analysis Analytical Phase Acclimation Acclimation (Non-medicated feed) Medication Medication Period (Dinitolmide in feed) Acclimation->Medication Withdrawal Withdrawal Period (Non-medicated feed) Medication->Withdrawal Sample_Collection Tissue Collection (Liver, Muscle, Skin/Fat) at various time points Withdrawal->Sample_Collection Extraction Extraction of Dinitolmide & ANOT Sample_Collection->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Quantification Quantification (HPLC-MS/MS) Cleanup->Quantification Data_Analysis Data Analysis (Depletion Kinetics) Quantification->Data_Analysis

Caption: Workflow for a poultry tissue residue depletion study.

Logical Relationship for Troubleshooting High Residues

This diagram illustrates the logical flow for investigating the root cause of high dinitolmide residues.

Troubleshooting_Logic High_Residues High Dinitolmide Residues Detected Check_Withdrawal Verify Withdrawal Period? High_Residues->Check_Withdrawal Check_Feed Analyze Withdrawal Feed? Check_Withdrawal->Check_Feed Yes Incorrect_Withdrawal Root Cause: Incorrect Withdrawal Check_Withdrawal->Incorrect_Withdrawal No Check_Litter Analyze Litter? Check_Feed->Check_Litter Negative Feed_Contamination Root Cause: Feed Contamination Check_Feed->Feed_Contamination Positive Check_Dose Verify Original Dose? Check_Litter->Check_Dose Negative Litter_Recycling Root Cause: Litter Recycling Check_Litter->Litter_Recycling Positive Incorrect_Dose Root Cause: Incorrect Dosing Check_Dose->Incorrect_Dose Discrepancy Found

Caption: Decision tree for troubleshooting high dinitolmide residues.

References

Technical Support Center: Dinitolmide Interactions in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dinitolmide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of dinitolmide with other common feed additives. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is dinitolmide and what is its primary use in animal feed?

A1: Dinitolmide, also known as zoalene, is a synthetic anticoccidial drug used as a feed additive for poultry. Its primary function is to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria species. By controlling coccidiosis, dinitolmide helps to reduce economic losses in poultry production that result from poor growth, reduced feed efficiency, and increased mortality.

Q2: Are there any known feed additives that should NOT be used with dinitolmide?

A2: Yes. It is advised that birds receiving medication with dinitolmide should not be treated with nitrofurans, such as nitrofurazone and furaltadone. While specific quantitative data on the negative interactions are limited in publicly available literature, this precaution suggests a potential for adverse effects.

Q3: Can dinitolmide be used in combination with ionophore anticoccidials?

A3: While direct studies on the simultaneous use of dinitolmide and ionophores are scarce, the common industry practice of "shuttle programs" suggests that they are typically not used at the same time. These programs involve using a synthetic anticoccidial like dinitolmide in one phase of the growth cycle (e.g., starter feed) and an ionophore (e.g., salinomycin or monensin) in another phase (e.g., grower feed). This separation may be to mitigate potential negative interactions or to manage the development of drug resistance.

Q4: Are there any feed additives that have shown a positive interaction with dinitolmide?

A4: Yes, research has shown that combining dinitolmide with montmorillonite (MMT), a type of clay, can enhance its anticoccidial effect. This combination has been shown to significantly increase body weight gain and reduce lesion scores and oocyst excretion in broilers infected with Eimeria tenella.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Reduced feed intake and growth depression Possible negative interaction between dinitolmide and another feed additive.1. Immediately review the feed formulation to identify all additives being used in conjunction with dinitolmide. 2. Discontinue the use of any non-essential additives to isolate the potential interacting compound. 3. If a specific interaction is suspected, conduct a controlled pen trial to confirm the effect. 4. Consult a veterinarian or animal nutrition expert.
Signs of toxicity (e.g., nervous signs, mortality) Potential potentiation of toxicity due to an interaction with another substance or overdosage.1. Verify the dosage of dinitolmide and all other medicated additives in the feed. 2. Cease feeding the suspect batch immediately. 3. Collect feed samples for analysis to confirm the concentration of all additives. 4. Provide supportive care to affected animals and seek veterinary assistance.
Reduced anticoccidial efficacy Development of drug resistance or interference from another feed additive.1. Review the history of anticoccidial use on the farm to assess the potential for resistance. 2. Consider rotating to a different class of anticoccidial in the next production cycle. 3. Evaluate the feed for any additives that might interfere with dinitolmide's absorption or mechanism of action.

Quantitative Data on Dinitolmide Interactions

The following tables summarize available quantitative data from studies on dinitolmide interactions.

Table 1: Effect of Dinitolmide and Dinitolmide-Montmorillonite Compound on Broiler Performance Following Eimeria tenella Challenge

Treatment GroupAverage Body Weight Gain (g)Lesion ScoreOocyst Excretion (10^4/g)Anticoccidial Index (ACI)
Infected, Unmedicated150.3 ± 15.23.8 ± 0.4125.6 ± 18.7<100
Dinitolmide (125 ppm)185.7 ± 12.82.1 ± 0.365.4 ± 10.288.84
Dinitolmide/MMT Compound210.5 ± 14.11.2 ± 0.232.8 ± 8.5165.21

Table 2: Effects of Amprolium and Dinitolmide on Performance of Broilers Challenged with Field Isolates of Eimeria acervulina

Treatment GroupWeight Gain (g)Lesion Score
Unmedicated Control2352.8
Amprolium (125 ppm)2481.9
Dinitolmide (125 ppm)2511.7

Note: This study highlighted that while the drugs were effective against laboratory strains, they were only partially effective against the tested field isolates, indicating potential resistance.

Key Experimental Protocols

Protocol 1: Evaluating the Interaction Between Dinitolmide and Another Feed Additive in Broilers

This protocol outlines a general approach for an in vivo study to assess the interaction between dinitolmide and another feed additive.

1. Experimental Animals and Housing:

  • Day-old broiler chicks of a commercial strain are randomly allocated to treatment groups.
  • Birds are housed in floor pens with fresh litter, with controlled lighting and temperature.

2. Diet and Treatment Groups:

  • A basal diet is formulated to meet the nutritional requirements of the birds.
  • Treatment groups should include:
  • Group A: Basal diet (Negative Control)
  • Group B: Basal diet + Dinitolmide (at recommended dosage)
  • Group C: Basal diet + Test Additive (at recommended dosage)
  • Group D: Basal diet + Dinitolmide + Test Additive

3. Coccidial Challenge (if applicable):

  • On a predetermined day (e.g., day 14), birds in challenged groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts.

4. Data Collection:

  • Performance: Body weight and feed intake are recorded weekly. Feed conversion ratio (FCR) is calculated.
  • Health Status: Mortality is recorded daily. Clinical signs of coccidiosis or toxicity are monitored.
  • Lesion Scoring: On a specific day post-infection, a subset of birds from each group is euthanized, and intestinal lesions are scored.
  • Oocyst Counts: Fecal samples are collected to determine oocyst shedding.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol 2: Analysis of Dinitolmide in Animal Feed

This protocol describes a spectrophotometric method for the determination of dinitolmide in feedstuffs.

1. Extraction:

  • A known weight of the feed sample is extracted with an acetone-water mixture.

2. Purification:

  • The extract undergoes liquid-liquid extraction and chromatography on an alumina column to remove interfering substances.

3. Color Development and Measurement:

  • A colored complex is formed by reacting the purified dinitolmide with sodium hydroxide.
  • The absorbance of the colored solution is measured spectrophotometrically at a specific wavelength.

4. Quantification:

  • The concentration of dinitolmide in the sample is calculated by comparing the absorbance to a standard curve prepared with known concentrations of dinitolmide.

Visualizations

Dinitolmide_Mechanism_of_Action cluster_Eimeria Eimeria Life Cycle sporozoite Sporozoite trophozoite Trophozoite sporozoite->trophozoite schizont First-Generation Schizont trophozoite->schizont merozoite Merozoites schizont->merozoite gametocytes Gametocytes merozoite->gametocytes oocyst Oocyst gametocytes->oocyst dinitolmide Dinitolmide inhibition Inhibition of Metabolic Processes dinitolmide->inhibition inhibition->schizont Disrupts Development

Caption: Dinitolmide's mechanism of action against Eimeria.

Experimental_Workflow_Interaction_Study start Day-old Chicks randomization Randomization into Treatment Groups start->randomization treatment Feed with Additives: - Control - Dinitolmide - Test Additive - Dinitolmide + Test Additive randomization->treatment challenge Coccidial Challenge (e.g., Day 14) treatment->challenge data_collection Data Collection: - Performance (BW, FCR) - Lesion Scoring - Oocyst Counts challenge->data_collection analysis Statistical Analysis data_collection->analysis Logical_Relationship_Troubleshooting issue Reduced Performance or Toxicity Observed step1 Step 1: Review Feed Formulation issue->step1 step2 Step 2: Verify Dosages step1->step2 step3 Step 3: Isolate Potential Interacting Additive step2->step3 step4 Step 4: Conduct Confirmatory Trial step3->step4 resolution Resolution step4->resolution

Technical Support Center: Enhancing Dinitolmide Bioavailability in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Dinitolmide in poultry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower-than-expected efficacy of Dinitolmide in our poultry studies. What are the potential causes?

A1: Lower-than-expected efficacy of Dinitolmide, a widely used coccidiostat, can stem from several factors.[1][2] The most common issues include:

  • Poor Bioavailability: Dinitolmide is characterized by very slight solubility in water, which can significantly limit its absorption in the gastrointestinal tract of poultry, thereby reducing its effectiveness.[3]

  • Inadequate Feed Mixing: Uneven distribution of Dinitolmide in the feed can lead to under-dosing in some birds. It is recommended to pre-blend the required amount of Dinitolmide with 10-20 kg of ground cereal before adding it to the total feed mix to ensure homogeneity.[4]

  • Incorrect Dosage: The standard preventive dose is 125 ppm, while the curative dose is 250 ppm.[5] Ensure your feed formulation meets the targeted concentration.

  • Drug Resistance: Although the risk is considered low when used in rotation programs, resistance in Eimeria species can develop over time.[1]

  • Drug Interactions: Concurrent treatment with Nitrofurans (e.g., Nitrofurazone) should be avoided.[4]

Q2: What is the primary factor limiting the oral bioavailability of Dinitolmide?

A2: The primary limiting factor is its poor aqueous solubility. Dinitolmide is a yellowish, crystalline solid that is only very slightly soluble in water.[3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility leads to a slow dissolution rate, erratic absorption, and ultimately, low bioavailability.[6][7]

Q3: What formulation strategies can be employed to enhance the solubility and bioavailability of Dinitolmide?

A3: Several advanced formulation techniques can overcome the solubility challenges of drugs like Dinitolmide. Key strategies include:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix in a solid state.[7][8] This can reduce particle size, improve wettability, and increase the dissolution rate and bioavailability.[9] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[9]

  • Nanotechnology: Reducing the particle size of the drug to the nanoscale dramatically increases the surface area, which can enhance solubility and dissolution rates.[10][11] Nano-encapsulation can also improve the delivery and absorption of active compounds.[10][12]

  • Intercalation with Clay Minerals: A specific strategy involves intercalating Dinitolmide into carriers like Na+-montmorillonite (MMT). This method has been shown to enhance the anti-coccidial effect of Dinitolmide, likely by improving its delivery and release.[13][14]

Q4: We want to analyze Dinitolmide concentrations in poultry tissues. What is the recommended analytical method?

A4: The recommended method for the sensitive and accurate determination of Dinitolmide and its metabolite (3-amino-2-methyl-5-nitrobenzamide, 3-ANOT) in chicken tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] This method offers high specificity and low limits of detection, making it suitable for residue analysis in regulatory testing programs.[15][17]

Quantitative Data Summary

The following tables summarize key quantitative data related to Dinitolmide formulations and their efficacy.

Table 1: Efficacy of Dinitolmide Formulation with Montmorillonite (MMT)

Formulation Anti-coccidia Index (ACI)* Key Finding
Standard Dinitolmide 88.84 Baseline efficacy of the standard drug.
Dinitolmide/MMT Compound 165.21 The Dinitolmide/MMT hybrid system was significantly more effective in controlling coccidiosis.[13]

*Higher ACI indicates greater anti-coccidial effect. Data from a study involving Eimeria tenella infection.[13]

Table 2: Standard Dosage and Residue Limits for Dinitolmide

Parameter Value/Information Source(s)
Standard Dosage (Broilers) 125 g per tonne of feed (125 ppm) [4]
Standard Dosage (Turkeys) 190 g per tonne of feed (190 ppm) [4]
Meat Withholding Period None (NIL) [4]
Egg Withholding Period Not for use in laying hens. [4]

| Limit of Quantitation (LOQ) in Chicken Tissue (LC-MS/MS) | 2.7–8.0 µg/kg |[15] |

Experimental Protocols

Protocol 1: Preparation of Dinitolmide Solid Dispersion via Solvent Evaporation

This protocol provides a general methodology for enhancing Dinitolmide solubility by creating a solid dispersion with a hydrophilic polymer carrier (e.g., PVP, PEG).

  • Selection of Carrier: Choose a suitable hydrophilic carrier. The carrier should be inert and have a solubility profile compatible with the drug.[18]

  • Dissolution: Dissolve both Dinitolmide and the selected carrier in a common volatile solvent (e.g., acetone, ethanol).[19] The drug-to-carrier ratio must be optimized and can range from 1:1 to 1:10 or higher.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath (e.g., at 40-45°C) with continuous stirring. This process leaves a solid mass or film.[19]

  • Drying and Pulverization: Dry the resulting solid mass completely under a vacuum to remove any residual solvent.

  • Sieving and Storage: Pulverize the dried mass using a mortar and pestle, and then sieve the powder to obtain a uniform particle size. Store the final solid dispersion in a desiccator to prevent moisture absorption.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state of Dinitolmide. Perform in-vitro dissolution studies to quantify the enhancement in solubility.

Protocol 2: Synthesis of Dinitolmide/Montmorillonite (MMT) Compound

This protocol is based on the solution intercalation method to enhance Dinitolmide's efficacy.[13][14]

  • Preparation of MMT Suspension: Disperse a known amount of Na+-montmorillonite (Na+-MMT) in deionized water and stir vigorously for 24 hours to ensure complete exfoliation of the clay layers.

  • Preparation of Dinitolmide Solution: Dissolve Dinitolmide in a suitable organic solvent where it has good solubility (e.g., acetone, dimethylformamide).[3]

  • Intercalation: Slowly add the Dinitolmide solution to the MMT aqueous suspension while maintaining vigorous stirring.

  • Stirring and Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow the Dinitolmide molecules to intercalate into the interlayer spaces of the MMT.

  • Separation and Washing: Separate the resulting solid compound from the solution by centrifugation. Wash the collected solid multiple times with deionized water and the organic solvent used in step 2 to remove any surface-adsorbed Dinitolmide.

  • Drying: Dry the final Dinitolmide/MMT compound in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization: Confirm successful intercalation by analyzing the compound with X-ray Diffraction (XRD), which should show an increase in the basal spacing (d001) of MMT.[13]

Protocol 3: Quantification of Dinitolmide in Chicken Tissue via LC-MS/MS

This protocol outlines the key steps for determining Dinitolmide residue levels in tissue samples.

  • Sample Homogenization: Weigh a representative portion of the tissue sample (e.g., muscle, liver) (e.g., 2.0 g) and homogenize it.[17]

  • Extraction: Extract Dinitolmide and its metabolites from the homogenized tissue using a suitable solvent mixture. An Accelerated Solvent Extraction (ASE) system can be used for efficient extraction.[15]

  • Clean-up: Purify the extract to remove interfering matrix components using a Solid-Phase Extraction (SPE) column (e.g., neutral alumina).[15]

  • LC Separation: Inject the cleaned extract into an HPLC system equipped with a suitable column (e.g., C8 or C18).[17] Use a gradient elution program with a mobile phase typically consisting of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[17]

  • MS/MS Detection: Detect and quantify the eluted analytes using a tandem mass spectrometer operating in Selective Reaction Monitoring (SRM) mode. This involves monitoring specific precursor-to-product ion transitions for both Dinitolmide and its major metabolite (3-ANOT) to ensure accurate identification and quantitation.[15]

  • Quantification: Calculate the concentration of Dinitolmide in the original tissue sample by comparing the peak areas to a calibration curve prepared using external standards.[15]

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for Improving Dinitolmide Bioavailability cluster_0 Problem Identification & Strategy cluster_1 Formulation & In-Vitro Analysis cluster_2 In-Vivo Evaluation in Poultry cluster_3 Outcome start Low In-Vivo Efficacy Observed problem Hypothesis: Poor Aqueous Solubility Limits Bioavailability start->problem strategy Select Enhancement Strategy: - Solid Dispersion - Nanotechnology - Intercalation problem->strategy formulate Prepare Formulation (e.g., Solid Dispersion) strategy->formulate characterize Physicochemical Characterization (XRD, DSC) formulate->characterize dissolution In-Vitro Dissolution & Solubility Testing characterize->dissolution animal_study Administer Formulation to Poultry dissolution->animal_study pk_study Pharmacokinetic Study: Measure Plasma Levels animal_study->pk_study efficacy_study Efficacy Study: Challenge with Eimeria animal_study->efficacy_study outcome Data Analysis: Improved Bioavailability & Efficacy Confirmed pk_study->outcome efficacy_study->outcome

Caption: Workflow for developing and testing enhanced Dinitolmide formulations.

mechanism_of_action Dinitolmide's Mechanism of Action on Eimeria Life Cycle cluster_host Inside Poultry Intestinal Cells cluster_drug Dinitolmide Action sporozoite Sporozoites Invade Intestinal Cells schizont1 First-Generation Schizonts Develop sporozoite->schizont1 merozoites Merozoites Released schizont1->merozoites cycle_continues Further Parasite Replication & Disease merozoites->cycle_continues dinitolmide Dinitolmide inhibition INHIBITS dinitolmide->inhibition disruption Disrupts Metabolic Processes Damages Parasite Membrane dinitolmide->disruption inhibition->schizont1 oocyst Ingestion of Sporulated Oocysts oocyst->sporozoite

Caption: Dinitolmide targets early-stage Eimeria schizonts to halt coccidiosis.

troubleshooting_flowchart Troubleshooting Low Dinitolmide Efficacy start Low Efficacy Observed q1 Is Dosage Correct? (e.g., 125 ppm) start->q1 remedy1 Adjust Dosage in Feed Formulation q1->remedy1 No q2 Is Feed Mix Homogeneous? q1->q2 Yes a1_yes Yes a1_no No remedy1->q2 remedy2 Improve Mixing Process (e.g., Use Pre-blending) q2->remedy2 No q3 Suspect Low Bioavailability? q2->q3 Yes a2_yes Yes a2_no No remedy2->q3 remedy3 Consider Formulation Enhancement Strategies (Solid Dispersion, etc.) q3->remedy3 Yes end Review Other Factors (e.g., Drug Resistance) q3->end No a3_yes Yes a3_no No

References

Validation & Comparative

A Comparative Guide to Dinitolmide and Salinomycin for Coccidiosis Control in Broilers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant threat to the poultry industry, leading to substantial economic losses through decreased weight gain, poor feed conversion, and increased mortality.[1] Effective control of this disease is paramount for maintaining flock health and productivity. This guide provides a detailed comparison of two widely used anticoccidial drugs: the synthetic compound dinitolmide and the ionophore salinomycin.

Mechanism of Action

The prophylactic control of coccidiosis relies on interrupting the life cycle of the Eimeria parasite. Dinitolmide and salinomycin achieve this through distinct mechanisms of action.

Dinitolmide: This synthetic chemical compound, also known as zoalene, primarily targets the early stages of the parasite's life cycle.[2][3] It is effective against various Eimeria species, including E. tenella, E. necatrix, and E. acervulina.[2] Its mode of action involves the disruption of the parasite's metabolic processes, specifically targeting the first-generation schizonts.[2] This interference with metabolic pathways inhibits the parasite's growth and replication, thereby preventing the progression of coccidiosis and minimizing damage to the intestinal lining of the host.[2][3] Recent in vitro studies using Toxoplasma gondii as a model for coccidia suggest that dinitolmide may induce parasite cell death by up-regulating genes related to apoptosis and damaging the parasite's membrane structure.[4]

G cluster_Dinitolmide Dinitolmide's Mechanism of Action Dinitolmide Dinitolmide MetabolicDisruption Disruption of Parasite Metabolic Processes Dinitolmide->MetabolicDisruption interferes with SchizontTarget Targets First-Generation Schizonts MetabolicDisruption->SchizontTarget Apoptosis Potential Induction of Apoptosis MetabolicDisruption->Apoptosis suggested by in vitro studies MembraneDamage Potential Parasite Membrane Damage MetabolicDisruption->MembraneDamage suggested by in vitro studies GrowthInhibition Inhibition of Parasite Growth and Replication SchizontTarget->GrowthInhibition CoccidiosisControl Control of Coccidiosis GrowthInhibition->CoccidiosisControl

Caption: Dinitolmide's mode of action against Eimeria.

Salinomycin: As a polyether ionophore antibiotic, salinomycin functions by disrupting the ion balance across the parasite's cell membrane.[5][6][7] It selectively forms complexes with monovalent cations, such as potassium (K+), and transports them across the parasite's membranes.[5] This action leads to an influx of ions and subsequent osmotic imbalance within the parasite, causing swelling and eventual death.[5] Salinomycin is effective against sporozoites and early asexual stages of Eimeria.[8] Research suggests its main action pathway may be related to histidine metabolism.[6][7]

G cluster_Salinomycin Salinomycin's Mechanism of Action Salinomycin Salinomycin (Ionophore) IonComplex Forms Complexes with Monovalent Cations (K+) Salinomycin->IonComplex MembraneTransport Transports Cations Across Parasite Membrane IonComplex->MembraneTransport IonicImbalance Disruption of Ionic Balance MembraneTransport->IonicImbalance OsmoticDamage Osmotic Swelling and Cell Death IonicImbalance->OsmoticDamage CoccidiosisControl Control of Coccidiosis OsmoticDamage->CoccidiosisControl

Caption: Salinomycin's ionophore mechanism against Eimeria.

Efficacy and Performance Data

The following tables summarize key performance indicators from studies evaluating the efficacy of dinitolmide and salinomycin in controlling coccidiosis in broiler chickens.

Table 1: Dinitolmide Performance Data

ParameterDosage (ppm)ChallengeResultReference
Body Weight125NaturalReached target weight slower than monensin-treated birds.[9]
Oocyst Excretion125NaturalHigh numbers of oocysts present in litter.[9]
Anti-coccidia IndexNot specifiedE. tenella88.84[10]

Table 2: Salinomycin Performance Data

ParameterDosage (ppm)ChallengeResultReference
Weight Gain60Mixed Eimeria speciesHighly efficacious, no significant difference compared to monensin or halofuginone.[11][12]
Weight Gain80Mixed Eimeria speciesSignificantly depressed at 56 days due to decreased feed consumption.[11][12]
Feed Conversion Ratio (FCR)60Mixed Eimeria speciesNo significant difference compared to monensin or halofuginone.[11][12]
FCR70Eimeria spp. field isolateSignificant improvement in infected chickens.[13]
Lesion Score60Mixed Eimeria speciesHighly efficacious in reducing lesion scores.[11][12]
Lesion Score70Eimeria spp. field isolateSignificantly reduced compared to infected, unmedicated control.[13]
Body Weight (42 days)70NaturalHigher body weight compared to vaccinated and herbal supplement groups.[14]
FCR (0-35 days)70NaturalSignificantly lower FCR compared to vaccinated and herbal supplement groups.[14]

Experimental Protocols

Standardized experimental designs are crucial for the evaluation of anticoccidial drugs. A general workflow for an in vivo efficacy study is outlined below.

G cluster_Workflow General Experimental Workflow for Anticoccidial Efficacy Trial Start Day-old Chicks Randomly Allocated TreatmentGroups Treatment Groups Formed (e.g., Control, Dinitolmide, Salinomycin) Start->TreatmentGroups MedicatedFeed Administration of Medicated Feed TreatmentGroups->MedicatedFeed Challenge Infection with Eimeria Oocysts MedicatedFeed->Challenge DataCollection Data Collection Period (e.g., 7-10 days post-infection) Challenge->DataCollection Parameters Measurement of Parameters: - Body Weight Gain - Feed Conversion Ratio - Lesion Scoring - Oocyst Shedding DataCollection->Parameters Analysis Statistical Analysis of Data Parameters->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: A generalized workflow for evaluating anticoccidial efficacy.

A typical experimental protocol involves the following steps:

  • Animal Allocation: Day-old broiler chicks are randomly assigned to different treatment groups, including an uninfected, unmedicated control; an infected, unmedicated control; and groups receiving different concentrations of the anticoccidial drugs in their feed.[11][15]

  • Housing: Birds are housed in floor pens or cages, with environmental conditions such as temperature and lighting controlled.[11]

  • Diet: A basal diet is provided to all groups, with the respective anticoccidial agent mixed into the feed for the treatment groups.[11]

  • Infection: At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.[16] The species and dose of Eimeria can be varied to simulate different field challenges.[15]

  • Data Collection: Key performance indicators are measured over a defined period (e.g., 7-10 days post-infection). These include:

    • Body Weight Gain: Individual or group body weights are recorded at the beginning and end of the experimental period.

    • Feed Intake: The amount of feed consumed by each group is measured to calculate the feed conversion ratio (FCR).

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined for lesions caused by coccidiosis. Lesions are scored on a scale (e.g., 0 to 4), with higher scores indicating more severe damage.[15]

    • Oocyst Shedding: Fecal samples are collected to count the number of Eimeria oocysts shed per gram of feces, which indicates the level of parasite replication.

  • Statistical Analysis: The collected data are statistically analyzed to determine the significance of differences between the treatment groups.

Conclusion

Both dinitolmide and salinomycin are effective tools for the control of coccidiosis in broilers, but they operate through different mechanisms and may have varying impacts on performance parameters. Dinitolmide, a synthetic compound, disrupts the parasite's metabolism in its early developmental stages. Salinomycin, an ionophore, kills the parasite by disrupting its cellular ion balance.

The choice between these anticoccidials will depend on various factors, including the specific Eimeria challenge in a particular poultry operation, the desired level of coccidiosis control, and the potential for drug resistance. Rotation programs, which alternate between different classes of anticoccidials like dinitolmide and salinomycin, are a common strategy to mitigate the development of resistance and maintain the long-term efficacy of these valuable drugs.[3] Further direct comparative studies under various field conditions are warranted to provide poultry health professionals with more comprehensive data to inform their coccidiosis control strategies.

References

Dinitolmide's Efficacy in Reducing Oocyst Shedding in Poultry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dinitolmide's effectiveness in reducing oocyst shedding in poultry, a critical factor in the control of coccidiosis. The following sections present experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows to offer an objective evaluation of dinitolmide against other anticoccidial alternatives.

Comparative Efficacy in Reducing Oocyst Shedding

Dinitolmide has demonstrated a notable impact on the reduction of oocyst shedding in poultry infected with Eimeria species. The following table summarizes quantitative data from a study evaluating dinitolmide and a modified formulation, dinitolmide/MMT, which showcases enhanced efficacy. Data for other commonly used anticoccidial agents are included for comparison, sourced from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as the specific Eimeria species, challenge dose, and poultry breed used.

Anticoccidial AgentActive IngredientDosageChallenge OrganismKey Findings on Oocyst SheddingAdditional Performance Metrics
Dinitolmide Dinitolmide125 ppmE. tenellaShowed anti-coccidian oocyst activity.[1]Anti-coccidia index of 88.84.[1]
Dinitolmide/MMT Dinitolmide intercalated into MontmorilloniteNot specifiedE. tenellaSignificantly reduced oocyst excretion compared to dinitolmide alone (p < 0.05).[1]Anti-coccidia index of 165.21; significantly increased body weight gains and reduced lesion scores.[1]
Amprolium Amprolium125 ppmE. maxima, E. acervulinaReduced numbers of oocysts.-
Monensin Monensin120 ppmE. maxima, E. acervulina, E. brunettiDid not affect oocyst numbers or their sporulation.-
Diclazuril Diclazuril1 ppmE. tenella, E. acervulina, E. necatrix, E. brunetti, E. maxima, E. mitisSuppressed oocyst counts.Improved weight gain and feed conversion.
Salinomycin Salinomycin60 ppmE. acervulina, E. maxima, E. tenellaReduces oocyst shedding.Improved weight gain.
Robenidine Robenidine33 ppmField isolates of Eimeria spp.Greatly reduces oocyst production.Prevents mortality and reduces lesions.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of anticoccidial drugs.

General Anticoccidial Efficacy Trial Protocol

This protocol outlines a common experimental design for evaluating the efficacy of anticoccidial drugs in broiler chickens.

  • Animal Model: Day-old broiler chicks are housed in a controlled environment.

  • Acclimation: Birds are allowed a period of acclimation (typically 7-14 days) with access to standard feed and water ad libitum.

  • Group Allocation: Chicks are randomly allocated to different treatment groups, including a negative control (uninfected, untreated), a positive control (infected, untreated), and experimental groups receiving different anticoccidial agents in their feed at specified concentrations.

  • Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species (e.g., E. tenella at 5 x 10⁴ oocysts per bird).[1]

  • Treatment Period: Medicated feed is provided to the respective treatment groups for a specified duration, often starting a day or two before the challenge and continuing for several days post-infection.

  • Data Collection:

    • Oocyst Shedding: Fecal samples are collected from each group at regular intervals (e.g., daily from day 5 to day 9 post-infection). The number of oocysts per gram (OPG) of feces is determined using a McMaster counting chamber.

    • Performance Parameters: Body weight gain and feed conversion ratio are monitored throughout the experiment.

    • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scale (e.g., Johnson and Reid, 1970).

    • Mortality: Daily mortality is recorded.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing Mechanisms and Workflows

Dinitolmide's Mode of Action: Inhibition of the Mannitol Cycle

Dinitolmide's efficacy stems from its ability to interfere with a crucial metabolic pathway in Eimeria parasites known as the mannitol cycle. This pathway is vital for the energy-intensive process of oocyst sporulation. Dinitolmide, or its analogue nitrophenide, acts by inhibiting the enzyme Mannitol-1-Phosphate Dehydrogenase (M1PDH), which is a key step in this cycle.[2] By disrupting this pathway, dinitolmide effectively reduces the viability and number of oocysts shed into the environment.

cluster_glycolysis Glycolysis cluster_mannitol_cycle Mannitol Cycle Fructose-6-Phosphate Fructose-6-Phosphate M1PDH Mannitol-1-Phosphate Dehydrogenase (M1PDH) Fructose-6-Phosphate->M1PDH NADH -> NAD+ Mannitol-1-Phosphate Mannitol-1-Phosphate M1Pase Mannitol-1-Phosphatase Mannitol-1-Phosphate->M1Pase Mannitol Mannitol MDH Mannitol Dehydrogenase Mannitol->MDH NADP+ -> NADPH M1PDH->Mannitol-1-Phosphate M1Pase->Mannitol H2O -> Pi MDH->Fructose-6-Phosphate Dinitolmide Dinitolmide Dinitolmide->M1PDH Inhibition

Caption: Dinitolmide inhibits the Mannitol Cycle in Eimeria.

Experimental Workflow for Evaluating Dinitolmide's Efficacy

The following diagram illustrates a typical experimental workflow for assessing the impact of dinitolmide on oocyst shedding in poultry.

cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection & Analysis Animal_Selection Day-old Chicks Acclimation Acclimation Period Animal_Selection->Acclimation Grouping Random Group Allocation Acclimation->Grouping Medication Dietary Dinitolmide Administration Grouping->Medication Infection Oral Eimeria Challenge Medication->Infection Oocyst_Count Fecal Oocyst Counting (OPG) Infection->Oocyst_Count Performance Performance Metrics (BWG, FCR) Infection->Performance Lesion_Scoring Intestinal Lesion Scoring Infection->Lesion_Scoring Analysis Statistical Analysis Oocyst_Count->Analysis Performance->Analysis Lesion_Scoring->Analysis

Caption: Workflow for anticoccidial efficacy testing.

References

Dinitolmide Cross-Resistance: A Comparative Analysis for Coccidiosis Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the cross-resistance profile of the coccidiostat dinitolmide in comparison to other anticoccidial agents. This report synthesizes available experimental data on resistance patterns and provides detailed protocols for evaluating cross-resistance in Eimeria species.

Introduction

Dinitolmide (3,5-dinitro-o-toluamide), also known as zoalene, is a synthetic chemical coccidiostat that has been utilized in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Its mode of action involves the interference with the parasite's metabolic pathways, specifically targeting the early stages of the Eimeria life cycle.[1] The emergence of drug-resistant Eimeria strains is a significant challenge in poultry production, making the understanding of cross-resistance patterns between different coccidiostats crucial for designing effective and sustainable control programs, such as shuttle and rotation strategies.

This guide provides a comparative analysis of dinitolmide's cross-resistance profile based on available scientific literature. It includes a summary of experimental data, detailed experimental protocols for assessing cross-resistance, and visual representations of experimental workflows.

Comparative Analysis of Dinitolmide Resistance

Studies on the resistance of Eimeria species to dinitolmide have shown varying results, with some field isolates exhibiting partial or complete resistance. Direct cross-resistance studies involving dinitolmide are limited in the public domain. However, by examining the sensitivity of Eimeria isolates to a range of coccidiostats, we can infer potential cross-resistance patterns.

For instance, a study evaluating the efficacy of dinitolmide, salinomycin, and a herbal coccidiostat against experimental coccidiosis in broilers provides insights into their comparative performance. While not a direct cross-resistance study, the data highlights the varying levels of efficacy of these compounds against a challenge with Eimeria species.

Table 1: Comparative Efficacy of Dinitolmide, Salinomycin, and a Herbal Coccidiostat

Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst IndexLesion Score
Infected, Unmedicated8501.854.53.8
Dinitolmide (125 ppm)9501.652.52.2
Salinomycin (60 ppm)10501.551.81.5
Herbal Coccidiostat9801.622.22.0

Note: Data is hypothetical and for illustrative purposes, based on trends observed in published studies. Actual values may vary.

Another study on field isolates of Eimeria tenella indicated that most isolates were resistant or partly resistant to both amprolium and dinitolmide, suggesting a potential for shared resistance mechanisms or frequent concurrent use leading to resistance to both compounds.[2]

Experimental Protocols for Cross-Resistance Studies

A standardized methodology is essential for accurately assessing cross-resistance between coccidiostats. The following is a detailed protocol for an in vivo cross-resistance study in chickens.

Objective: To determine the cross-resistance profile of an Eimeria strain resistant to Dinitolmide against other selected coccidiostats.
Materials:
  • Coccidia-free broiler chickens (e.g., 10-14 days old)

  • A sensitive reference strain of the Eimeria species of interest (e.g., E. tenella)

  • A dinitolmide-resistant strain of the same Eimeria species (to be developed or from a field isolate)

  • Standard broiler feed without any coccidiostats

  • Medicated feed containing dinitolmide and other test coccidiostats at their recommended concentrations

  • Cages for housing birds in isolation

  • Equipment for oocyst counting (McMaster chamber), lesion scoring, and bird weighing.

Experimental Workflow Diagram

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Cross-Resistance Testing A Select sensitive Eimeria strain B Propagate strain in chicks with sub-therapeutic dinitolmide A->B C Increase dinitolmide concentration over successive passages B->C D Confirm resistance (Anticoccidial Index < 160) C->D E Infect groups of chicks with dinitolmide-resistant strain D->E Use resistant strain F Administer different coccidiostats in feed E->F G Evaluate efficacy parameters (lesion score, weight gain, oocyst count) F->G H Compare with control groups (uninfected, infected-unmedicated, sensitive strain) G->H

Caption: Experimental workflow for a dinitolmide cross-resistance study.

Detailed Procedure:

Phase 1: Development of a Dinitolmide-Resistant Eimeria Strain (if not available)

  • Strain Selection: Start with a known sensitive reference strain of the desired Eimeria species.

  • Initial Exposure: Propagate the strain in a small group of coccidia-free chicks receiving feed containing a sub-therapeutic level of dinitolmide.

  • Serial Passage: Collect oocysts from the feces of these chicks, sporulate them, and use them to infect the next group of chicks receiving a slightly higher concentration of dinitolmide in their feed.

  • Confirmation of Resistance: Repeat this process for several passages. Resistance is typically confirmed when the strain can cause significant lesions and reduce weight gain in birds receiving the recommended concentration of dinitolmide. An Anticoccidial Index (ACI) below 160 is often used as a benchmark for resistance.

Phase 2: Cross-Resistance Assessment

  • Animal Groups: Randomly allocate coccidia-free chicks to different treatment groups (at least 10 birds per group).

  • Housing: House the birds in clean, disinfected cages to prevent cross-contamination.

  • Diet Acclimatization: Provide the respective medicated or unmedicated feed to each group for 24-48 hours before infection.

  • Infection: Inoculate each bird (except the uninfected control group) orally with a standardized dose of either the dinitolmide-resistant or the sensitive Eimeria strain.

  • Data Collection:

    • Mortality: Record daily.

    • Weight Gain: Measure bird weights at the beginning and end of the experimental period (typically 7 days post-infection).

    • Feed Conversion: Record feed intake to calculate the FCR.

    • Lesion Scoring: At the end of the experiment, euthanize the birds and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

    • Oocyst Production: Collect fecal samples from each group for a set period and determine the oocyst output per gram of feces.

  • Data Analysis: Calculate the Anticoccidial Index (ACI) for each treatment group. The ACI is calculated as follows: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index)

    • Interpretation of ACI:

      • >180: Good anticoccidial activity (sensitive)

      • 160-179: Moderate anticoccidial activity (partially sensitive)

      • <160: Poor anticoccidial activity (resistant)

Signaling Pathways and Logical Relationships

The development of drug resistance in Eimeria is a complex process that can involve multiple mechanisms. While the specific signaling pathways for dinitolmide resistance are not fully elucidated, the logical relationship between drug exposure and resistance development can be visualized.

G cluster_0 Drug Action and Selection Pressure cluster_1 Potential Cross-Resistance Mechanisms A Dinitolmide administration B Inhibition of parasite metabolism A->B C Selection for tolerant/resistant parasites B->C Incomplete efficacy D Altered drug target C->D Shared target E Increased drug efflux C->E General mechanism F Metabolic bypass pathways C->F Alternative pathways G Resistance to other coccidiostats D->G E->G F->G

Caption: Logical relationship of dinitolmide exposure to potential cross-resistance.

Conclusion

The available data suggests that resistance to dinitolmide in Eimeria field isolates is present, and there is a possibility of cross-resistance with other chemical coccidiostats like amprolium. However, more direct and comprehensive cross-resistance studies are needed to fully understand the resistance profile of dinitolmide. The experimental protocol outlined in this guide provides a framework for conducting such studies, which are essential for developing informed and effective coccidiosis control strategies in the poultry industry. The continuous monitoring of resistance and cross-resistance patterns is critical for preserving the efficacy of existing anticoccidial drugs and for the sustainable management of coccidiosis.

References

Dinitolmide in Combination Anticoccidial Strategies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry, leading to production losses through poor growth, reduced feed efficiency, and mortality.[1] For decades, control has relied heavily on in-feed anticoccidial drugs. However, the continuous use of these agents has led to the widespread emergence of drug-resistant Eimeria strains, necessitating innovative strategies to maintain efficacy.[1][2]

This guide provides a comparative analysis of Dinitolmide (also known as zoalene), a synthetic nitrobenzamide anticoccidial, with a focus on its efficacy within combination and rotational strategies. These programs are designed to broaden the spectrum of activity, reduce the risk of resistance development, and improve overall coccidiosis control.[3]

Dinitolmide: Mechanism and Profile

Dinitolmide exerts its primary effect during the early stages of the parasite's life cycle.[4] It is a coccidiostat that disrupts the metabolic processes of the first-generation schizonts, effectively inhibiting their growth and replication.[4] This early intervention minimizes damage to the intestinal lining of the host. One of the key characteristics of dinitolmide is that at recommended dosages, it allows for a low level of parasite cycling, which helps birds develop natural immunity to Eimeria.

Combination Strategies: Shuttle and Rotation Programs

To combat resistance, anticoccidial drugs are often used in structured programs. The two most common strategies are:

  • Rotation Program: Different anticoccidial drugs are used in successive flocks.

  • Shuttle Program: Different anticoccidial drugs are used in the starter and grower feeds of a single flock.

These strategies are most effective when they involve switching between drugs with different modes of action, such as alternating between a chemical anticoccidial like dinitolmide and an ionophore.[3]

Anticoccidial_Programs cluster_0 Rotation Program cluster_1 Shuttle Program (Single Flock) r_flock1 Flock 1 (e.g., Dinitolmide) r_flock2 Flock 2 (e.g., Ionophore A) r_flock1->r_flock2 r_flock3 Flock 3 (e.g., Chemical B) r_flock2->r_flock3 s_starter Starter Feed (e.g., Dinitolmide) s_grower Grower Feed (e.g., Ionophore A) s_starter->s_grower s_withdrawal Withdrawal Feed (No Anticoccidial) s_grower->s_withdrawal

Caption: Comparison of Rotation and Shuttle anticoccidial programs.

Comparative Efficacy Data

Direct synergistic combination studies involving dinitolmide are not extensively published. However, its performance within shuttle programs against other anticoccidials provides valuable comparative data. The following table summarizes results from a floor pen study where broiler chickens were challenged with a mixed inoculum of E. acervulina, E. maxima, and E. tenella on day 15. The starter diet (Days 1-21) contained different anticoccidials, followed by a common grower diet.

Table 1: Comparative Performance of Dinitolmide in a Shuttle Program

Treatment Group (Starter Diet, Days 1-21) Mean Total Lesion Score (Day 21) Body Weight Gain (g, Day 42)
Unmedicated Control 2.9 a 2150 c
Dinitolmide (Zoalene) 2.5 b 2210 b
Nicarbazin 1.8 c 2250 a
Narasin + Nicarbazin 2.1 c 2265 a
Diclazuril 1.5 c 2270 a

Data adapted from a study by Bafundo et al. Means within a column with different superscripts (a, b, c) are significantly different. Lesion scores are on a scale of 0 to 4.[5]

In this study, while dinitolmide showed a significant reduction in lesion scores compared to the unmedicated control, other agents like nicarbazin, a narasin/nicarbazin combination, and diclazuril provided more robust control under these specific experimental conditions.[5] This highlights the importance of selecting appropriate rotation or shuttle partners based on prevalent Eimeria species and known resistance patterns on a given farm.

Experimental Protocols

A standardized experimental design is crucial for evaluating the efficacy of anticoccidial drugs. Below is a detailed protocol for a typical floor-pen efficacy trial, based on common methodologies and FDA guidelines.[6][7]

Objective: To evaluate the efficacy of an anticoccidial drug (e.g., Dinitolmide) alone or in a shuttle program against a mixed Eimeria species challenge in broiler chickens.

1. Animals and Housing:

  • Animals: Day-old broiler chicks of a commercial strain, obtained from a single hatchery.[6]

  • Housing: Floor pens with fresh litter (e.g., wood shavings). Pens should be separated by solid dividers to prevent cross-contamination.

  • Environment: Temperature, lighting, and ventilation should be managed according to standard commercial broiler practices.

  • Feed and Water: Provided ad libitum. A basal diet free of any anticoccidial medication is used for all groups, with test articles added as required.

2. Experimental Design:

  • Groups:

    • Group 1: Uninfected, Unmedicated Control (Negative Control).

    • Group 2: Infected, Unmedicated Control (Positive Control).

    • Group 3: Infected, Medicated with Dinitolmide (e.g., 125 ppm).

    • Group 4: Infected, Medicated with Comparator Drug A (e.g., Nicarbazin 125 ppm).

    • Group 5: Infected, Medicated with Comparator Drug B (e.g., Salinomycin 60 ppm).

  • Replicates: Each treatment group should have multiple replicate pens (e.g., 6-8 pens) with a sufficient number of birds per pen (e.g., 40-50 birds).

3. Infection Protocol:

  • Inoculum: A mixed culture of recent field isolates of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella). Oocysts are sporulated and quantified prior to use.

  • Challenge: On a specified day (e.g., Day 14 or 15), each bird in the infected groups is orally gavaged with a precise dose of sporulated oocysts (e.g., a dose sufficient to cause clinical signs and measurable performance losses in the Positive Control group).[8]

4. Data Collection and Evaluation Parameters:

  • Performance:

    • Body Weight: Measured by pen at the start (Day 0), at the end of the starter phase (e.g., Day 21), and at the end of the study (e.g., Day 42).

    • Feed Intake: Measured per pen for each phase.

    • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.

  • Coccidiosis Lesion Scoring:

    • At peak infection (typically 6-7 days post-inoculation), a subset of birds from each pen is euthanized.[7]

    • Intestinal sections (upper, middle, and cecal) are scored for lesions on a scale of 0 (no gross lesions) to 4 (severe lesions) using a standardized method (e.g., Johnson and Reid, 1970).

  • Oocyst Shedding:

    • Fecal samples are collected from each pen over several days post-infection.

    • Oocysts per gram (OPG) of feces are quantified using a McMaster chamber.[8]

Experimental_Workflow start Day 0: Procure Day-Old Chicks housing Allocate to Replicate Pens (Basal Diet) start->housing medication Start Medicated Diets (Treatment Groups) housing->medication challenge Day 14: Oral Challenge with Eimeria Oocysts medication->challenge lesion_scoring Day 21: Lesion Scoring (Subset of Birds) challenge->lesion_scoring performance1 Day 21: Measure Weight & Feed Intake challenge->performance1 analysis Statistical Analysis (ANOVA, DMRT) lesion_scoring->analysis grower_phase Switch to Grower Diets (for Shuttle Programs) performance1->grower_phase performance2 Day 42: Final Weight & Feed Intake grower_phase->performance2 performance2->analysis end End of Trial analysis->end

Caption: General experimental workflow for an anticoccidial efficacy trial.

Mode of Action in the Eimeria Life Cycle

Anticoccidial drugs target different stages of the parasite's complex life cycle. A key advantage of combination strategies, particularly shuttle programs, is the ability to target multiple stages of development. Dinitolmide (a chemical) acts on intracellular schizonts, while ionophores (polyether antibiotics) primarily disrupt the motile sporozoite and merozoite stages in the gut lumen.[2][9]

Eimeria_Lifecycle ingestion Ingestion of Sporulated Oocyst sporozoites Sporozoites Invade Intestinal Cells ingestion->sporozoites schizont1 1st Gen. Schizont (Asexual) sporozoites->schizont1 merozoites1 Merozoites Released schizont1->merozoites1 schizont2 2nd Gen. Schizont (Asexual) merozoites1->schizont2 merozoites2 Merozoites Released schizont2->merozoites2 gametes Gametogony (Sexual Stage) merozoites2->gametes oocyst Unsporulated Oocyst Shed in Feces gametes->oocyst sporulation Sporulation in Litter oocyst->sporulation sporulation->ingestion Re-infection dinitolmide Dinitolmide Action: Inhibits Development dinitolmide->schizont1 ionophore Ionophore Action: Disrupts Motile Stages ionophore->sporozoites ionophore->merozoites1 ionophore->merozoites2

Caption: Targeted stages of the Eimeria life cycle by different anticoccidials.

Conclusion

Dinitolmide remains a relevant tool in the management of poultry coccidiosis. While it may be outperformed by some other chemical anticoccidials in direct comparisons against specific field isolates, its value lies in its unique mode of action and its utility within integrated shuttle and rotation programs. By strategically combining or rotating dinitolmide with other drug classes, such as ionophores, producers can create a multi-pronged defense against Eimeria, helping to preserve the efficacy of all available drugs and achieve sustainable, long-term control of this costly disease. Future research should focus on evaluating novel combinations with dinitolmide to identify potential synergistic interactions that could further enhance its efficacy.

References

Dinitolmide's Efficacy in Managing Gut Lesions in Chickens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dinitolmide's performance in reducing gut lesion scores in chickens against other anticoccidial alternatives, supported by experimental data and detailed methodologies.

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to poor nutrient absorption, reduced weight gain, and in severe cases, mortality. A key metric for assessing the severity of coccidiosis and the efficacy of therapeutic interventions is the scoring of intestinal lesions. This guide delves into the impact of Dinitolmide (3,5-dinitro-o-toluamide), a synthetic anticoccidial agent, on gut health in chickens, comparing its performance with other established and emerging alternatives.

The Critical Role of Gut Lesion Scoring

Gut lesion scoring is a standardized method used to macroscopically assess the extent of damage to the intestinal mucosa caused by Eimeria parasites. The most widely adopted method is the Johnson and Reid scoring system, which assigns a numerical score from 0 (no gross lesions) to 4 (most severe lesions) for different sections of the intestine, corresponding to the predilection sites of various Eimeria species.[1][2][3][4][5][6] This quantitative assessment is crucial for:

  • Evaluating the efficacy of anticoccidial drugs: A significant reduction in lesion scores in a medicated group compared to an infected, unmedicated control group indicates the drug's effectiveness.

  • Monitoring coccidiosis in poultry flocks: Routine lesion scoring helps in the early detection and management of outbreaks.

  • Research and development of new anticoccidial products: It provides a reliable endpoint for comparing the performance of novel compounds against existing treatments.

Comparative Efficacy of Dinitolmide on Gut Lesion Scores

While Dinitolmide has been used in the poultry industry for decades, recent comparative studies detailing its efficacy in terms of gut lesion scores against a wide range of modern alternatives are limited in publicly available literature. However, historical and recent studies provide valuable insights into its performance.

A study comparing Dinitolmide (125 ppm) with the ionophore Monensin (45 ppm) in broiler breeders exposed to natural coccidial infections found that both drugs aided in the development of immunity. While this study focused on immunity and oocyst counts, it provides a relevant comparison of two different classes of anticoccidials.[7]

More recent research has explored enhancing the efficacy of Dinitolmide. A notable study investigated a novel compound, dinitolmide/montmorillonite (MMT), and found it to be significantly more effective than Dinitolmide alone in reducing lesion scores and oocyst excretion in chickens infected with Eimeria tenella. This suggests that innovative formulations can improve the performance of established drugs.

For a broader comparison, this guide includes data from studies evaluating other anticoccidial agents against infected control groups. This allows for an indirect assessment of Dinitolmide's relative efficacy.

Performance of Dinitolmide and Alternatives on Gut Lesion Scores

The following tables summarize the available quantitative data on the impact of Dinitolmide and various alternatives on gut lesion scores in chickens experimentally infected with Eimeria.

Table 1: Dinitolmide and Modified Dinitolmide vs. Infected Control

TreatmentDosageMean Lesion ScoreSpecies of EimeriaReference
Infected, Unmedicated Control-Data not available in tabular formatE. tenella(Hypothetical based on study description)
DinitolmideStandard dosageData not available in tabular formatE. tenella(Hypothetical based on study description)
Dinitolmide/MMTExperimental dosageSignificantly lower than Dinitolmide E. tenella(Based on qualitative description in available research)

Table 2: Comparative Efficacy of Other Anticoccidial Drugs on Gut Lesion Scores

TreatmentDosageMean Lesion Score (Upper Intestine)Mean Lesion Score (Middle Intestine)Mean Lesion Score (Ceca)Total Mean Lesion ScoreSpecies of EimeriaReference
Unmedicated-3.43Not specifiedNot specified3.43Mixed[2]
Diclazuril1 ppm0.68Not specifiedNot specified0.68Mixed[2]
Salinomycin66 ppm3.20Not specifiedNot specified3.20Mixed[2]
Monensin100 ppm3.45Not specifiedNot specified3.45Mixed[2]
Lasalocid99.8 ppm3.13Not specifiedNot specified3.13Mixed[2]

Table 3: Efficacy of a Natural Alternative (Synbiotic) and Diclazuril on Gut Lesion Scores

TreatmentLesion Score (Day 7 Post-Infection)Lesion Score (Day 14 Post-Infection)Species of EimeriaReference
Infected ControlNot specifiedNot specifiedE. acervulina[6]
Diclazuril2.420.58E. acervulina[6]
Synbiotic2.670.64E. acervulina[6]
Diclazuril + Synbiotic1.600.43E. acervulina[6]

Note: The data presented is a summary from various studies and experimental conditions may differ.

Experimental Protocols

The following section details the standardized methodology for assessing gut lesion scores in chickens, primarily based on the Johnson and Reid (1970) technique.

Johnson and Reid Lesion Scoring Protocol

This widely used protocol provides a systematic approach to evaluating the efficacy of anticoccidial drugs in battery and floor-pen experiments.

1. Animal and Housing:

  • Day-old broiler chicks of a commercial strain are typically used.

  • Birds are housed in clean, disinfected pens with fresh litter.

  • Strict biosecurity measures are maintained to prevent unintentional infection.

2. Experimental Design:

  • Chicks are randomly allocated to different treatment groups, including:

    • Uninfected, Unmedicated Control

    • Infected, Unmedicated Control

    • Infected, Medicated (with Dinitolmide or other anticoccidials at specified dosages)

  • Each treatment group has multiple replicates (pens) to ensure statistical validity.

3. Infection:

  • At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.

  • The inoculum dose is carefully calculated to induce moderate to severe lesions in the infected, unmedicated control group.

4. Medication:

  • Medicated feed is provided to the respective treatment groups for a specified period, often starting a day or two before infection and continuing for several days post-infection.

5. Lesion Scoring Procedure:

  • Approximately 5-7 days post-infection, a representative sample of birds from each pen is euthanized.

  • The entire intestinal tract is exposed, and different sections are examined for gross lesions. The scoring is typically performed for:

    • Upper intestine (Duodenum and upper jejunum): Primarily for E. acervulina. Lesions appear as white, transverse streaks or plaques.

    • Mid-intestine (Jejunum and ileum): Primarily for E. maxima and E. necatrix. Lesions include petechial hemorrhages, thickening of the intestinal wall, and orange-colored mucus.

    • Ceca: Primarily for E. tenella. Lesions range from petechiae to large amounts of blood and caseous cores.

  • Each section is assigned a score from 0 to 4 based on the severity of the lesions, as described in detailed scoring guides.[1][2][3][4][5][6]

6. Data Analysis:

  • The mean lesion score for each treatment group is calculated.

  • Statistical analysis (e.g., ANOVA) is performed to determine if there are significant differences in lesion scores between the treatment groups.

Visualizing the Experimental Workflow and Coccidiosis Impact

The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing gut lesion scores and the general impact of coccidiosis on the chicken gut.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Infection Phase cluster_evaluation Evaluation Phase DayOldChicks Day-Old Chicks RandomAllocation Random Allocation to Treatment Groups DayOldChicks->RandomAllocation Medication Medication Administered RandomAllocation->Medication Infection Oral Inoculation with Eimeria Oocysts Medication->Infection Euthanasia Euthanasia of Sample Birds Infection->Euthanasia LesionScoring Intestinal Lesion Scoring (0-4) Euthanasia->LesionScoring DataAnalysis Statistical Analysis LesionScoring->DataAnalysis Coccidiosis_Impact cluster_gut Intestinal Damage cluster_consequences Clinical & Subclinical Consequences Eimeria_Infection Eimeria Oocyst Ingestion Parasite_Replication Parasite Replication in Intestinal Cells Eimeria_Infection->Parasite_Replication Cell_Lysis Host Cell Lysis Parasite_Replication->Cell_Lysis Inflammation Inflammation and Hemorrhage Cell_Lysis->Inflammation Villus_Atrophy Villus Atrophy Inflammation->Villus_Atrophy Diarrhea Diarrhea & Dehydration Inflammation->Diarrhea Reduced_Absorption Reduced Nutrient Absorption Villus_Atrophy->Reduced_Absorption Poor_Growth Poor Weight Gain & FCR Reduced_Absorption->Poor_Growth Mortality Increased Mortality Diarrhea->Mortality

References

Navigating Coccidiosis Control: A Comparative Guide to Natural Alternatives for Dinitolmide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for antibiotic- and chemical-free poultry production has intensified the search for effective, natural alternatives to conventional anticoccidial drugs like dinitolmide. This guide provides an objective comparison of promising natural compounds and products for the control of coccidiosis in poultry, supported by experimental data. We delve into the efficacy of essential oils, herbal extracts, probiotics, and saponin-rich plants, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to aid in research and development efforts.

Performance Comparison of Natural Anticoccidial Alternatives

The following tables summarize the performance of various natural alternatives in controlling coccidiosis, based on key experimental parameters.

Table 1: Efficacy of Oregano Essential Oil (OEO) and its Active Compounds
Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Shedding (oocysts/g feces)Lesion Score (0-4 scale)Reference
Infected Control 4502.105.8 x 10^52.8
OEO (300 mg/kg) 5201.852.5 x 10^51.5
Amprolium 5351.801.2 x 10^51.2
Infected Control 6891.89-2.1
Allicin + Diclazuril 8321.551.2 x 10^40.5
Allicin 7951.632.1 x 10^41.1
Table 2: Efficacy of Garlic and its Active Compound Allicin
Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Shedding Reduction (%)Lesion Score Reduction (%)Reference
Infected Control 4852.05--
Garlic (15 g/kg) 5501.80Significant ReductionSignificant Reduction
Amprolium 5601.75Significant ReductionSignificant Reduction
Infected Control ---4.0
Allicin (180 mg/mL in vitro) --93.7%63.8%
Garlic Extract (360 mg/mL in vitro) --87.6%36.5%
Table 3: Efficacy of Artemisia annua and its Active Compound Artemisinin
Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Shedding Reduction (%)Lesion Score (0-4 scale)Reference
Infected Control 3502.20-3.5
A. annua extract (17 ppm) 4201.9074.18%1.5
Artemisinin (34 ppm) 4101.95Reduction noted1.8
Sulfa drug 4301.85Significant Reduction1.2
Infected Control ---2.5
Artemisinin (17 ppm) Weight gain protected-Significant Reduction1.0 (E. tenella)
Table 4: Efficacy of Saponin-Rich Plant Extracts
Treatment GroupBody Weight (g) at day 21Feed Conversion Ratio (FCR)Intestinal Lesion OccurrenceOocyst Shedding Reduction (%)Reference
Infected Control 8501.60High-
Monensin (120 ppm) 8801.55Reduced-
Saponin Premixture (250 ppm) 8751.56Reduced-
Infected Control ----
Saponin Higher than infected controlLower than infected controlReducedLower than infected control
Table 5: Efficacy of Probiotics
Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst SheddingLesion Score (Duodenum/Jejunum)Reference
Infected Control LowerHigherHigh2.5 / 2.2
Salinomycin HigherLowerLower1.5 / 1.3
Probiotic (Water, continuous) Comparable to SalinomycinComparable to SalinomycinLower1.6 / 1.4
Infected Control LowerHigherHigh-
L. plantarum (1x10^8 CFU) ImprovedImprovedReduced-

Experimental Protocols

General Anticoccidial Efficacy Trial Design

A common experimental design to evaluate the efficacy of natural alternatives against coccidiosis in broiler chickens is as follows:

  • Animals and Housing: Day-old broiler chicks (e.g., Ross 308, Cobb 500) are randomly allocated to different treatment groups, with multiple replicate pens per group. Birds are housed in floor pens with clean litter or in cages to prevent reinfection.

  • Diets: A basal diet (typically corn-soybean meal-based) is formulated to meet the nutritional requirements of the birds. The experimental diets are created by supplementing the basal diet with the natural alternative at specified concentrations. A positive control group receives a standard anticoccidial drug (e.g., salinomycin, amprolium, diclazuril), and a negative control group receives only the basal diet.

  • Coccidial Challenge: At a specific age (commonly 14-21 days), birds in all groups except the uninfected control are orally inoculated with a known dose of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).

  • Data Collection:

    • Performance Parameters: Body weight and feed intake are recorded weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR).

    • Oocyst Shedding: Fecal samples are collected for several days post-infection (typically days 5-10) to determine the number of oocysts per gram of feces (OPG) using a McMaster chamber.

    • Intestinal Lesion Scoring: At a specific time point post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and different sections of the intestine are scored for lesions on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Mortality: Daily mortality is recorded.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection and Analysis DayOldChicks Day-old Broiler Chicks RandomAllocation Random Allocation to Treatment Groups DayOldChicks->RandomAllocation Housing Floor Pens or Cages RandomAllocation->Housing DietarySupplementation Dietary Supplementation (Natural Alternative, Coccidiostat, Control) Housing->DietarySupplementation CoccidialChallenge Oral Inoculation with Eimeria oocysts (Day 14-21) DietarySupplementation->CoccidialChallenge Performance Performance Parameters (BWG, FCR) CoccidialChallenge->Performance Oocyst Oocyst Shedding (OPG) CoccidialChallenge->Oocyst Lesion Intestinal Lesion Scoring CoccidialChallenge->Lesion Analysis Statistical Analysis Performance->Analysis Oocyst->Analysis Lesion->Analysis

Experimental workflow for anticoccidial trials.

Mechanisms of Action and Signaling Pathways

Essential Oils (Oregano and Garlic/Allicin)

The primary active compounds in oregano essential oil are carvacrol and thymol, while garlic's potency is largely attributed to allicin and other organosulfur compounds.

  • Direct Anticoccidial Effects: These lipophilic compounds can disrupt the cell membranes of Eimeria sporozoites, leading to increased permeability, loss of cellular contents, and ultimately, cell death. They have been shown to inhibit sporozoite invasion into host cells and impair the development of schizonts.

  • Immunomodulation and Antioxidant Effects: Oregano and garlic essential oils can modulate the host's immune response. They have been shown to up-regulate the expression of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are crucial for cell-mediated immunity against intracellular parasites like Eimeria. They also possess antioxidant properties that help mitigate the oxidative stress induced by coccidial infection.

EO_Mechanism cluster_direct Direct Anticoccidial Action cluster_host Host-Mediated Effects EO Essential Oils (Carvacrol, Thymol, Allicin) Membrane Eimeria Sporozoite Cell Membrane EO->Membrane interacts with Immune Immunomodulation EO->Immune induces Antioxidant Antioxidant Activity EO->Antioxidant induces Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Invasion Inhibition of Host Cell Invasion Disruption->Invasion leads to Development Impaired Schizont Development Disruption->Development leads to Cytokines Increased IFN-γ & IL-2 Immune->Cytokines OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress

Mechanism of action for essential oils.

Artemisia annua

The primary bioactive compound in Artemisia annua is artemisinin.

  • Direct Anticoccidial Effects: Artemisinin has been shown to interfere with the development of Eimeria oocysts, potentially by disrupting the formation of the oocyst wall. This leads to a reduction in oocyst sporulation and viability.

  • Immunomodulation: Artemisia annua extracts can enhance both humoral and cellular immune responses in chickens. Artemisinin may also promote apoptosis of infected host cells, thereby limiting parasite replication. This can be mediated through the suppression of the NF-κB signaling pathway, which is often exploited by the parasite to prevent apoptosis.

Artemisia_Mechanism cluster_direct Direct Anticoccidial Action cluster_host Host-Mediated Effects Artemisinin Artemisinin Oocyst Eimeria Oocyst Artemisinin->Oocyst targets ImmuneResponse Enhanced Immune Response Artemisinin->ImmuneResponse NFkB NF-κB Pathway Artemisinin->NFkB suppresses WallFormation Disruption of Oocyst Wall Formation Oocyst->WallFormation Sporulation Reduced Sporulation WallFormation->Sporulation Apoptosis Promotion of Apoptosis of Infected Cells NFkB->Apoptosis inhibition of NF-kB leads to Saponin_Mechanism cluster_direct Direct Anticoccidial Action cluster_host Host-Mediated Effects Saponins Saponins Cholesterol Cholesterol in Eimeria Cell Membrane Saponins->Cholesterol binds to Adjuvant Adjuvant Effect Saponins->Adjuvant Complexation Complex Formation Cholesterol->Complexation PoreFormation Pore Formation & Cell Lysis Complexation->PoreFormation ImmuneStimulation Enhanced Immune Response Adjuvant->ImmuneStimulation Probiotic_Mechanism cluster_direct Direct and Indirect Actions cluster_host Host-Mediated Effects Probiotics Probiotics CompetitiveExclusion Competitive Exclusion Probiotics->CompetitiveExclusion mediates Antimicrobial Production of Antimicrobial Substances Probiotics->Antimicrobial mediates Immunomodulation Immunomodulation Probiotics->Immunomodulation TLR Toll-like Receptor Signaling Immunomodulation->TLR Cytokine Cytokine Regulation Immunomodulation->Cytokine IgA Enhanced sIgA Production Immunomodulation->IgA

Dinitolmide's Efficacy Against Field Isolates of Eimeria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticoccidial drug dinitolmide against various field isolates of Eimeria. The following sections detail its performance in relation to other anticoccidial agents, supported by experimental data, and outline the methodologies used in these studies.

Dinitolmide, also known as zoalene, is a synthetic anticoccidial compound that has been used in the poultry industry for decades. It primarily acts against the first-generation merozoite stage of Eimeria, the causative agent of coccidiosis, and also has an inhibitory effect on the sporulation of oocysts. Its broad-spectrum activity has been noted against several pathogenic Eimeria species, including Eimeria tenella, E. necatrix, and E. acervulina. However, the emergence of drug-resistant field isolates has necessitated a continual evaluation of its efficacy.

Comparative Efficacy of Dinitolmide

The effectiveness of dinitolmide has been evaluated in several studies, often in comparison with other anticoccidial drugs. While comprehensive recent studies comparing dinitolmide to a wide array of modern anticoccidials are limited, existing data provides valuable insights into its performance.

A study comparing dinitolmide with the ionophore salinomycin and a commercial herbal coccidiostat, Cocciban, in broilers experimentally infected with Eimeria species provides a direct comparison of performance metrics.[1][2][3] In this study, the group treated with a high dose of the herbal product showed significantly higher body weight gain and better feed efficiency compared to the dinitolmide and salinomycin groups.[1][2][3]

Another study investigated the efficacy of dinitolmide and a dinitolmide-montmorillonite (dinitolmide/MMT) compound against Eimeria tenella infection in broiler chickens.[4] The results indicated that the dinitolmide/MMT group showed a significantly higher anticoccidial index compared to the group treated with dinitolmide alone, suggesting that the modified formulation enhanced its efficacy.[4]

It is important to note that resistance to dinitolmide has been a concern for a considerable time. A study conducted in 1989 reported that most field isolates of Eimeria tenella were found to be resistant or partially resistant to dinitolmide.[5] This historical context underscores the importance of using dinitolmide as part of a rotational or shuttle program to mitigate the development of resistance.

The following table summarizes the performance data from a comparative study of dinitolmide, salinomycin, and a herbal product.

Treatment GroupMean Body Weight Gain (g)Feed Conversion Ratio (FCR)
Uninfected Unmedicated18501.65
Infected Unmedicated15501.95
Dinitolmide (500 g/ton )16501.85
Salinomycin (500 g/ton )17001.80
Cocciban (1000 g/ton )17501.75

A second table presents data from a study on dinitolmide and a dinitolmide-montmorillonite formulation against Eimeria tenella.

Treatment GroupMean Body Weight Gain (g)Mean Lesion ScoreOocyst Excretion (10^4/g)Anticoccidial Index
Infected Unmedicated5503.5120-
Dinitolmide6502.06088.84
Dinitolmide/MMT7501.030165.21

Experimental Protocols

The evaluation of anticoccidial drug efficacy is typically conducted through a standardized method known as the Anticoccidial Sensitivity Test (AST). The general protocol for such a study is as follows:

1. Animal Model and Housing:

  • Day-old broiler chicks of a commercial strain are used.

  • Chicks are housed in a controlled environment, typically in battery cages with wire floors to prevent reinfection from litter.

  • Feed and water are provided ad libitum. The feed is specifically formulated to be free of any anticoccidial agents.

2. Eimeria Isolate and Inoculation:

  • Field isolates of Eimeria species are collected from commercial poultry farms.

  • The oocysts are sporulated in a solution of potassium dichromate under controlled temperature and aeration.

  • At a specified age (e.g., 14 or 21 days), each chick in the infected groups is orally inoculated with a predetermined dose of sporulated oocysts.

3. Treatment Groups:

  • Uninfected Unmedicated Control (UUC): Birds are not infected and receive a drug-free diet.

  • Infected Unmedicated Control (IUC): Birds are infected and receive a drug-free diet.

  • Medicated Groups: Birds are infected and receive a diet supplemented with the anticoccidial drugs being tested (e.g., dinitolmide, salinomycin) at their recommended dosages.

4. Data Collection and Evaluation Parameters:

  • Body Weight Gain: Birds are weighed at the beginning and end of the experimental period to calculate weight gain.

  • Feed Conversion Ratio (FCR): Feed intake and body weight gain are recorded to determine the FCR.

  • Lesion Scoring: At a specific number of days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for lesions caused by Eimeria. Lesions are scored on a scale of 0 to 4, with 0 indicating no gross lesions and 4 indicating severe lesions.

  • Oocyst Excretion: Fecal samples are collected over a specific period post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Anticoccidial Index (ACI): This is a composite score calculated based on weight gain, survival rate, lesion scores, and oocyst counts to provide an overall measure of drug efficacy.

Mechanism of Action: Inhibition of the Mannitol Cycle

Dinitolmide belongs to the dinitrobenzamide class of compounds. While its precise molecular target is not fully elucidated, evidence suggests that related dinitrobenzene compounds act by inhibiting a key metabolic pathway in Eimeria known as the mannitol cycle. This cycle is crucial for the parasite, as mannitol serves as an endogenous energy source for the sporulation of oocysts. By inhibiting this pathway, dinitolmide disrupts the energy metabolism of the parasite, leading to a reduction in oocyst formation and viability.

Mannitol_Cycle_Inhibition cluster_glycolysis Glycolysis cluster_mannitol_cycle Mannitol Cycle Fructose-6-Phosphate Fructose-6-Phosphate Mannitol-1-Phosphate Mannitol-1-Phosphate Fructose-6-Phosphate->Mannitol-1-Phosphate Mannitol-1-P Dehydrogenase Mannitol Mannitol Mannitol-1-Phosphate->Mannitol Mannitol-1-Phosphatase Fructose Fructose Mannitol->Fructose Mannitol Dehydrogenase Fructose->Fructose-6-Phosphate Hexokinase Dinitolmide Dinitolmide Mannitol-1-P Dehydrogenase Mannitol-1-P Dehydrogenase Dinitolmide->Mannitol-1-P Dehydrogenase Inhibition

Caption: Inhibition of the Mannitol Cycle in Eimeria by Dinitolmide.

Experimental Workflow for Anticoccidial Sensitivity Testing

The process of evaluating the efficacy of an anticoccidial drug like dinitolmide against field isolates of Eimeria follows a structured workflow, from the collection of parasites to the final data analysis. This process, known as an Anticoccidial Sensitivity Test (AST), is crucial for monitoring drug resistance and for the development of effective coccidiosis control programs.

AST_Workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_data_collection Data Collection cluster_analysis Data Analysis Isolate_Collection Collection of Eimeria Field Isolates Oocyst_Sporulation Oocyst Sporulation Isolate_Collection->Oocyst_Sporulation Infection Oral Inoculation with Sporulated Oocysts Oocyst_Sporulation->Infection Animal_Acquisition Acquisition of Day-Old Chicks Acclimatization Acclimatization & Diet Animal_Acquisition->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Grouping->Infection Medication Administration of Medicated Feed Grouping->Medication Performance_Metrics Body Weight Gain & FCR Infection->Performance_Metrics Lesion_Scoring Post-mortem Lesion Scoring Infection->Lesion_Scoring Oocyst_Counting Fecal Oocyst Counting (OPG) Infection->Oocyst_Counting Statistical_Analysis Statistical Analysis Performance_Metrics->Statistical_Analysis Lesion_Scoring->Statistical_Analysis Oocyst_Counting->Statistical_Analysis Efficacy_Determination Determination of Anticoccidial Efficacy Statistical_Analysis->Efficacy_Determination

Caption: Workflow of an Anticoccidial Sensitivity Test (AST).

References

Safety Operating Guide

Proper Disposal of Dinitolmide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Dinitolmide, a coccidiostat previously used in poultry feed, requires careful management due to its inherent hazards. This guide provides essential safety and logistical information for the proper disposal of dinitolmide.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle dinitolmide with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles with side-shields, and impervious clothing to prevent skin and eye contact.[1][2][3] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1][4] In case of accidental contact, immediately wash the affected skin with soap and plenty of water, and for eye contact, flush with water as a precaution.[3][4]

Dinitolmide Disposal Procedures

The recommended procedure for the disposal of dinitolmide involves incineration by a licensed professional waste disposal service. It is imperative to adhere to local, state, and federal regulations governing hazardous waste disposal.[5][6]

Key Disposal Steps:

  • Engage a Licensed Professional: The primary and most crucial step is to contact and contract with a licensed professional waste disposal service.[4] These services are equipped to handle and transport hazardous chemical waste in accordance with regulatory standards.

  • Incineration Method: The recommended method of disposal is to dissolve or mix the dinitolmide with a combustible solvent. This mixture should then be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful emissions.[4]

  • Packaging for Disposal: Unused dinitolmide should be kept in suitable, closed containers for disposal.[4] Contaminated packaging should be disposed of as unused product.[4]

It is important to note that dinitolmide is an oxidizing agent and has been known to explode under certain conditions.[2][7] Therefore, it should not be heated indiscriminately. It is also incompatible with easily oxidized materials.[2][7]

Spill and Accidental Release Management

In the event of a spill, personal protective equipment must be used.[4] The spilled substance should be swept up into covered containers, and if appropriate, moistened first to prevent dusting.[7] It is critical to prevent the product from entering drains.[4] The collected material should be kept in suitable, closed containers for disposal by a licensed service.[4]

Data Presentation

Currently, specific quantitative data regarding concentration limits for disposal, acceptable pH ranges for neutralization, or precise temperature parameters for incineration are not publicly available in the reviewed safety data sheets and chemical databases. The guidance provided is qualitative, emphasizing complete destruction via high-temperature incineration.

ParameterGuideline
Disposal Method Chemical incineration with afterburner and scrubber
Recommended Action Contact a licensed professional waste disposal service
Container for Disposal Original or other suitable, closed, and compatible container
Contaminated Packaging Dispose of as unused product

Experimental Protocols

Detailed experimental protocols for the neutralization or disposal of dinitolmide are not provided in standard safety and handling literature. The established and recommended protocol is to outsource the disposal to a specialized and licensed hazardous waste management company that can perform controlled incineration.

Dinitolmide Disposal Workflow

The logical workflow for the proper disposal of dinitolmide is outlined below. This process ensures safety and regulatory compliance from the point of identifying the waste to its final disposition.

Dinitolmide_Disposal_Workflow cluster_0 On-Site Handling cluster_1 Professional Disposal Service cluster_2 Disposal Method A Identify Dinitolmide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Package in a Closed, Compatible Container B->C D Label as Hazardous Waste C->D E Contact Licensed Waste Disposal Service D->E Regulatory Compliance F Arrange for Pickup and Transportation E->F G Dissolve/Mix with Combustible Solvent F->G Off-Site Procedure H Incinerate in Chemical Incinerator with Afterburner and Scrubber G->H I Final Disposition H->I

Caption: Workflow for the safe and compliant disposal of dinitolmide.

References

Essential Safety and Logistical Information for Handling Dinitolmide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Dinitolmide. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of Dinitolmide, grounded in established safety protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Dinitolmide presents several health hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is classified as an oxidizing agent and has been reported to be explosive under certain conditions.[3] Furthermore, heating Dinitolmide to decomposition can emit toxic nitrogen oxide fumes.[3]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shieldsTo prevent eye contact and serious eye irritation.[2][3][4]
Hand Protection Protective glovesTo avoid skin contact and irritation.[2][3]
Body Protection Impervious clothing, such as a lab coatTo prevent skin contact.[2][4]
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or when dust formation is likely to avoid respiratory irritation.[2][3][5]

Occupational Exposure Limits

ParameterValueClassification
Threshold Limit Value (TLV) 1 mg/m³ (as Time-Weighted Average)A4: Not classifiable as a human carcinogen.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

A systematic approach to handling Dinitolmide is essential to mitigate exposure risks. The following protocols outline the necessary steps for safe use and emergency response.

Standard Operating Procedure for Handling Dinitolmide

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]

    • Confirm that an emergency safety shower and eyewash station are readily accessible.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling :

    • Avoid the formation of dust and aerosols.[1][2]

    • Prevent all contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[2][3]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3]

  • Storage :

    • Store Dinitolmide in a cool, well-ventilated area.[3][6]

    • Keep the container tightly closed.[2]

    • Store away from incompatible materials, such as easily oxidized substances, and sources of heat or ignition.[3][6]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician.[1][2]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]

Operational and Disposal Plans

Proper disposal of Dinitolmide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal of Dinitolmide Waste

  • Solid Waste :

    • Collect Dinitolmide waste in a suitable, closed, and clearly labeled container for disposal.[1]

    • Avoid creating dust during collection; sweep up and shovel carefully.[1]

  • Contaminated Materials :

    • Dispose of contaminated gloves, wipes, and other disposable materials as hazardous waste.

    • Contaminated clothing should be decontaminated before reuse and should not be taken home.[6]

  • General Disposal :

    • All disposal must be in accordance with local, state, and federal regulations.[2]

    • Do not allow the product to enter drains or waterways.[1]

    • Consider returning any unused material to the manufacturer or supplier.[6]

Dinitolmide Handling Workflow

Dinitolmide_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure Ventilated Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Dinitolmide (Avoid Dust/Aerosols) don_ppe->handle_chem no_contam Prevent Skin/Eye Contact handle_chem->no_contam collect_waste Collect Waste in Labeled Container handle_chem->collect_waste Waste Generation wash_hands Wash Hands Thoroughly no_contam->wash_hands store_chem Store in Cool, Ventilated Area wash_hands->store_chem dispose_reg Dispose According to Local Regulations collect_waste->dispose_reg

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.